Product packaging for Prop-2-ynyl dodecanoate(Cat. No.:CAS No. 6309-49-5)

Prop-2-ynyl dodecanoate

Cat. No.: B15487246
CAS No.: 6309-49-5
M. Wt: 238.37 g/mol
InChI Key: FLHVVDLUJHPLPB-UHFFFAOYSA-N
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Description

Prop-2-ynyl dodecanoate is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B15487246 Prop-2-ynyl dodecanoate CAS No. 6309-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6309-49-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

prop-2-ynyl dodecanoate

InChI

InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h2H,3,5-14H2,1H3

InChI Key

FLHVVDLUJHPLPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC#C

Origin of Product

United States

Foundational & Exploratory

"prop-2-ynyl dodecanoate chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

Prop-2-ynyl Dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as propargyl laurate, is a fatty acid ester. It consists of a 12-carbon saturated fatty acid, dodecanoic acid (lauric acid), esterified with propargyl alcohol. The presence of the terminal alkyne (propargyl group) makes it a valuable intermediate in organic synthesis, particularly in reactions such as "click chemistry," and suggests potential applications in the development of bioactive molecules and drug delivery systems. This document provides a comprehensive overview of its predicted chemical properties, generalized synthesis, and potential reactivity.

Chemical and Physical Properties

The properties of this compound can be inferred from its constituent parts: dodecanoic acid and propargyl alcohol. Dodecanoic acid is a white, powdery solid with a faint odor of bay oil.[1][2] It is practically insoluble in water but soluble in organic solvents like methanol, ether, and chloroform.[3][4] The introduction of the propargyl group is expected to influence its physical properties, such as boiling and melting points, and introduce the characteristic reactivity of a terminal alkyne.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on analogous fatty acid esters.
Boiling Point > 200 °CEstimated, as fatty acid esters have relatively high boiling points.
Melting Point < 25 °CDodecanoic acid has a melting point of 44-46 °C; esterification will lower this.[5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform)Similar to other long-chain fatty acid esters.[3][4]
Density ~0.9 g/mLEstimated based on related compounds.

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of dodecanoic acid with propargyl alcohol. A common method is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.

Materials:

  • Dodecanoic acid (Lauric acid)

  • Propargyl alcohol

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

  • Anhydrous toluene or a similar azeotroping agent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve dodecanoic acid in a suitable volume of anhydrous toluene.

  • Add a molar excess (typically 1.5 to 2 equivalents) of propargyl alcohol to the solution.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (dodecanoic acid) is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow Reactants Dodecanoic Acid + Propargyl Alcohol + Acid Catalyst Reaction_Setup Dissolve in Toluene, Heat to Reflux with Dean-Stark Trap Reactants->Reaction_Setup Esterification Workup Cool, Wash with NaHCO3 and Brine Reaction_Setup->Workup After reaction completion Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Purification Filter and Concentrate, Purify via Vacuum Distillation or Chromatography Drying->Purification Product This compound Purification->Product G cluster_reactions Potential Chemical Reactions Start This compound Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Click_Reaction + R-N3 Sonogashira Sonogashira Coupling (Pd-catalyzed) Start->Sonogashira + R-X Deprotection Deprotection Start->Deprotection Cleavage Click_Product Triazole-linked conjugate Click_Reaction->Click_Product Sonogashira_Product Coupled Product Sonogashira->Sonogashira_Product Deprotection_Product Dodecanoic Acid Deprotection->Deprotection_Product

References

Prop-2-ynyl Dodecanoate: A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-2-ynyl dodecanoate, also known as propargyl laurate, is a functionalized fatty acid ester of significant interest in biomedical research and materials science. Its terminal alkyne group makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the straightforward conjugation of the C12 lipid chain to a wide variety of molecules, such as peptides, polymers, or fluorescent tags. This document provides a comprehensive technical overview, including a proposed safe synthesis protocol, predicted analytical characterization data, and a visualization of its primary application pathway.

Synthesis Methodology

The synthesis of this compound is achieved via the esterification of dodecanoic acid with propargyl alcohol. While traditional Fischer esterification using a strong acid catalyst like sulfuric acid is common for many esters, this method is not recommended for propargyl alcohol due to the potential for hazardous, exothermic, and potentially explosive side reactions.

A safer and highly effective alternative is the Steglich esterification , which proceeds under mild, neutral conditions using a carbodiimide coupling agent and a nucleophilic catalyst. This method is well-suited for substrates that are sensitive to acid or high temperatures.

Proposed Experimental Protocol: Steglich Esterification

This protocol describes the synthesis of this compound from dodecanoic acid and propargyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst.

Materials:

  • Dodecanoic acid (Lauric acid)

  • Propargyl alcohol (Prop-2-yn-1-ol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexanes, technical grade

  • Ethyl acetate, technical grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dodecanoic acid (1.0 eq), propargyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM) with magnetic stirring. Cool the flask to 0 °C in an ice bath.

  • Coupling Agent Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C over 15-20 minutes. A white precipitate, N,N'-dicyclohexylurea (DCU), will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours to ensure complete conversion.

  • Workup - DCU Removal: Filter the reaction mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude oil can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to yield the pure this compound as a clear oil or low-melting solid.

G Diagram 1: Synthesis Workflow for this compound cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification dodecanoic_acid Dodecanoic Acid (1.0 eq) setup Combine in Flask (0 °C, Inert Atm.) dodecanoic_acid->setup propargyl_alcohol Propargyl Alcohol (1.2 eq) propargyl_alcohol->setup dmap DMAP (0.1 eq) dmap->setup dcm Anhydrous DCM dcm->setup add_dcc Add DCC Solution Dropwise at 0 °C setup->add_dcc Slow Addition dcc DCC (1.1 eq) in DCM stir Stir at Room Temp. (12-18 h) add_dcc->stir filter Filter to Remove DCU Precipitate stir->filter extract Aqueous Wash (HCl, NaHCO₃, Brine) filter->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Flash Chromatography (Silica Gel) dry->purify product Pure Prop-2-ynyl Dodecanoate purify->product

Diagram 1: Synthesis Workflow for this compound

Characterization

As no specific experimental data for this compound is readily available in surveyed literature, the following tables summarize the predicted analytical data based on the known structure and spectroscopic principles. These values provide a benchmark for researchers to compare against their experimental results.

Predicted Physicochemical & Reaction Data
ParameterPredicted Value / Condition
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Physical Appearance Colorless to pale yellow oil or low-melting solid
Reactant Ratio 1.0 Dodecanoic Acid : 1.2 Propargyl Alcohol : 1.1 DCC : 0.1 DMAP
Solvent Anhydrous Dichloromethane (DCM)
Reaction Time 12 - 18 hours
Reaction Temperature 0 °C to Room Temperature
Typical Yield > 80% (based on similar Steglich esterifications)
Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Predicted spectrum in CDCl₃ (δ in ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.70Doublet (d)2H-O-CH₂ -C≡CH
~ 2.48Triplet (t)1H-O-CH₂-C≡CH
~ 2.35Triplet (t)2H-CH₂ -C(=O)-O-
~ 1.65Quintet2H-CH₂ -CH₂-C(=O)-O-
~ 1.26Broad signal16H-(CH₂)₈- chain
~ 0.88Triplet (t)3HCH₃ -(CH₂)₉-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Predicted spectrum in CDCl₃ (δ in ppm)

Chemical Shift (ppm)Assignment
~ 173.5C =O (Ester)
~ 77.5-O-CH₂-C ≡CH
~ 75.0-O-CH₂-C≡CH
~ 52.0-O-CH₂ -C≡CH
~ 34.5CH₂ -C(=O)-O-
~ 32.0 - 22.5-(CH₂ )₉- chain
~ 14.1CH₃ -

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Sharp, Med≡C-H stretch (Terminal Alkyne)
2920 & 2850StrongC-H sp³ stretches (Alkyl chain)
~ 2120WeakC≡C stretch (Alkyne)
~ 1740StrongC=O stretch (Ester)
~ 1160StrongC-O stretch (Ester)

Mass Spectrometry (Electron Ionization - EI)

m/z ValueInterpretation
238[M]⁺ (Molecular Ion)
199[M - C₃H₃]⁺ (Loss of propargyl radical)
183[M - C₃H₃O]⁺ (Loss of propargyloxy radical)
55[C₄H₇]⁺ (McLafferty rearrangement fragment, characteristic of long-chain esters)

Applications in Drug Development & Research

The primary utility of this compound lies in its function as a "clickable" lipid. The terminal alkyne is poised for reaction with azide-functionalized molecules in a CuAAC reaction. This enables the covalent attachment of the dodecanoate (laurate) lipid tail to a target molecule, a process known as lipidation.

Lipidation is a critical strategy in drug development to:

  • Improve Pharmacokinetics: Increasing the lipophilicity of a drug can enhance its absorption, distribution, and half-life.

  • Enhance Membrane Permeability: Attaching a lipid tail can help therapeutic molecules (e.g., peptides, small molecule drugs) cross cellular membranes.

  • Targeting: Facilitate the association of a molecule with lipid bilayers or hydrophobic pockets in proteins.

  • Create Probes: Conjugation to fluorescent or biotin tags for use in bio-imaging and pull-down assays.

G Diagram 2: Application in Click Chemistry (CuAAC) cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product propargyl_ester This compound (Alkyne Component) catalyst Cu(I) Catalyst (e.g., from CuSO₄ / Na-Ascorbate) propargyl_ester->catalyst azide_molecule Azide-Functionalized Molecule (e.g., Peptide, Drug, Dye) azide_molecule->catalyst product Lipidated Conjugate (1,4-disubstituted Triazole Linkage) catalyst->product Forms stable Triazole Ring

Diagram 2: Application in Click Chemistry (CuAAC)

Prop-2-ynyl Dodecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prop-2-ynyl dodecanoate, also known as propargyl dodecanoate or propargyl laurate, is a versatile bifunctional molecule of significant interest in chemical biology and drug discovery. This ester, derived from dodecanoic acid (lauric acid) and propargyl alcohol, combines a long, saturated fatty acid chain with a terminal alkyne group. This unique structure renders it a valuable tool for introducing a lipid moiety into various systems and for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications.

Chemical and Physical Properties

PropertyValue (Estimated)
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point > 200 °C (decomposes)
Melting Point ~20-25 °C
Solubility Soluble in organic solvents (e.g., DCM, THF, DMSO)
Insoluble in water
CAS Number Not assigned

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of dodecanoic acid with propargyl alcohol. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

Materials:

  • Dodecanoic acid (lauric acid)

  • Propargyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the solution, add propargyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Research and Development

The primary utility of this compound stems from its terminal alkyne group, which makes it an ideal reagent for click chemistry.[1][2][3] This allows for the covalent attachment of the dodecanoate lipid chain to a wide variety of molecules, including proteins, peptides, nucleic acids, and small molecules that have been functionalized with an azide group.[4]

Key Applications:

  • Lipid Modification of Biomolecules: It serves as a lipidating agent to increase the hydrophobicity of molecules. This can be used to study protein-lipid interactions, enhance the membrane permeability of drugs, or target molecules to cellular membranes.

  • Activity-Based Protein Profiling (ABPP): As a chemical probe, it can be used to identify and characterize enzymes involved in lipid metabolism.

  • Drug Delivery: The lipid chain can be incorporated into drug delivery systems, such as liposomes or nanoparticles, to improve their stability and bioavailability.

  • Bioconjugation: The alkyne handle allows for the straightforward conjugation to azide-modified surfaces, polymers, or biomolecules for various biotechnological applications.[5]

Visualizing Workflows

Synthesis of this compound

Synthesis Dodecanoic_Acid Dodecanoic Acid Reaction_Mixture Dodecanoic_Acid->Reaction_Mixture Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Reaction_Mixture DCC DCC DCC->Reaction_Mixture DMAP DMAP (cat.) DMAP->Reaction_Mixture DCM DCM, 0°C to rt DCM->Reaction_Mixture Product This compound Reaction_Mixture->Product Steglich Esterification Click_Chemistry Propynyl_Dodecanoate This compound (Alkyne) Triazole_Product Lipidated Molecule (Triazole Linkage) Propynyl_Dodecanoate->Triazole_Product Azide_Molecule Azide-Modified Molecule (e.g., Protein) Azide_Molecule->Triazole_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Product CuAAC Click Reaction

References

Prop-2-ynyl Dodecanoate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-2-ynyl dodecanoate, also known as propargyl laurate, is a fatty acid ester featuring a terminal alkyne group. This reactive moiety makes it a valuable tool in bioorthogonal chemistry, allowing for covalent modification of biomolecules through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Its lipophilic dodecanoate chain facilitates interaction with cellular membranes and lipid metabolism pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and its role in chemical biology.

Physicochemical Properties

This compound is an organic molecule with a distinct chemical structure that lends itself to specific applications in research. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂Calculated
Molecular Weight 238.37 g/mol Calculated
IUPAC Name Prop-2-yn-1-yl dodecanoateN/A
Synonyms Propargyl dodecanoate, Propargyl laurateN/A
CAS Number Not availableN/A
Appearance Expected to be a clear, colorless to pale yellow liquidInferred
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF), insoluble in waterInferred

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of dodecanoic acid with propargyl alcohol. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

Materials:

  • Dodecanoic acid (lauric acid)

  • Propargyl alcohol (prop-2-yn-1-ol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add propargyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Dodecanoic_Acid Dodecanoic Acid Reaction Steglich Esterification Dodecanoic_Acid->Reaction Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Reaction DCC DCC DCC->Reaction DMAP DMAP DMAP->Reaction Solvent Anhydrous DCM Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Interactions and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its structure as a fatty acid ester suggests several potential routes of metabolic incorporation and interaction within a cell. The dodecanoate moiety can be recognized by enzymes involved in lipid metabolism, potentially leading to its incorporation into cellular lipids or its degradation through beta-oxidation. The propargyl group, being a bioorthogonal handle, is unlikely to be metabolized and would remain as a tag.

Hypothetical Metabolic Fate

A plausible metabolic pathway for this compound involves its initial hydrolysis by cellular esterases or lipases, releasing dodecanoic acid and propargyl alcohol. The released dodecanoic acid can then enter the fatty acid metabolism pathway.

Metabolic_Pathway cluster_cellular_entry Cellular Uptake cluster_metabolism Metabolism Propynyl_Dodecanoate_Ext This compound (Extracellular) Membrane Cell Membrane Propynyl_Dodecanoate_Ext->Membrane Propynyl_Dodecanoate_Int This compound (Intracellular) Membrane->Propynyl_Dodecanoate_Int Esterase Esterase / Lipase Propynyl_Dodecanoate_Int->Esterase Dodecanoic_Acid Dodecanoic Acid Esterase->Dodecanoic_Acid Propargyl_Alcohol Propargyl Alcohol Esterase->Propargyl_Alcohol Fatty_Acid_Metabolism Fatty Acid Metabolism (e.g., β-oxidation) Dodecanoic_Acid->Fatty_Acid_Metabolism Lipid_Synthesis Incorporation into Lipids Dodecanoic_Acid->Lipid_Synthesis

Caption: Hypothetical metabolic pathway of this compound.

Applications in Research

The primary utility of this compound lies in its application as a chemical probe in metabolic labeling and proteomics.

  • Metabolic Labeling: Cells can be incubated with this compound, which may be incorporated into various lipid species. The alkyne handle then allows for the visualization or enrichment of these lipids through click chemistry.

  • Activity-Based Protein Profiling (ABPP): The molecule could potentially be used to identify enzymes that process fatty acids, such as certain lipases or acyltransferases.

Experimental Workflow: Metabolic Labeling and Detection

Labeling_Workflow cluster_analysis_methods Analytical Methods Incubation 1. Cell Incubation with This compound Lysis 2. Cell Lysis and Protein/Lipid Extraction Incubation->Lysis Click_Reaction 3. Click Reaction with Azide-Functionalized Reporter Lysis->Click_Reaction Analysis 4. Analysis Click_Reaction->Analysis SDS_PAGE SDS-PAGE and In-gel Fluorescence Analysis->SDS_PAGE Proteins Mass_Spec Mass Spectrometry Analysis->Mass_Spec Proteins/Lipids Microscopy Fluorescence Microscopy Analysis->Microscopy Localization

Caption: Workflow for metabolic labeling using this compound.

Conclusion

This compound is a versatile chemical tool for researchers in chemical biology and drug development. Its synthesis is straightforward, and its unique structure allows for the investigation of lipid metabolism and the identification of protein-lipid interactions. While further research is needed to fully characterize its biological behavior, the methodologies and potential applications outlined in this guide provide a solid foundation for its use in advanced scientific inquiry.

Technical Guide: Solubility of Prop-2-ynyl Dodecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide addresses the solubility of prop-2-ynyl dodecanoate in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. However, based on the general properties of esters, this compound is expected to be generally soluble in a range of organic solvents. This document provides a detailed overview of the established experimental protocols that can be employed to determine the precise solubility of this compound in various organic media. The methodologies described are fundamental to physicochemical characterization and are essential for applications in drug development, formulation, and chemical synthesis.

Introduction to this compound and Solubility

This compound, also known as propargyl laurate, is an ester combining the fatty acid dodecanoic acid (lauric acid) with propargyl alcohol. The presence of the terminal alkyne group in its structure makes it a valuable intermediate in organic synthesis, particularly in click chemistry reactions. The long hydrocarbon chain from the dodecanoate moiety imparts a significant nonpolar character to the molecule.

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications.[1] In drug development, solubility influences bioavailability, formulation options, and the design of purification processes. For synthetic chemists, understanding the solubility of a reagent is crucial for reaction setup, monitoring, and product isolation.

Quantitative Solubility Data

As of the date of this guide, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in any organic solvent. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Hexane
e.g., Toluene
e.g., Dichloromethane
e.g., Ethyl Acetate
e.g., Acetone
e.g., Ethanol
e.g., Methanol
e.g., Dimethyl Sulfoxide (DMSO)
e.g., N,N-Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

To ascertain the solubility of this compound, several established experimental methods can be utilized. The choice of method often depends on the required accuracy, the amount of substance available, and the throughput needed.

Equilibrium (Thermodynamic) Solubility Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the saturation point of a substance in a solvent at equilibrium.[1][3]

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

  • Sample Withdrawal: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. Other techniques such as Gas Chromatography (GC) or gravimetric analysis (after solvent evaporation) can also be employed.

  • Data Reporting: The solubility is reported in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility measurements are often used in high-throughput screening settings, particularly in early-stage drug discovery.[4] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[4]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in the target organic solvent in a multi-well plate format.

  • Precipitation Monitoring: The formation of a precipitate in each well is monitored over a defined period (e.g., 2 to 24 hours) at a constant temperature.[4] Precipitation can be detected by visual inspection, light scattering (nephelometry), or UV-Vis spectroscopy.

  • Solubility Determination: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (free of precipitate).

It is important to note that kinetic solubility values are often higher than thermodynamic solubility values as they can represent a supersaturated state.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Solubility_Workflow A Start: Weigh Excess This compound B Add Known Volume of Organic Solvent A->B C Equilibration: Agitate at Constant Temperature (24-72 hours) B->C D Phase Separation: Allow Undissolved Solid to Settle C->D E Withdraw Supernatant via Filtered Syringe D->E F Analyze Sample Concentration (e.g., HPLC, GC) E->F G End: Report Thermodynamic Solubility F->G

Caption: Generalized workflow for thermodynamic solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The choice between thermodynamic and kinetic solubility methods will depend on the specific research context. For accurate physicochemical characterization and for applications requiring a deep understanding of the compound's behavior in solution, the shake-flask method for determining thermodynamic solubility is highly recommended. The systematic application of these protocols will enable the generation of a comprehensive solubility profile for this compound, facilitating its effective use in research and development.

References

Prop-2-ynyl Dodecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

Prop-2-ynyl dodecanoate, also commonly known as propargyl dodecanoate or propargyl laurate, is a versatile ester molecule of significant interest to the scientific community, particularly those engaged in chemical biology, drug discovery, and materials science. Its unique chemical structure, featuring a terminal alkyne group, renders it a valuable building block for a variety of chemical transformations, most notably in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and data relevant to a research and development setting.

Chemical Identity and Properties

ParameterValueReference
IUPAC Name Prop-2-yn-1-yl dodecanoateN/A
Synonyms Propargyl dodecanoate, Propargyl laurateN/A
Molecular Formula C₁₅H₂₆O₂N/A
Molecular Weight 238.37 g/mol N/A
Boiling Point 113-120 °C at 1.4 mmHgN/A
CAS Number (Dodecanoic Acid) 143-07-7[1]
CAS Number (Propargyl Alcohol) 107-19-7N/A

Table 1: Chemical Identifiers and Physical Properties of this compound and its Precursors.

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is the Fischer esterification of dodecanoic acid with propargyl alcohol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established esterification procedures.

Materials:

  • Dodecanoic acid (Lauric acid)

  • Propargyl alcohol (Prop-2-yn-1-ol)

  • p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve dodecanoic acid in a minimal amount of toluene.

  • Addition of Reagents: Add a molar excess (typically 1.5 to 3 equivalents) of propargyl alcohol to the solution, followed by a catalytic amount of p-toluenesulfonic acid (approximately 1-5 mol%).

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthesis of this compound

G Dodecanoic_Acid Dodecanoic Acid Prop_2_ynyl_Dodecanoate This compound Dodecanoic_Acid->Prop_2_ynyl_Dodecanoate Esterification Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Prop_2_ynyl_Dodecanoate Catalyst Acid Catalyst (p-TsOH or H₂SO₄) Catalyst->Prop_2_ynyl_Dodecanoate Water Water

Caption: Fischer esterification of dodecanoic acid and propargyl alcohol.

Applications in Research and Development

The presence of a terminal alkyne functionality makes this compound a valuable tool in bioconjugation and material science through "click chemistry."

Click Chemistry and Bioconjugation

This compound can be readily reacted with azide-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This highly efficient and specific reaction allows for the conjugation of the dodecanoate lipid chain to a wide variety of substrates, including biomolecules and polymers.

One notable application is in the synthesis of glycolipid-based surfactants. By reacting this compound with an azide-modified sugar, novel surfactants with potential applications in drug delivery and formulation can be created.

Diagram 2: Click Chemistry Workflow

G cluster_reactants Reactants cluster_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_product Product Prop_2_ynyl_Dodecanoate This compound (Alkyne) Reaction_Vessel Reaction in suitable solvent Prop_2_ynyl_Dodecanoate->Reaction_Vessel Azide_Molecule Azide-Modified Molecule (e.g., Azido-sugar) Azide_Molecule->Reaction_Vessel Triazole_Product Triazole-linked Conjugate (e.g., Glycolipid Surfactant) Reaction_Vessel->Triazole_Product Formation of Triazole Linkage Catalyst Cu(I) Catalyst Catalyst->Reaction_Vessel

Caption: Workflow for bioconjugation using this compound via click chemistry.

Characterization Data

A United States Patent provides the following characterization data for propargyl dodecanoate:

AnalysisCalculatedFound
% Carbon 75.5875.40
% Hydrogen 11.0011.24

Table 2: Elemental Analysis of Propargyl Dodecanoate.

Further characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the structure, Infrared (IR) spectroscopy to identify the ester and alkyne functional groups, and Mass Spectrometry (MS) to determine the molecular weight.

Conclusion

This compound is a readily synthesizable and highly functionalized molecule with significant potential for researchers in various scientific disciplines. Its utility as a "clickable" lipid building block opens up numerous possibilities for the creation of novel conjugates and materials. The information and protocols provided in this guide are intended to facilitate the synthesis and application of this versatile compound in a research setting.

References

In-depth Technical Guide: The Mechanism of Action of Prop-2-ynyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific understanding of prop-2-ynyl dodecanoate, including its cellular interactions and potential therapeutic applications.

Abstract

This compound is a chemical compound of interest in various scientific fields, including biochemical research and chemical synthesis.[1] As an ester, it can participate in fundamental chemical reactions such as hydrolysis and transesterification.[1] While its direct and specific mechanism of action at a cellular or systemic level is not extensively detailed in publicly available research, this guide synthesizes the existing information and outlines potential areas for future investigation.

Chemical Properties and Reactions

This compound is an ester formed from dodecanoic acid (a fatty acid) and propargyl alcohol. Its structure, containing a terminal alkyne group, makes it a candidate for various chemical modifications and a potential substrate for enzymatic reactions within biological systems.[1]

General Reactions:

  • Hydrolysis: In the presence of an acid or base catalyst, this compound can be hydrolyzed back to dodecanoic acid and propargyl alcohol.[1]

  • Transesterification: It can react with other alcohols to form different esters.[1]

Potential Biological Significance

While specific studies on the mechanism of action of this compound are limited, its components and structural features suggest potential biological roles that warrant further investigation.

Role in Lipid Metabolism

Given that dodecanoic acid (lauric acid) is a saturated fatty acid, this compound could potentially be investigated for its role in lipid metabolism.[1] Esters are fundamental to the storage and transport of fatty acids in biological systems. The introduction of the prop-2-ynyl group could serve as a chemical reporter or a handle for "click chemistry" reactions to track the metabolic fate of the dodecanoate moiety.

Enzyme Interactions

The ester linkage in this compound makes it a potential substrate for various hydrolases, such as esterases and lipases. The alkyne group could also act as a reactive handle, potentially leading to covalent modification of enzyme active sites. This suggests a possible role as an enzyme inhibitor, a concept that requires empirical validation.

Future Research Directions

The current body of literature lacks detailed studies on the specific biological effects and mechanism of action of this compound. To elucidate its role, the following experimental approaches are recommended:

  • Cellular Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.

  • Enzyme Inhibition Assays: To screen for potential inhibitory activity against a panel of relevant enzymes, such as fatty acid synthases or hydrolases.

  • Metabolomic Profiling: To identify changes in cellular metabolite levels upon treatment with this compound, providing insights into affected metabolic pathways.

  • Target Identification Studies: Employing chemical proteomics approaches using the alkyne handle for affinity-based purification of protein targets.

Conclusion

This compound is a molecule with potential applications in biochemical research, primarily due to its hybrid structure of a fatty acid ester and a terminal alkyne. While its specific mechanism of action is yet to be elucidated, its chemical properties suggest that it could serve as a valuable tool for studying lipid metabolism and enzyme function. Further focused research is necessary to uncover its precise biological roles and potential therapeutic applications. There is currently no publicly available in-depth technical data, quantitative analysis, or established signaling pathways associated with this compound.

References

An In-depth Technical Guide on Prop-2-ynyl Dodecanoate as a Fatty Acid Analog

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The study of protein acylation, a critical post-translational modification, has been significantly advanced by the development of chemical proteomics tools. Prop-2-ynyl dodecanoate, a fatty acid analog of dodecanoic acid (lauric acid), has emerged as a powerful probe for the metabolic labeling and subsequent identification of acylated proteins. This guide provides a comprehensive overview of its application, including detailed experimental protocols, data interpretation, and the underlying principles of bioorthogonal chemistry that enable its use.

Introduction to Protein Acylation and Metabolic Labeling

Protein acylation is the covalent attachment of fatty acids to proteins, a post-translational modification that plays a key role in numerous cellular processes.[1][2] These modifications influence protein stability, subcellular localization, enzyme activity, and protein-protein interactions.[2] The dynamic nature of these modifications presents a challenge for their study.[3]

Metabolic labeling is a technique that utilizes the cell's own biosynthetic pathways to incorporate tagged biomolecules, such as amino acids or fatty acids, into newly synthesized proteins or lipids.[4][5] This approach allows for the study of these processes in a cellular context.[5] this compound is a "clickable" analog of dodecanoic acid, meaning it contains a terminal alkyne group that can undergo a highly specific and efficient bioorthogonal reaction.[3]

This compound: A Molecular Probe

This compound is a synthetic molecule that mimics dodecanoic acid, a 12-carbon saturated fatty acid also known as lauric acid.[6][7][8] The key feature of this analog is the replacement of the terminal methyl group with a propargyl group (a prop-2-ynyl group), which introduces a terminal alkyne. This modification is minimally perturbing, allowing the cell's metabolic machinery to recognize and incorporate it into proteins as it would with the natural fatty acid.

The terminal alkyne serves as a "handle" for "click chemistry," a term that describes reactions that are rapid, selective, and high-yielding.[3][9] The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified protein and an azide-containing reporter tag.[3][10]

Table 1: Physicochemical Properties of Dodecanoic Acid and its Analog

PropertyDodecanoic Acid (Lauric Acid)This compound (Analog)
Molecular Formula C12H24O2[8]C15H26O2
Molecular Weight 200.32 g/mol [8]~238.36 g/mol
Structure Saturated 12-carbon fatty acidDodecanoic acid with a terminal alkyne group
Key Functional Group Carboxylic AcidCarboxylic Acid and Terminal Alkyne

Experimental Applications and Protocols

The primary application of this compound is in activity-based protein profiling (ABPP) to identify and characterize acylated proteins. The general workflow involves metabolic labeling, cell lysis, click chemistry, and downstream analysis.[11]

experimental_workflow metabolic_labeling Metabolic Labeling with This compound cell_lysis Cell Lysis and Protein Extraction metabolic_labeling->cell_lysis click_chemistry Click Chemistry Reaction (e.g., CuAAC) cell_lysis->click_chemistry enrichment Protein Enrichment (e.g., Streptavidin Beads) click_chemistry->enrichment reporter_tag Azide-Reporter Tag (e.g., Azide-Biotin) reporter_tag->click_chemistry analysis Downstream Analysis enrichment->analysis sds_page SDS-PAGE and In-gel Fluorescence analysis->sds_page mass_spec Mass Spectrometry (LC-MS/MS) analysis->mass_spec

A generalized workflow for identifying acylated proteins.

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-reporter tag (e.g., Azido-TAMRA for fluorescence, Azide-Biotin for enrichment)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the growth medium with a medium containing this compound (a typical starting concentration is 25-100 µM).

    • Incubate for 4-24 hours to allow for metabolic incorporation.

  • Cell Lysis:

    • Wash the cells with cold PBS to remove excess labeling reagent.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Click Chemistry Reaction (CuAAC):

    • To a defined amount of protein lysate (e.g., 1 mg), add the azide-reporter tag (e.g., 100 µM final concentration).

    • Add the TBTA ligand (e.g., 100 µM final concentration) to stabilize the Cu(I) catalyst.

    • Add the reducing agent, TCEP or sodium ascorbate (e.g., 1 mM final concentration), to reduce Cu(II) to the active Cu(I) state.

    • Initiate the reaction by adding CuSO4 (e.g., 1 mM final concentration).

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Downstream Analysis:

    • For Fluorescence Detection: If an azide-fluorophore was used, the reaction mixture can be resolved by SDS-PAGE, and the gel can be scanned for fluorescence to visualize labeled proteins.

    • For Enrichment and Mass Spectrometry: If azide-biotin was used, the biotinylated proteins can be captured using streptavidin-coated beads. After washing to remove non-specifically bound proteins, the enriched proteins can be eluted and identified by mass spectrometry.

Table 2: Typical Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationPurpose
Protein Lysate1-5 mg/mLN/ASource of labeled proteins
Azide-Reporter1-10 mM50-200 µMReporter for detection/enrichment
TCEP/Ascorbate10-100 mM1-2 mMReducing agent for Cu(I) generation
TBTA Ligand1.7-10 mM100-200 µMStabilizes Cu(I) catalyst
CuSO410-100 mM1-2 mMCopper source for catalysis

Signaling Pathways and Logical Relationships

This compound can be used to investigate various signaling pathways where protein acylation is a key regulatory mechanism. For example, it can be used to study the role of myristoylation or palmitoylation in targeting proteins to specific cellular membranes or in modulating protein-protein interactions.

signaling_pathway stimulus External Stimulus receptor Membrane Receptor stimulus->receptor acyl_transferase Acyl-CoA Synthetase & Acyltransferase receptor->acyl_transferase acylated_protein Acylated Protein (Membrane-Associated) acyl_transferase->acylated_protein fatty_acid_analog Prop-2-ynyl Dodecanoate fatty_acid_analog->acyl_transferase protein Soluble Signaling Protein protein->acyl_transferase downstream_signaling Downstream Signaling Cascade acylated_protein->downstream_signaling

Acylation in a hypothetical signaling pathway.

The core of this technique relies on the bioorthogonal nature of the azide-alkyne cycloaddition.[9] This means the reactive groups (azide and alkyne) are inert to the vast array of functional groups present in a biological system, ensuring that the reaction only occurs between the intended partners.

click_chemistry_principle cluster_reactants Reactants cluster_product Product protein_alkyne Protein-C≡CH catalyst Cu(I) Catalyst reporter_azide N3-Reporter triazole_linkage Protein-Triazole-Reporter catalyst->triazole_linkage

The principle of CuAAC click chemistry.

Data Interpretation and Considerations

The output from these experiments is typically a list of identified proteins from mass spectrometry. It is important to perform control experiments, such as labeling with the natural fatty acid or omitting the click chemistry reagents, to identify non-specifically bound proteins. Quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be combined with this method to quantify changes in protein acylation under different conditions.

A potential pitfall of the CuAAC reaction is the reactivity of the copper catalyst with free thiols on cysteine residues, which can lead to false-positive identifications.[12] The use of copper-chelating ligands like TBTA and careful optimization of reaction conditions can help to minimize these side reactions.[12] An alternative is the use of strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst and is suitable for live-cell imaging, though the reaction kinetics are generally slower.[9]

Conclusion and Future Directions

This compound is a versatile and powerful tool for the study of protein acylation. Its ability to be metabolically incorporated into proteins and subsequently tagged via click chemistry allows for the sensitive and specific detection and identification of acylated proteins in complex biological systems. This approach has broad applications in basic research for elucidating the roles of protein acylation in cellular signaling and in drug development for identifying novel therapeutic targets and understanding the mechanisms of action of drugs that modulate protein acylation. Future developments may include the synthesis of new fatty acid analogs with different chain lengths and degrees of saturation, as well as the development of new bioorthogonal reactions with improved kinetics and biocompatibility.

References

Prop-2-ynyl Dodecanoate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-2-ynyl dodecanoate, the ester of dodecanoic acid and propargyl alcohol, is a molecule of significant interest in organic synthesis and potential pharmaceutical applications. Its bifunctional nature, combining a long-chain fatty acid with a terminal alkyne, makes it a versatile building block for the synthesis of complex molecules and a candidate for targeted drug delivery systems. This technical guide provides a comprehensive review of this compound, including its synthesis, physicochemical properties, and potential biological applications, with a focus on detailed experimental protocols and data presentation.

Chemical Properties and Data

This compound possesses a lipophilic dodecanoate tail and a reactive propargyl headgroup. This structure imparts unique solubility characteristics and allows for further chemical modification via the terminal alkyne, for example, through "click chemistry" reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~280-300 °C (estimated)
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, THF), insoluble in water.
¹H NMR (CDCl₃, predicted) δ 4.68 (d, J=2.4 Hz, 2H, -OCH₂-), 2.45 (t, J=2.4 Hz, 1H, ≡CH), 2.35 (t, J=7.5 Hz, 2H, -C(=O)CH₂-), 1.65 (quint, J=7.5 Hz, 2H), 1.27 (m, 16H), 0.88 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, predicted) δ 173.5, 77.5, 75.0, 52.0, 34.5, 31.9, 29.6, 29.5, 29.3, 29.2, 29.1, 25.0, 22.7, 14.1
Mass Spectrum (EI, predicted) m/z 238 (M⁺), 183, 127, 57, 43, 39

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of dodecanoic acid with propargyl alcohol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

Warning: The Fischer esterification of carboxylic acids with propargyl alcohol has been reported to be potentially explosive.[1] This reaction should be conducted on a small scale, behind a blast shield, and with extreme caution. The reaction temperature should be carefully monitored and controlled.

Materials:

  • Dodecanoic acid

  • Propargyl alcohol

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dodecanoic acid (1.0 eq), propargyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Synthesis Workflow

Synthesis_Workflow Reactants Dodecanoic Acid + Propargyl Alcohol + H₂SO₄ (cat.) Reaction Fischer Esterification (Toluene, Reflux) Reactants->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1. Synthesis workflow for this compound.

Potential Biological Applications and Signaling Pathways

While specific biological studies on this compound are limited, its constituent parts suggest several potential applications. Fatty acid esters are known to be utilized in drug delivery to enhance the lipophilicity and bioavailability of parent drugs.[2] The propargyl group is a versatile handle for bioconjugation via "click chemistry," allowing for the attachment of targeting ligands, imaging agents, or other therapeutic molecules.

Hypothetical Signaling Pathway for a this compound-Drug Conjugate

A hypothetical application involves conjugating a cytotoxic drug to this compound. The fatty acid tail could facilitate transport across the cell membrane. Once inside the cell, the ester bond could be cleaved by intracellular esterases, releasing the active drug to interact with its target, for example, a signaling pathway involved in cell proliferation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Drug_Conjugate This compound- Drug Conjugate Esterase Esterase Drug_Conjugate->Esterase Membrane Transport Active_Drug Active Drug Esterase->Active_Drug Ester Cleavage Target_Protein Target Protein (e.g., Kinase) Active_Drug->Target_Protein Binding and Inhibition Downstream_Effect Inhibition of Cell Proliferation Target_Protein->Downstream_Effect

Figure 2. Hypothetical mechanism of a drug conjugate.

Logical Relationship for Further Research

The development of this compound as a functional molecule for drug delivery or other applications follows a logical progression of research and development steps.

Research_Logic Synthesis Optimize Synthesis & Characterization Conjugation Develop 'Click' Conjugation Protocols Synthesis->Conjugation InVitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Conjugation->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Preclinical Preclinical Development InVivo->Preclinical

Figure 3. Logical workflow for future research.

Conclusion

This compound is a promising chemical entity with potential applications in medicinal chemistry and materials science. Its synthesis, while requiring caution, is achievable through established esterification methods. The presence of both a lipophilic chain and a reactive alkyne makes it an attractive platform for the development of novel molecular constructs. Further research is warranted to fully explore its biological properties and potential as a tool in drug development.

References

Prop-2-ynyl Dodecanoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate, a molecule incorporating a terminal alkyne and a long-chain fatty acid ester, holds significant potential in various research and development applications, including its use as a chemical probe, in click chemistry reactions, and as a building block in the synthesis of complex molecules. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in experimental settings. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, outlines recommended storage and handling procedures, and details experimental protocols for stability assessment.

Chemical Structure and Properties

This compound consists of a dodecanoate (laurate) fatty acid chain esterified with propargyl alcohol. The presence of the ester linkage and the terminal alkyne are the primary determinants of its chemical reactivity and stability.

Molecular Formula: C₁₅H₂₆O₂ Molecular Weight: 238.37 g/mol Appearance: Typically a colorless to pale yellow liquid or low-melting solid.

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from the behavior of similar long-chain fatty acid esters and propargyl compounds. The primary degradation pathways for this molecule are anticipated to be hydrolysis of the ester bond and reactions involving the terminal alkyne.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Acidic Conditions: Under acidic conditions, the ester linkage can undergo hydrolysis to yield dodecanoic acid and propargyl alcohol.

  • Basic Conditions: Basic conditions promote saponification, the base-catalyzed hydrolysis of the ester, which is generally faster than acid-catalyzed hydrolysis.

The hydrolysis of fatty acid esters has been shown to follow first-order kinetics[1]. The stability of esters is generally higher in a pH range of 5 to 7[2].

Table 1: General Hydrolytic Stability of Fatty Acid Esters

ConditionRelative Rate of HydrolysisPrimary Degradation Products
Acidic (pH < 5) ModerateDodecanoic Acid, Propargyl Alcohol
Neutral (pH 5-7) Slow-
Basic (pH > 7) RapidDodecanoate Salt, Propargyl Alcohol
Thermal Stability

Propargyl compounds can be sensitive to heat. Thermal decomposition of propargyl alcohol has been observed at high temperatures (953 to 1262 K), initiating with C-O bond dissociation[3]. Similarly, studies on propargylic monomers have shown the formation of secondary products upon heat treatment[4]. Therefore, exposure of this compound to high temperatures should be avoided to prevent degradation.

Table 2: General Thermal Stability Considerations for Propargyl Compounds

Temperature RangePotential Outcome
Ambient Temperature Generally stable
Elevated Temperatures (>50 °C) Increased risk of degradation, potential for polymerization of the alkyne.
High Temperatures (>100 °C) Significant decomposition likely, with potential for hazardous thermal runaway in bulk quantities.
Photostability

Esters, particularly those with unsaturated moieties, can be susceptible to photodegradation upon exposure to UV light. While specific data on this compound is unavailable, general principles of photostability testing for pharmaceutical products recommend evaluating the impact of light exposure[5][6][7][8][9]. It is prudent to protect the compound from prolonged exposure to direct light, especially UV sources.

Table 3: General Photostability Recommendations

Light ConditionRecommendation
Ambient Light Minimize exposure where possible.
Direct Sunlight / UV Light Avoid. Store in amber vials or light-proof containers.

Storage and Handling Recommendations

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.

  • Container: Use tightly sealed, light-resistant containers, such as amber glass vials with Teflon-lined caps.

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid sources of ignition.

Experimental Protocols for Stability Assessment

The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Protocol 1: Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Acetonitrile (ACN) or other suitable organic solvent

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • C18 reverse-phase HPLC column

  • Constant temperature incubator/water bath

Methodology:

  • Prepare a stock solution of this compound in ACN.

  • For each pH to be tested, prepare reaction solutions by adding a small aliquot of the stock solution to the respective buffer to achieve a final concentration suitable for HPLC analysis. The final solution should have a low percentage of organic solvent to not significantly alter the buffer's pH.

  • Incubate the reaction solutions at a constant temperature (e.g., 25°C or 40°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution.

  • Immediately quench the hydrolysis by diluting the aliquot in the mobile phase or a suitable solvent mixture to stop the reaction.

  • Analyze the samples by HPLC to quantify the remaining this compound and the formation of any degradation products.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Thermal Stability Testing

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

  • This compound

  • Oven or heating block

  • Sealed vials (e.g., amber glass ampoules)

  • HPLC system

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradant analysis (optional)

Methodology:

  • Place a known amount of this compound into several sealed vials.

  • Place the vials in an oven set to the desired test temperature (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 1, 3, 7, 14 days), remove a vial from the oven.

  • Allow the vial to cool to room temperature.

  • Dissolve the contents in a suitable solvent and analyze by HPLC to determine the percentage of remaining this compound.

  • (Optional) Analyze the headspace or a dissolved sample by GC-MS to identify any volatile degradation products.

Protocol 3: Photostability Testing

Objective: To assess the impact of light exposure on the stability of this compound.

Materials:

  • This compound

  • Photostability chamber with controlled light (visible and UV) and temperature output, compliant with ICH Q1B guidelines[6][8][9].

  • Transparent and light-resistant sample containers (e.g., clear and amber quartz vials).

  • HPLC system.

Methodology:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Place the solutions in both transparent and light-resistant containers. The light-resistant containers will serve as dark controls.

  • Expose the samples in the photostability chamber to a specified level of illumination and UV radiation as per ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter)[6].

  • At the end of the exposure period, analyze the samples from both the exposed and dark control containers by HPLC.

  • Compare the chromatograms to identify any degradation products formed due to light exposure and quantify the loss of the parent compound.

Visualizations

Hydrolysis_Pathway PropynylDodecanoate This compound DodecanoicAcid Dodecanoic Acid PropynylDodecanoate->DodecanoicAcid Hydrolysis PropargylAlcohol Propargyl Alcohol PropynylDodecanoate->PropargylAlcohol Hydrolysis H2O H₂O AcidBase Acid or Base (Catalyst)

Caption: Proposed hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolytic Hydrolytic (pH 4, 7, 9) HPLC HPLC Analysis (Purity & Degradants) Hydrolytic->HPLC Thermal Thermal (40°C, 60°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Characterization Structure Elucidation (LC-MS, NMR) HPLC->Characterization If degradants > threshold Report Stability Report HPLC->Report Characterization->Report Sample This compound Sample Sample->Hydrolytic Sample->Thermal Sample->Photo

Caption: General workflow for stability testing of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to maintain its quality. The primary stability concerns are hydrolysis of the ester bond and potential degradation of the propargyl group under thermal and photolytic stress. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the reliability of their experimental results. The methodologies and information presented in this guide provide a framework for the safe and effective use of this compound in a professional research environment.

References

Methodological & Application

Application Notes and Protocols: Prop-2-ynyl Dodecanoate for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate is a valuable chemical probe for the introduction of a dodecanoate (laurate) fatty acid moiety onto biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the specific and efficient labeling of azide-modified proteins, nucleic acids, lipids, and other biomolecules for various applications in drug development, proteomics, and molecular biology. The terminal alkyne group of this compound reacts with an azide partner to form a stable triazole linkage, providing a powerful tool for studying protein lipidation, developing targeted drug delivery systems, and creating novel bioconjugates.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of dodecanoic acid with propargyl alcohol. A general and straightforward procedure involves the reaction of dodecanoyl chloride (the acid chloride of dodecanoic acid) with propargyl alcohol in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Materials:

  • Dodecanoyl chloride

  • Propargyl alcohol

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoyl chloride (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath (0 °C).

  • Add propargyl alcohol (1.1 equivalents) to the solution.

  • Slowly add pyridine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

  • Characterize the final product by NMR and mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for the bioconjugation of an azide-modified biomolecule with this compound. The reaction conditions may need to be optimized for specific substrates.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Degassed water or buffer

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be freshly prepared.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in an appropriate buffer.

    • Add the THPTA or TBTA ligand to a final concentration of 5-fold molar excess relative to the copper sulfate.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Add this compound to a final concentration of 1-10 molar equivalents relative to the azide-modified biomolecule.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4 °C for overnight incubation to minimize potential protein denaturation.

  • Purification:

    • The resulting bioconjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Quantitative Data Summary

ParameterValueConditionsCitation
Reaction Time 5 min to 12 hDependent on substrates and catalyst concentration. DNA-templated reactions can be nearly quantitative in 5 minutes. Standard bioconjugations often proceed for 1-4 hours. Some reactions are run overnight.[1][2]
Typical Yields Good to excellent (77-99%)For small molecule reactions. Yields for bioconjugations can vary depending on the complexity of the biomolecule.[2]
Copper Catalyst Concentration 0.05 mM to 1 mMLower concentrations are used for bioconjugations to minimize cellular toxicity.[3]
Ligand to Copper Ratio 5:1A common ratio to stabilize the Cu(I) catalyst.[3]
Reducing Agent Concentration 1 mM to 5 mMSodium ascorbate is the most common reducing agent.[3]
Substrate Concentration Micromolar to millimolarDependent on the specific application and reactants.[3]

Application: Metabolic Labeling and Imaging of Lipids

This compound can be used as a chemical reporter to study fatty acid metabolism. Cells are incubated with the alkyne-tagged fatty acid, which is incorporated into cellular lipids through metabolic pathways. The incorporated alkyne can then be visualized by a click reaction with an azide-functionalized fluorescent dye.[4]

Protocol for Labeling and Imaging:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with medium containing 1-10 µM this compound for 4-24 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular targets are to be stained).

  • Click Reaction for Fluorescence Imaging:

    • Prepare a click reaction cocktail containing:

      • 1-5 µM of an azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 azide).

      • 1 mM CuSO₄.

      • 5 mM THPTA or TBTA.

      • 5 mM sodium ascorbate.

      • The cocktail should be prepared in PBS.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_click_chemistry Click Chemistry (CuAAC) dodecanoyl_chloride Dodecanoyl Chloride esterification Esterification dodecanoyl_chloride->esterification propargyl_alcohol Propargyl Alcohol propargyl_alcohol->esterification prop_2_ynyl_dodecanoate This compound esterification->prop_2_ynyl_dodecanoate click_reaction CuAAC Reaction prop_2_ynyl_dodecanoate->click_reaction azide_biomolecule Azide-Modified Biomolecule azide_biomolecule->click_reaction bioconjugate Bioconjugate click_reaction->bioconjugate catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) catalyst->click_reaction

Caption: Experimental workflow from synthesis to bioconjugation.

click_chemistry_mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product alkyne This compound (Terminal Alkyne) triazole Stable Triazole Linkage alkyne->triazole Cycloaddition azide Azide-Modified Molecule azide->triazole cu_II Cu(II)SO4 ascorbate Sodium Ascorbate (Reducing Agent) cu_II->ascorbate Reduction cu_I Cu(I) - Active Catalyst ascorbate->cu_I cu_I->triazole Catalyzes

Caption: Simplified mechanism of the CuAAC reaction.

References

Application Notes and Protocols: Utilizing Prop-2-ynyl Dodecanoate for Cellular Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate, an alkyne-tagged derivative of lauric acid (a 12-carbon saturated fatty acid), serves as a powerful chemical reporter for investigating lipid metabolism in living cells. This molecule is readily taken up by cells and incorporated into various lipid species and acylated proteins through endogenous metabolic pathways. The terminal alkyne group provides a bioorthogonal handle for the covalent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This enables the visualization, identification, and quantification of fatty acid flux and the dynamics of lipid-modified biomolecules. These application notes provide an overview of the utility of this compound in cell culture and detailed protocols for its use.

Principle of the Method

The experimental workflow for using this compound in cell culture involves two main stages:

  • Metabolic Labeling: Cells are incubated with this compound, which is actively transported into the cell and utilized by cellular enzymes. It can be esterified to coenzyme A to form propargyl-dodecanoyl-CoA, which then enters various lipid metabolic pathways. This results in the incorporation of the alkyne tag into complex lipids (e.g., triglycerides, phospholipids) and post-translationally modified proteins (via acylation).

  • Bioorthogonal Ligation (Click Chemistry): After labeling, cells are either fixed for imaging or lysed for biochemical analysis. The incorporated alkyne tag is then reacted with an azide-functionalized reporter molecule in the presence of a copper(I) catalyst. This highly specific and efficient reaction forms a stable triazole linkage, allowing for the detection and analysis of the labeled biomolecules.

Applications in Cellular Research

  • Visualization of Fatty Acid Uptake and Trafficking: Enables the imaging of fatty acid transport across the plasma membrane and their subsequent localization to various organelles, such as the endoplasmic reticulum, lipid droplets, and mitochondria.

  • Monitoring Lipid Synthesis and Storage: Allows for the tracking of the incorporation of fatty acids into newly synthesized complex lipids, providing insights into lipogenesis and lipid droplet dynamics.

  • Identification and Visualization of Protein Acylation: Facilitates the detection of proteins that are post-translationally modified with fatty acids (S-palmitoylation, N-myristoylation), which is crucial for regulating protein localization, stability, and function.

  • Lipidomics and Metabolomics: When coupled with mass spectrometry, this compound can be used to trace the metabolic fate of fatty acids and identify the specific lipid species that are synthesized over a given period.

  • Drug Discovery and Development: Provides a tool to screen for compounds that modulate lipid metabolism and to study the mechanism of action of drugs targeting lipid metabolic pathways.

Data Presentation

Table 1: Representative Labeling Conditions for this compound in Mammalian Cell Lines
Cell LineSeeding Density (cells/cm²)This compound Concentration (µM)Incubation Time (hours)Serum in Medium
HeLa3 x 10⁴50 - 1001 - 410% FBS
A5494 x 10⁴75 - 1502 - 610% FBS
3T3-L1 (adipocytes)2 x 10⁴100 - 2004 - 1210% FBS
Primary Hepatocytes5 x 10⁴50 - 3000.5 - 2As required

Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell type and experimental goal.

Table 2: Example of Quantitative Mass Spectrometry Data After Labeling
Lipid Class% of Total Labeled Lipids (Example)
Phosphatidylcholine (PC)35%
Phosphatidylethanolamine (PE)20%
Triglycerides (TG)25%
Cholesteryl Esters (CE)10%
Other10%

This table illustrates the potential distribution of this compound into different lipid classes in a hypothetical experiment. Actual distributions will vary depending on the cell type, metabolic state, and labeling conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in an appropriate culture vessel (e.g., 6-well plate, chambered cover glass) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare the labeling medium by diluting the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (refer to Table 1 for starting recommendations). It is advisable to also prepare a vehicle control (medium with the same concentration of DMSO or ethanol without the fatty acid analog).

  • Aspirate the old medium from the cells and wash once with pre-warmed PBS.

  • Add the labeling medium to the cells and incubate for the desired period (e.g., 1-4 hours) under standard culture conditions (37°C, 5% CO₂).

  • After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated fatty acid analog.

  • The cells are now ready for downstream applications such as fixation and click chemistry for imaging (Protocol 2) or cell lysis for biochemical analysis (Protocol 3).

Protocol 2: In Situ Click Chemistry and Fluorescence Imaging

Materials:

  • Metabolically labeled and washed cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • 0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Click Reaction Cocktail (prepare fresh):

    • Tris-buffered saline (TBS) or PBS

    • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate (freshly prepared)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional but recommended)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Fix the labeled cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction: Prepare the Click Reaction Cocktail immediately before use. A typical cocktail for a single well of a 6-well plate (200 µL) would be:

    • 176 µL PBS

    • 2 µL Azide-fluorophore (from a 10 mM stock, final concentration 100 µM)

    • 4 µL CuSO₄ (from a 50 mM stock, final concentration 1 mM)

    • 4 µL THPTA (from a 50 mM stock, final concentration 1 mM) (pre-mix with CuSO₄)

    • 14 µL Sodium ascorbate (from a 100 mM stock, final concentration 7 mM)

    • Note: Add sodium ascorbate last to initiate the reaction.

  • Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslip on a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: Cell Lysis and Click Chemistry for Biochemical Analysis

Materials:

  • Metabolically labeled and washed cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Click Reaction Cocktail (as in Protocol 2, can be adapted for in-lysate reaction)

  • Azide-biotin

Procedure:

  • Cell Lysis: Add ice-cold lysis buffer to the plate and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).

  • Click Reaction in Lysate: To a defined amount of protein lysate (e.g., 50 µg in 50 µL), add the components of the Click Reaction Cocktail, using azide-biotin instead of an azide-fluorophore.

  • Incubate for 1 hour at room temperature.

  • The biotin-labeled proteins and lipids can now be analyzed by SDS-PAGE and Western blotting (using streptavidin-HRP) or enriched using streptavidin beads for mass spectrometry-based proteomics or lipidomics.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis cluster_imaging Imaging cluster_biochem Biochemical Analysis cell_culture Cell Culture add_probe Add Prop-2-ynyl Dodecanoate cell_culture->add_probe incubation Incubation add_probe->incubation wash_cells Wash Cells incubation->wash_cells fixation Fixation wash_cells->fixation lysis Cell Lysis wash_cells->lysis click_fluorophore Click Reaction (Azide-Fluorophore) fixation->click_fluorophore microscopy Fluorescence Microscopy click_fluorophore->microscopy click_biotin Click Reaction (Azide-Biotin) lysis->click_biotin analysis Western Blot / Mass Spectrometry click_biotin->analysis

Caption: Experimental workflow for using this compound in cell culture.

signaling_pathway cluster_cytoplasm Cytoplasm receptor Receptor protein_a Protein A (Acylated) receptor->protein_a Signal protein_b Protein B protein_a->protein_b protein_c Protein C protein_b->protein_c response Cellular Response protein_c->response

Caption: General signaling pathway involving a lipid-acylated protein at the membrane.

logical_relationship cluster_incorporation Metabolic Incorporation cluster_detection Detection Method probe This compound lipids Complex Lipids probe->lipids proteins Acylated Proteins probe->proteins microscopy Microscopy lipids->microscopy mass_spec Mass Spectrometry lipids->mass_spec proteins->microscopy proteins->mass_spec

Caption: Logical relationships between the probe, its targets, and detection methods.

Application Notes and Protocols for the Synthesis of Prop-2-ynyl Dodecanoate from Dodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate is an ester synthesized from dodecanoic acid (lauric acid) and propargyl alcohol. The presence of the terminal alkyne group in the propargyl moiety makes this compound a valuable building block in organic synthesis, particularly in the field of bioconjugation and drug development. The alkyne can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific attachment of this long-chain fatty acid to various molecules of interest, including peptides, proteins, and small molecule drugs. This functionalization can be used to modify the lipophilicity, cellular uptake, and pharmacokinetic properties of therapeutic agents.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound, focusing on a safe and efficient method that avoids the hazards associated with traditional Fischer esterification.

Synthesis Methodology: Steglich Esterification

The synthesis of this compound is achieved via a Steglich esterification. This method is preferred over the acid-catalyzed Fischer esterification due to its mild reaction conditions and, most importantly, its enhanced safety profile. Fischer esterification of propargyl alcohol with a strong acid catalyst like sulfuric acid can be hazardous due to the potential for explosive side reactions under heating. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed at room temperature, thus mitigating the risks associated with heating propargyl alcohol in the presence of strong acids.[1][2][3][4]

The reaction proceeds through the activation of the carboxylic acid (dodecanoic acid) by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol (propargyl alcohol) to yield the desired ester and the dicyclohexylurea (DCU) byproduct.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Dodecanoic AcidDodecanoic acidC₁₂H₂₄O₂200.32
Propargyl AlcoholProp-2-yn-1-olC₃H₄O56.06
This compoundThis compoundC₁₅H₂₆O₂238.37

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time12 - 24 hours
SolventDichloromethane (CH₂Cl₂)
Typical Yield>90%

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz), δ (ppm)4.68 (d, J=2.4 Hz, 2H, -OCH₂-), 2.45 (t, J=2.4 Hz, 1H, ≡C-H), 2.32 (t, J=7.5 Hz, 2H, -C(=O)CH₂-), 1.63 (quint, J=7.5 Hz, 2H, -C(=O)CH₂CH₂-), 1.26 (br s, 16H, -(CH₂)₈-), 0.88 (t, J=6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)173.5 (-C=O), 77.4 (≡C-), 75.0 (≡C-H), 52.0 (-OCH₂-), 34.2 (-C(=O)CH₂-), 31.9, 29.6, 29.4, 29.3, 29.2, 29.1, 25.0, 22.7, 14.1 (-CH₃)
FTIR (neat), ν (cm⁻¹)3295 (≡C-H stretch), 2924, 2854 (C-H stretch), 2120 (C≡C stretch), 1740 (C=O stretch), 1165 (C-O stretch)

Experimental Protocol

Materials and Reagents
  • Dodecanoic acid (≥98%)

  • Propargyl alcohol (≥99%)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)

  • 4-Dimethylaminopyridine (DMAP) (≥99%)

  • Dichloromethane (CH₂Cl₂), anhydrous (≥99.8%)

  • Hexane (anhydrous, ≥95%)

  • Ethyl acetate (anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Chromatography column

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add dodecanoic acid (1.0 eq), propargyl alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂). A typical concentration is 0.1-0.5 M with respect to the dodecanoic acid.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. While stirring, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous dichloromethane dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (dodecanoic acid) is consumed. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a plug of celite to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford the pure this compound as a colorless oil.

Visualization of the Synthesis and Workflow

Reaction Scheme

G Scheme 1: Steglich Esterification of Dodecanoic Acid dodecanoic_acid Dodecanoic Acid reaction dodecanoic_acid->reaction propargyl_alcohol Propargyl Alcohol propargyl_alcohol->reaction dcc DCC dcc->reaction dmap DMAP (catalyst) dmap->reaction ester This compound dcu DCU (byproduct) reaction_label + reaction->reaction_label reaction_label->ester reaction_label->dcu

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G Figure 1: Experimental Workflow start Combine Reactants and Catalyst dissolve Dissolve in Anhydrous CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_dcc Add DCC Solution cool->add_dcc react Stir at Room Temperature add_dcc->react filter Filter to Remove DCU react->filter extract Aqueous Workup filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DCC is a potent skin sensitizer and should be handled with care.

  • Propargyl alcohol is flammable and toxic.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

By following this detailed protocol, researchers can safely and efficiently synthesize this compound, a valuable tool for chemical biology and drug development.

References

Prop-2-ynyl Dodecanoate: A Chemical Probe for Elucidating Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, and function.[1][2][3] Dysregulation of these pathways is implicated in numerous diseases, making the enzymes and substrates involved attractive targets for drug development.[1][2][3] However, studying protein lipidation has been historically challenging due to the hydrophobic nature of lipids and the dynamic nature of their attachment.[1][2]

Prop-2-ynyl dodecanoate, an alkynyl analog of the C12 fatty acid lauric acid, is a powerful chemical probe for investigating protein lipidation. This molecule is metabolically incorporated into proteins by cellular machinery, serving as a bioorthogonal handle for subsequent detection and analysis. By coupling this metabolic labeling with click chemistry, researchers can visualize, identify, and quantify lipid-modified proteins with high specificity and sensitivity.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study protein lipidation in living cells.

Principle of the Method

The experimental approach is a two-step process that leverages bioorthogonal chemistry.

  • Metabolic Labeling: Cells are incubated with this compound. The cell's natural enzymatic machinery recognizes the fatty acid analog and attaches it to target proteins. This results in a proteome where a subset of proteins is tagged with a terminal alkyne group.[1][4]

  • Click Chemistry Ligation: After labeling, cell lysates are prepared and subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry".[5] This reaction specifically and efficiently ligates the alkyne-tagged proteins to a reporter molecule containing an azide group. Common reporter molecules include:

    • Fluorophores (e.g., Azide-Fluor 488): For in-gel fluorescence visualization and microscopy.

    • Biotin (e.g., Azide-PEG3-Biotin): For affinity purification of lipidated proteins for subsequent analysis by mass spectrometry or western blotting.[5]

This methodology allows for the sensitive and robust analysis of lipidated proteins at endogenous expression levels, providing a powerful tool for proteome-wide studies.[3][4]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the successful application of this compound and related alkynyl fatty acid probes.

Table 1: Recommended Concentrations for Metabolic Labeling

Alkynyl Fatty Acid ProbeTypical ConcentrationRecommended Incubation TimeNotes
This compound (C12)25-100 µM4-24 hoursOptimal concentration may vary by cell type.
Alkynyl Myristate (C14)25 µM3-24 hoursA common probe for studying N-myristoylation.[6][7]
Alkynyl Palmitate (C16)100 µM3-24 hoursA common probe for studying S-palmitoylation.[6][7]

Table 2: Reagent Concentrations for Click Chemistry Reaction

ReagentStock ConcentrationFinal ConcentrationPurpose
Azide Reporter (e.g., Azide-Fluor 488)1-10 mM in DMSO25-100 µMVisualization or affinity tag
Copper(II) Sulfate (CuSO₄)50 mM in H₂O1 mMCopper catalyst source
Tris(2-carboxyethyl)phosphine (TCEP)50 mM in H₂O1 mMReducing agent to maintain Cu(I) state
Tris(benzyltriazolylmethyl)amine (TBTA)1.7 mM in DMSO100 µMLigand to stabilize Cu(I) and improve reaction efficiency

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into proteins in adherent mammalian cell lines.

Materials:

  • Adherent mammalian cells (e.g., HEK293T, HeLa, COS-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO, e.g., 20-100 mM)

  • Fatty acid-free bovine serum albumin (FAF-BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a culture plate (e.g., 6-well or 10 cm dish) to achieve 70-80% confluency on the day of labeling.

  • Probe Preparation: Prepare the labeling medium. For improved uptake, the fatty acid probe can be complexed with FAF-BSA.[6]

    • Warm serum-free medium containing FAF-BSA to 37°C.

    • Add the this compound stock solution to the desired final concentration (e.g., 50 µM).

    • Incubate the mixture for 15 minutes at 37°C to allow complex formation.

  • Metabolic Labeling:

    • Aspirate the complete culture medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Cell Harvest:

    • Aspirate the labeling medium and wash the cells twice with cold PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Ligation for In-Gel Fluorescence

This protocol details the ligation of an azide-functionalized fluorophore to alkyne-labeled proteins for visualization by SDS-PAGE.

Materials:

  • Protein lysate from Protocol 1 (50-100 µg of protein)

  • Azide-fluorophore (e.g., Azide-Fluor 488; stock 1-10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP; stock 50 mM in H₂O, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA; stock 1.7 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄; stock 50 mM in H₂O)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • 50-100 µg of protein lysate.

    • SDS to a final concentration of 1%.

    • Azide-fluorophore to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

    • Vortex briefly to mix.

  • Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM. Vortex immediately to ensure thorough mixing.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of cold acetone. Incubate at -20°C for 20 minutes, then centrifuge at 16,000 x g for 10 minutes. Discard the supernatant and resuspend the protein pellet in SDS-PAGE loading buffer.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture (or the resuspended pellet). Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging:

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters (e.g., for FITC/Cy2).

    • The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire proteome as a loading control.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cellular Labeling cluster_click_chem Click Chemistry cluster_analysis Downstream Analysis node_process node_process node_reagent node_reagent node_output node_output cells 1. Culture Cells labeling 2. Metabolic Labeling cells->labeling probe Prop-2-ynyl dodecanoate probe->labeling lysis 3. Cell Lysis & Protein Quantification labeling->lysis click 4. CuAAC Reaction lysis->click sds_page In-Gel Fluorescence click->sds_page ms Affinity Purification & Mass Spectrometry click->ms azide Azide-Reporter (Fluorophore/Biotin) azide->click

Caption: Overall workflow for lipidated protein analysis.

Click Chemistry Reaction Mechanism

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Note: The images in the DOT script above are placeholders. A functional DOT renderer would require actual image paths. For the purpose of this output, the logical structure is represented.

Signaling Pathway Context

signaling_pathway node_protein node_protein node_lipid node_lipid node_location node_location node_function node_function protein Soluble Signaling Protein lipid_mod Lipid Modification protein->lipid_mod lip_protein Membrane-Associated Signaling Protein lipid_mod->lip_protein Causes Translocation lipid_probe Prop-2-ynyl dodecanoate lipid_probe->lipid_mod Incorporation membrane Plasma Membrane lip_protein->membrane Anchors to downstream Downstream Signaling lip_protein->downstream Initiates

Caption: Role of lipidation in protein localization.

References

Application Notes and Protocols: Fluorescent Labeling with Prop-2-ynyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate is a valuable chemical tool for the investigation of lipid metabolism and protein acylation. As a mimic of the saturated fatty acid dodecanoic acid (lauric acid), it is readily incorporated into cellular pathways. The terminal alkyne group serves as a bioorthogonal handle, allowing for the specific attachment of fluorescent probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This enables the visualization and quantification of lipid trafficking, storage, and the identification of proteins modified by this fatty acid. The small size of the alkyne tag minimizes perturbation of the fatty acid's biological activity.[1]

This document provides detailed protocols for the fluorescent labeling of biomolecules using this compound in cultured cells, covering metabolic labeling, cell fixation, and the click chemistry reaction for fluorescent probe conjugation.

Principle of the Method

The experimental workflow involves a two-step process. First, cells are metabolically labeled by incubation with this compound, which is incorporated into lipids and proteins. Following this, the cells are fixed and permeabilized to allow access of the detection reagents. The incorporated alkyne-tagged molecules are then covalently labeled with an azide-containing fluorescent dye through a click reaction. The resulting fluorescence can be visualized by microscopy or quantified by flow cytometry.

G cluster_0 Metabolic Labeling cluster_1 Cell Preparation cluster_2 Click Reaction cluster_3 Analysis Metabolic Labeling Incubate cells with This compound Fixation Fix cells (e.g., with 4% PFA) Metabolic Labeling->Fixation Permeabilization Permeabilize cells (e.g., with 0.1% Triton X-100) Fixation->Permeabilization Click Reaction Incubate with fluorescent azide and click reagents Permeabilization->Click Reaction Washing Wash to remove excess reagents Click Reaction->Washing Imaging Image (e.g., confocal microscopy) or quantify (e.g., flow cytometry) Washing->Imaging

Experimental workflow for fluorescent labeling.

Applications

  • Visualization of Lipid Localization and Trafficking: Tracking the incorporation of this compound into lipid droplets, membranes, and other organelles.

  • Identification of Acylated Proteins: Identifying proteins that are post-translationally modified with dodecanoic acid.

  • Studying Fatty Acid Metabolism: Investigating the pathways of fatty acid uptake, storage, and utilization.[1]

  • High-Throughput Screening: Screening for compounds that affect lipid metabolism by quantifying changes in fluorescent labeling.

Quantitative Data Summary

The following table provides typical concentration ranges and incubation times for fluorescent labeling experiments with alkyne-functionalized fatty acids. Optimal conditions may vary depending on the cell type and experimental goals.

ParameterConcentration/TimeNotes
This compound 10 - 100 µMHigher concentrations may be toxic. A titration is recommended.
Incubation Time 4 - 24 hoursLonger times generally result in higher signal.
Fluorescent Azide Probe 1 - 10 µMThe optimal concentration depends on the specific probe.
Copper(II) Sulfate (CuSO₄) 50 - 200 µM
Copper(I)-stabilizing Ligand (e.g., THPTA) 250 µM - 1 mMA 5:1 ligand to copper ratio is often used.
Reducing Agent (e.g., Sodium Ascorbate) 2.5 - 5 mMShould be prepared fresh.
Click Reaction Time 30 - 60 minutesAt room temperature.

Experimental Protocols

Materials and Reagents
  • This compound (or 11-dodecynoic acid)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100 or other suitable permeabilization agent

  • Fluorescent azide probe (e.g., Azide-Fluor 488, Azide-Fluor 546)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • Bovine serum albumin (BSA)

  • Deionized water

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO or ethanol. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 18 hours) under standard cell culture conditions (37°C, 5% CO₂).

Protocol 2: Cell Fixation and Permeabilization
  • Washing: After incubation, aspirate the labeling medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the PFA solution and wash the cells three times with PBS.

  • Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS.

Protocol 3: Click Chemistry Reaction for Fluorescent Labeling

Note: It is crucial to prepare the click reaction cocktail fresh just before use.

  • Prepare Stock Solutions:

    • Fluorescent azide probe: 10 mM in DMSO

    • CuSO₄: 100 mM in deionized water

    • THPTA: 500 mM in deionized water

    • Sodium ascorbate: 500 mM in deionized water (prepare fresh)

  • Prepare Click Reaction Cocktail: For a final volume of 1 mL in PBS containing 1% BSA, add the components in the following order, vortexing gently after each addition:

    • 1 µL of 10 mM fluorescent azide probe (final concentration: 10 µM)

    • 2 µL of 100 mM CuSO₄ (final concentration: 200 µM)

    • 2 µL of 500 mM THPTA (final concentration: 1 mM)

    • 10 µL of 500 mM sodium ascorbate (final concentration: 5 mM)

    • Add PBS with 1% BSA to a final volume of 1 mL.

  • Labeling Reaction: Aspirate the PBS from the fixed and permeabilized cells and add the click reaction cocktail.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.

  • Imaging/Analysis: The cells are now ready for imaging by fluorescence microscopy or for preparation for flow cytometry analysis.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the click chemistry reaction, highlighting the key components and their roles.

G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Product Alkyne This compound (incorporated into biomolecules) Product Fluorescently Labeled Biomolecule Alkyne->Product Azide Fluorescent Azide Probe Azide->Product CuSO4 Copper(II) Sulfate (Cu²⁺ source) Cu1 Cu⁺ (active catalyst) CuSO4->Cu1 source of Cu Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 reduces Ligand THPTA (Cu⁺ Stabilizer) Ligand->Cu1 stabilizes Cu1->Product catalyzes

Click chemistry reaction components.

References

Application Notes and Protocols: Prop-2-ynyl Dodecanoate in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate is a valuable chemical probe for the investigation of protein lipidation and the broader field of chemical proteomics. As a synthetic analog of lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid, it features a terminal alkyne group. This alkyne serves as a bioorthogonal handle, enabling the specific and covalent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[1][2] This allows for the sensitive and robust detection, enrichment, and identification of proteins that interact with or are modified by this fatty acid analog.

The primary applications of this compound in proteomics fall into two main categories:

  • Metabolic Labeling and Identification of Fatty-Acylated Proteins: This probe can be introduced into cellular systems where it is metabolized and incorporated into proteins that undergo fatty acylation, such as N-myristoylation and S-palmitoylation. Subsequent click chemistry with an azide-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) allows for the selective isolation and identification of these lipidated proteins by mass spectrometry.[3][4]

  • Activity-Based Protein Profiling (ABPP): this compound can be employed to profile the activity of enzymes involved in fatty acid metabolism.[5][6] By competing with endogenous substrates, this probe can label enzymes such as acyl-CoA synthetases, hydrolases, and transferases, enabling the assessment of their functional state in complex biological samples.

These application notes provide an overview of the utility of this compound and detailed protocols for its use in proteomics research.

Application 1: Metabolic Labeling and Profiling of Protein Fatty-Acylation

Objective: To identify proteins that are metabolically labeled with this compound, indicative of fatty acylation.

Workflow Overview:

Metabolic_Labeling_Workflow cluster_cell_culture Cellular Treatment cluster_lysis_click Sample Preparation cluster_enrichment_ms Analysis A Cells in Culture B Treat with This compound A->B C Cell Lysis B->C D Click Chemistry: + Azide-Biotin C->D E Streptavidin Enrichment D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

Caption: Metabolic labeling and proteomics workflow.
Quantitative Data Summary

The following table summarizes typical quantitative parameters for a metabolic labeling experiment using this compound. These values are illustrative and may require optimization for specific cell lines and experimental conditions.

ParameterRecommended RangeNotes
Probe Concentration 10 - 100 µMHigher concentrations may lead to toxicity. Start with a dose-response curve.
Labeling Time 4 - 24 hoursTime-course experiments are recommended to determine optimal incorporation.
Cell Density 70 - 80% confluencyEnsure cells are in a logarithmic growth phase for active metabolism.
Azide-Biotin Concentration 50 - 200 µMA molar excess of the azide tag is necessary for efficient click reaction.
Copper (II) Sulfate 0.5 - 1 mMUsed as a catalyst for the click reaction.
Tris(2-carboxyethyl)phosphine (TCEP) 1 - 2 mMA reducing agent to convert Cu(II) to the active Cu(I) state.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) 100 - 200 µMA ligand that stabilizes the Cu(I) and enhances reaction efficiency.
Enrichment Efficiency > 80%Percentage of biotinylated proteins captured by streptavidin beads.
Experimental Protocol: Metabolic Labeling

Materials:

  • This compound solution (in DMSO or ethanol)

  • Mammalian cell line of interest (e.g., HeLa, Jurkat, HEK293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-biotin conjugate (e.g., Azido-PEG3-Biotin)

  • Copper (II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium bicarbonate solution

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and grow to 70-80% confluency.

    • Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete medium to the desired final concentration (e.g., 50 µM).

    • Remove the old medium from the cells, wash once with PBS, and add the labeling medium.

    • Incubate the cells for the desired labeling period (e.g., 16 hours) under standard cell culture conditions.

  • Cell Lysis:

    • After incubation, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells, scrape, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • Click Chemistry Reaction:

    • In a new tube, combine the cell lysate (e.g., 1 mg of total protein) with the click chemistry reagents. The final concentrations should be approximately: 100 µM azide-biotin, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA.

    • Vortex the mixture and incubate at room temperature for 1-2 hours with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the bead slurry to the reaction mixture and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with wash buffers of increasing stringency (e.g., 1% SDS in PBS, followed by 0.1% SDS in PBS, and finally PBS alone) to remove non-specifically bound proteins.

  • On-Bead Digestion for Mass Spectrometry:

    • Resuspend the washed beads in ammonium bicarbonate solution.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

    • Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip before LC-MS/MS analysis.

Application 2: Activity-Based Protein Profiling (ABPP) of Fatty Acid Metabolizing Enzymes

Objective: To identify and quantify the activity of enzymes that interact with this compound.

Workflow Overview:

ABPP_Workflow cluster_incubation Probe Incubation cluster_click_enrich Labeling and Enrichment cluster_analysis Analysis A Proteome (Cell Lysate) B Incubate with This compound A->B C Click Chemistry: + Azide-Biotin B->C D Streptavidin Enrichment C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Enzyme Identification & Quantification F->G

Caption: Activity-based protein profiling workflow.
Quantitative Data Summary

The following table provides typical quantitative parameters for an ABPP experiment. Optimization is crucial for specific enzyme classes and proteomes.

ParameterRecommended RangeNotes
Probe Concentration 1 - 25 µMLower concentrations are used to target high-affinity interactions and minimize off-target labeling.
Incubation Time 30 - 60 minutesShorter incubation times are often sufficient for direct labeling of active enzymes.
Proteome Concentration 1 - 2 mg/mLSufficient protein concentration is needed for detectable labeling.
Incubation Temperature 25 - 37 °CCan be optimized based on the thermal stability of the target enzymes.
Competitive Profiling (Inhibitor) 10x - 100x molar excessPre-incubation with a known inhibitor can validate target engagement.
Azide-Biotin Concentration 50 - 100 µMEnsure complete reaction with the alkyne-labeled proteins.
LC-MS/MS Quantification Label-free or TMT-basedFor quantitative comparison between different conditions (e.g., treated vs. untreated).
Experimental Protocol: Activity-Based Protein Profiling

Materials:

  • This compound solution (in DMSO)

  • Cell or tissue lysate in a suitable buffer (e.g., PBS)

  • Click chemistry reagents (as listed in the metabolic labeling protocol)

  • Streptavidin-agarose beads

  • Reagents for protein digestion and mass spectrometry (as listed above)

Procedure:

  • Proteome Preparation:

    • Prepare a cell or tissue lysate in a buffer that preserves enzyme activity (e.g., PBS without detergents).

    • Determine the protein concentration and normalize all samples to the same concentration (e.g., 1.5 mg/mL).

  • Probe Labeling:

    • To 1 mg of the proteome, add this compound to the desired final concentration (e.g., 10 µM).

    • For competitive profiling, pre-incubate a control sample with a known inhibitor for 30 minutes before adding the probe.

    • Incubate the samples for 30-60 minutes at 37°C.

  • Click Chemistry and Enrichment:

    • Perform the click chemistry reaction by adding azide-biotin and the catalyst mixture as described in the metabolic labeling protocol.

    • Enrich the biotinylated proteins using streptavidin-agarose beads, followed by stringent washing steps.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the enriched proteins with trypsin.

    • Collect, acidify, and desalt the resulting peptides.

  • Data Analysis:

    • Analyze the peptides by LC-MS/MS.

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to a DMSO control.

    • In competitive profiling experiments, identify proteins whose labeling is reduced in the presence of the inhibitor.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving protein fatty-acylation, which can be investigated using this compound. For instance, the probe can be used to study the palmitoylation of signaling proteins like Ras, which is crucial for its membrane localization and subsequent activation of downstream pathways such as the MAPK cascade.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras Ras Raf Raf Ras->Raf Activation PAT Palmitoyl Acyltransferase (PAT) Probe This compound Probe_CoA Probe-CoA Probe->Probe_CoA ACSL Probe_CoA->Ras Incorporation by PAT MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene_Expression TF->Gene_Expression

Caption: Fatty-acylation in cell signaling.

Conclusion

This compound is a versatile chemical probe that, in conjunction with click chemistry and mass spectrometry-based proteomics, provides a powerful platform for the study of protein lipidation and enzyme activity. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at elucidating the roles of fatty acylation in cellular processes and for the discovery of novel therapeutic targets. As with any chemical probe, careful optimization and appropriate controls are essential for generating robust and reliable data.

References

Application Notes and Protocols for Prop-2-ynyl Dodecanoate Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the metabolic labeling of cells with prop-2-ynyl dodecanoate, a valuable tool for studying protein acylation and its role in cellular signaling. The protocols outlined below cover cell culture, labeling, lysate preparation, click chemistry-based detection, and downstream analysis by fluorescence imaging and mass spectrometry.

Introduction

This compound is a chemical reporter that mimics dodecanoic acid (lauric acid), a saturated 12-carbon fatty acid. This analog contains a terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry. Once introduced to cells, this compound is metabolized and incorporated into proteins and lipids that are naturally modified with dodecanoic acid. The alkyne tag allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the visualization, enrichment, and identification of dodecanoylated proteins and lipids, providing insights into their cellular localization, dynamics, and roles in signaling pathways.

Dodecanoic acid modification of proteins is implicated in various signaling pathways, including the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The ability to specifically label and identify dodecanoylated proteins is crucial for understanding their function in these processes.

Experimental Protocols

Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T, MCF7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by adding this compound to the complete culture medium. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. A good starting point is a final concentration range of 10-50 µM for 4-24 hours.

  • Remove the existing culture medium from the cells and wash once with sterile PBS.

  • Add the labeling medium to the cells and incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated probe.

  • The labeled cells are now ready for downstream applications such as cell lysis, fluorescence imaging, or flow cytometry.

Table 1: Recommended Starting Conditions for Metabolic Labeling

Cell LineThis compound Concentration (µM)Incubation Time (hours)
HeLa2512
HEK293T2016
MCF73024

Note: These are starting recommendations. Optimization is crucial for best results and to minimize potential cytotoxicity.

Cell Lysis

This protocol describes the preparation of cell lysates from metabolically labeled cells for downstream biochemical analysis. The choice of lysis buffer is critical and depends on the subcellular localization of the protein of interest and the downstream application.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • Cell scraper

  • Lysis buffer (see Table 2 for recipes) supplemented with protease and phosphatase inhibitors

  • Microcentrifuge

Procedure:

  • Place the culture dish on ice and aspirate the PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the dish.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). The lysate is now ready for click chemistry or storage at -80°C.

Table 2: Lysis Buffer Recipes and Recommendations

Lysis BufferComponentsRecommended For
RIPA Buffer (Strong) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSWhole-cell lysates, including nuclear and membrane proteins. May denature some proteins.
NP-40 Lysis Buffer (Milder) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40Cytoplasmic and membrane-associated proteins. Generally preserves protein-protein interactions.
Digitonin Lysis Buffer (Permeabilizing) 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% DigitoninSelective permeabilization of the plasma membrane, leaving organellar membranes intact.

Note: Always add protease and phosphatase inhibitors fresh to the lysis buffer before use.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol describes the "click" reaction to attach a reporter molecule (e.g., fluorescent azide or biotin azide) to the alkyne-labeled proteins in the cell lysate.

Materials:

  • Cleared cell lysate from Protocol 2

  • Azide-reporter stock solution (e.g., Azide-Fluor 488, Biotin-Azide) in DMSO

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (1.7 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (50 mM in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Cell lysate (e.g., 50 µg of protein in a final volume of 50 µL with lysis buffer)

    • Azide-reporter (final concentration 25-100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

  • Vortex briefly to mix.

  • Initiate the reaction by adding sodium ascorbate (final concentration 1 mM).

  • Vortex briefly and incubate the reaction at room temperature for 1 hour in the dark.

  • The click-labeled lysate is now ready for downstream analysis such as SDS-PAGE, Western blotting, or affinity purification.

Table 3: Click Chemistry Reaction Component Concentrations

ReagentStock ConcentrationFinal Concentration
Azide-Reporter10 mM25-100 µM
TCEP50 mM1 mM
TBTA1.7 mM100 µM
CuSO450 mM1 mM
Sodium Ascorbate50 mM1 mM

Visualizations

Signaling Pathway Diagram

prop_2_ynyl_dodecanoate_labeling_pathway cluster_cell Cell cluster_lysis Cell Lysis cluster_click Click Chemistry (CuAAC) cluster_analysis Downstream Analysis prop_dodec Prop-2-ynyl Dodecanoate metabolism Metabolic Incorporation prop_dodec->metabolism Uptake alkyne_protein Alkyne-Labeled Protein metabolism->alkyne_protein lysate Cell Lysate (contains Alkyne-Labeled Protein) labeled_protein Labeled Protein lysate->labeled_protein Click Reaction azide_reporter Azide-Reporter (Fluorophore or Biotin) azide_reporter->labeled_protein fluorescence Fluorescence Imaging / Gel labeled_protein->fluorescence mass_spec Mass Spectrometry (Proteomics) labeled_protein->mass_spec experimental_workflow cluster_downstream Downstream Applications start Start: Culture Cells metabolic_labeling Metabolic Labeling with This compound start->metabolic_labeling cell_lysis Cell Lysis and Protein Quantification metabolic_labeling->cell_lysis click_chemistry Click Chemistry Reaction (CuAAC) cell_lysis->click_chemistry sds_page SDS-PAGE and In-Gel Fluorescence click_chemistry->sds_page western_blot Western Blot Analysis click_chemistry->western_blot affinity_purification Affinity Purification (Biotin-Streptavidin) click_chemistry->affinity_purification mass_spectrometry LC-MS/MS Analysis (Protein Identification) affinity_purification->mass_spectrometry

Application Notes and Protocols for In Vivo Metabolic Labeling with Prop-2-ynyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate, an alkyne-functionalized analog of lauric acid (a C12 saturated fatty acid), is a powerful chemical tool for the in vivo metabolic labeling and subsequent identification of protein acylation. This technique, which falls under the umbrella of bioorthogonal chemistry, allows for the precise tracking and analysis of fatty acylated proteins within a complex biological system. Fatty acylation, including myristoylation and palmitoylation, is a critical post-translational modification that governs protein trafficking, localization, and function.[1][2][3] Dysregulation of these processes has been implicated in numerous diseases, making the study of protein acylation a key area of research in drug development.

The alkyne group on this compound serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with an azide-containing reporter molecule in a process known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry".[4][5][6] This allows for the attachment of various tags, such as fluorophores for imaging or biotin for enrichment and subsequent proteomic analysis by mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo metabolic labeling studies.

Principle of the Technique

The in vivo metabolic labeling workflow using this compound can be summarized in the following key steps:

  • Metabolic Incorporation: this compound is introduced into a living organism, typically a mouse model. The cellular machinery recognizes it as an analog of a natural fatty acid and incorporates it into proteins that undergo fatty acylation.

  • Tissue Harvesting and Lysis: After a designated labeling period, tissues of interest are harvested and homogenized to create cell lysates containing the alkyne-labeled proteome.

  • Click Chemistry Reaction: The cell lysate is then subjected to a click chemistry reaction where an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide) is covalently attached to the alkyne handle of the incorporated this compound.

  • Downstream Analysis:

    • Visualization: If a fluorescent tag is used, the labeled proteins can be visualized directly by in-gel fluorescence scanning.

    • Enrichment and Proteomics: If a biotin tag is used, the labeled proteins can be enriched from the complex lysate using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the acylated proteins.

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Mice with this compound

This protocol is adapted from methodologies for in vivo labeling with similar ω-alkynyl fatty acids.[4][6]

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • DMSO (Dimethyl sulfoxide)

  • Experimental mice (e.g., C57BL/6)

  • Insulin syringes

Procedure:

  • Preparation of Labeling Solution:

    • Dissolve this compound in a minimal amount of DMSO.

    • Prepare a sterile solution of 5% (w/v) fatty acid-free BSA in PBS.

    • Slowly add the this compound/DMSO solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 1 mM). The final concentration of DMSO should be below 1%.

    • Incubate the solution at 37°C for 30 minutes to allow for complexation of the fatty acid with BSA.

    • Filter the solution through a 0.22 µm sterile filter.

  • Administration to Mice:

    • The route of administration can be intravenous (tail vein injection) or intraperitoneal. The choice depends on the experimental design and target tissues.

    • A typical dosage for a 20-25 g mouse is 100-200 µL of the labeling solution. The final circulating concentration of the probe is a critical parameter to optimize. A starting point can be a dose calculated to achieve an approximate circulating concentration of 100 µM.[6]

    • A control group of mice should be injected with a vehicle solution (e.g., 5% BSA in PBS with the same final concentration of DMSO).

  • Labeling Period:

    • The optimal labeling time can vary depending on the protein turnover rate and the tissue of interest. A typical labeling period can range from 4 to 24 hours.

  • Tissue Harvesting:

    • At the end of the labeling period, euthanize the mice according to approved animal welfare protocols.

    • Perfuse the animals with ice-cold PBS to remove blood from the tissues.

    • Dissect the tissues of interest (e.g., liver, brain, heart, spleen) and immediately snap-freeze them in liquid nitrogen.

    • Store the frozen tissues at -80°C until further processing.

Protocol 2: Preparation of Tissue Lysates and Click Chemistry Reaction

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dounce homogenizer or mechanical tissue homogenizer

  • Probe sonicator

  • Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin or a fluorescent azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Methanol, Chloroform, Water for protein precipitation

  • SDS-PAGE reagents

Procedure:

  • Tissue Lysis:

    • Thaw the frozen tissue on ice and add ice-cold lysis buffer (e.g., 1 mL per 100 mg of tissue).

    • Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.

    • Sonicate the homogenate on ice to ensure complete cell lysis and to shear genomic DNA.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (total protein lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Protein lysate (e.g., 1 mg of total protein)

      • Azide-reporter tag (final concentration, e.g., 100 µM)

      • TCEP (final concentration, e.g., 1 mM, freshly prepared)

      • TBTA (final concentration, e.g., 100 µM)

      • CuSO₄ (final concentration, e.g., 1 mM)

    • Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rocking.

  • Protein Precipitation:

    • After the click reaction, precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation.

    • Add methanol, chloroform, and water in a 4:1:3 ratio to the sample volume.

    • Vortex vigorously and centrifuge to pellet the protein.

    • Carefully remove the aqueous top layer and the organic bottom layer, leaving the protein pellet at the interface.

    • Wash the pellet with methanol and centrifuge again.

    • Air-dry the protein pellet.

  • Sample Preparation for Downstream Analysis:

    • For In-Gel Fluorescence: Resuspend the protein pellet in SDS-PAGE sample buffer and analyze by SDS-PAGE. Visualize the labeled proteins using a fluorescent gel scanner.

    • For Proteomic Analysis: Resuspend the protein pellet in a buffer suitable for streptavidin enrichment (e.g., 1% SDS in PBS).

Protocol 3: Enrichment of Labeled Proteins and Preparation for Mass Spectrometry

Materials:

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Streptavidin Enrichment:

    • Incubate the resuspended protein sample with pre-washed streptavidin beads for 1-2 hours at room temperature with rotation.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers containing decreasing concentrations of SDS (e.g., 1%, 0.5%, 0.1% SDS in PBS) followed by washes with PBS is recommended.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin to the bead slurry (e.g., 1 µg of trypsin for 50 µg of protein) and incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform additional washes of the beads with ammonium bicarbonate to recover more peptides.

    • Acidify the pooled peptide solution with formic acid.

    • Desalt the peptides using a C18 StageTip or a similar desalting column.

    • Elute the desalted peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS.

Data Presentation

Quantitative data from proteomic experiments using this compound labeling can be presented in tables to facilitate comparison between different experimental conditions.

Table 1: Example of Quantitative Proteomic Data for Proteins Labeled with an Alkynyl-Fatty Acid Analog in an In Vivo Model.

This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound in a published in vivo study was not available in the initial search. The data structure is based on typical quantitative proteomics outputs.

Protein ID (UniProt)Gene NameProtein NameFold Change (Treatment vs. Control)p-valueFunction
P63104GNAI2Guanine nucleotide-binding protein G(i) subunit alpha-22.50.001Signal transduction
P04035HrasGTPase HRas3.1<0.001Signal transduction, cell proliferation
P63260GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-11.80.015Signal transduction
Q9Z2I1ZDHHC5Palmitoyltransferase ZDHHC51.50.045Protein acylation
P19338LATLinker for activation of T-cells family member 12.20.005T-cell activation
P62259YWHAZ14-3-3 protein zeta/delta1.30.05Signal transduction, cell cycle regulation

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_in_vivo In Vivo Labeling cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis animal Mouse Model injection Administration of This compound animal->injection labeling Metabolic Incorporation (4-24 hours) injection->labeling harvest Tissue Harvesting & Freezing labeling->harvest lysis Tissue Lysis & Homogenization harvest->lysis click Click Chemistry (Azide-Biotin) lysis->click precip Protein Precipitation click->precip enrich Streptavidin Enrichment precip->enrich digest On-Bead Digestion enrich->digest lcms LC-MS/MS digest->lcms data Data Analysis (Identification & Quantification) lcms->data

In vivo metabolic labeling and proteomic analysis workflow.
Signaling Pathway Example: Ras Trafficking and Localization

Protein acylation, which can be studied using this compound, is crucial for the proper localization and function of many signaling proteins, such as members of the Ras family of small GTPases.

ras_pathway cluster_synthesis Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane ras_synth Ras Synthesis farnesyl Farnesylation ras_synth->farnesyl proteolysis Proteolytic Cleavage farnesyl->proteolysis methylation Carboxymethylation proteolysis->methylation palmitoylation Palmitoylation (studied with this compound) methylation->palmitoylation pm_ras Active Ras Signaling palmitoylation->pm_ras raf Raf-MEK-ERK Pathway pm_ras->raf pi3k PI3K-Akt Pathway pm_ras->pi3k [Cell Proliferation, Differentiation] [Cell Proliferation, Differentiation] raf->[Cell Proliferation, Differentiation] [Cell Survival, Growth] [Cell Survival, Growth] pi3k->[Cell Survival, Growth]

Role of acylation in Ras protein trafficking and signaling.

Conclusion

This compound is a valuable tool for the in vivo investigation of protein fatty acylation. The protocols outlined above provide a framework for conducting these experiments, from labeling in a mouse model to the identification and quantification of acylated proteins using mass spectrometry. The ability to directly probe protein acylation in a living organism offers significant advantages for understanding the roles of this post-translational modification in both normal physiology and disease, and for the development of novel therapeutic strategies. Further optimization of labeling conditions and downstream analytical methods will continue to enhance the utility of this powerful technique.

References

Application Note: Mass Spectrometry-Based Proteomic Analysis of Protein Acylation Using a Dodecanoate Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that regulates protein localization, stability, and function. Dysregulation of these pathways is implicated in numerous diseases, making the enzymes involved attractive therapeutic targets. This application note provides a detailed protocol for the identification and quantification of acylated proteins using metabolic labeling with prop-2-ynyl dodecanoate , a "clickable" analog of the 12-carbon fatty acid, lauric acid. The workflow combines metabolic labeling, copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, protein enrichment, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enable a comprehensive analysis of the "acyl-proteome."

Principle of the Method

The methodology is based on a two-step chemical proteomics approach. First, cells are metabolically labeled with this compound, which is incorporated into proteins by the cellular enzymatic machinery. The terminal alkyne group of the probe serves as a bioorthogonal handle. Following cell lysis, a reporter tag containing a complementary azide group (e.g., Azide-PEG3-Biotin) is covalently attached to the alkyne-labeled proteins via the highly specific CuAAC "click" reaction. The biotinylated proteins are then enriched using streptavidin-functionalized beads. Finally, the enriched proteins are digested into peptides on-bead and analyzed by high-resolution LC-MS/MS for identification and quantification.

G Overall Experimental Workflow cluster_CellCulture In-Cell Labeling cluster_Biochemistry Biochemical Processing cluster_Analysis Data Acquisition & Analysis MetabolicLabeling Metabolic Labeling Incubate cells with This compound CellLysis Cell Lysis & Protein Extraction MetabolicLabeling->CellLysis Harvest Cells ClickChemistry Click Chemistry Attach Azide-Biotin tag to alkyne-labeled proteins CellLysis->ClickChemistry Protein Lysate Enrichment Streptavidin Enrichment Capture biotinylated proteins ClickChemistry->Enrichment Biotinylated Proteome Digestion On-Bead Digestion Digest proteins to peptides Enrichment->Digestion Enriched Proteins on Beads LCMS LC-MS/MS Analysis Digestion->LCMS Peptide Mixture DataAnalysis Data Analysis Protein ID & Quantification LCMS->DataAnalysis

Caption: Workflow for identifying acylated proteins.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of the alkyne-dodecanoate probe into cellular proteins.

Materials:

  • This compound (Alkyne-C12)

  • Potassium Hydroxide (KOH)

  • Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), dialyzed or fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Mammalian cells (e.g., HEK293T, HeLa)

Procedure:

  • Probe Preparation (20x Stock): a. Prepare a 20 mM stock of this compound in DMSO. b. To 50 µL of the 20 mM stock, add 12.5 µL of 100 mM KOH. c. Incubate at 65°C for 30 minutes to saponify the fatty acid. d. In a separate tube, prepare a 5% (w/v) FAF-BSA solution in PBS. e. Add 937.5 µL of the 5% FAF-BSA solution to the saponified fatty acid. f. Incubate at 37°C for 15 minutes to allow complexation. This yields a 1 mM (20x) stock solution of the probe.

  • Cell Culture and Labeling: a. Culture cells to 70-80% confluency in standard growth medium. b. Gently wash the cells twice with warm PBS. c. Replace the standard medium with DMEM supplemented with 10% fatty acid-free FBS. d. Add the 20x alkyne-probe stock solution to the medium to a final concentration of 50 µM. e. Incubate the cells for 4-18 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvest: a. Aspirate the labeling medium and wash the cells three times with ice-cold PBS. b. Scrape cells into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C. c. The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Click Chemistry and Protein Precipitation

This protocol attaches the biotin reporter tag to the labeled proteins.

Materials:

  • Lysis Buffer (e.g., RIPA buffer without primary amines like Tris)

  • Protease Inhibitor Cocktail

  • Azide-PEG3-Biotin

  • Copper (II) Sulfate (CuSO₄)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Sodium Ascorbate

  • Methanol, Chloroform (ice-cold)

Procedure:

  • Cell Lysis: a. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer containing protease inhibitors. b. Lyse cells by sonication on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF). c. Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C. d. Determine protein concentration using a BCA assay.

  • Click Reaction (for 1 mg of protein): a. In a 1.5 mL tube, add lysate containing 1 mg of protein. Adjust volume to 450 µL with Lysis Buffer. b. Add 10 µL of a 10 mM Azide-PEG3-Biotin stock in DMSO (final concentration ~200 µM). c. Add 20 µL of a 50 mM THPTA stock in water (final concentration 2 mM). d. Add 10 µL of a 50 mM CuSO₄ stock in water (final concentration 1 mM). e. Vortex briefly. f. Initiate the reaction by adding 10 µL of a 100 mM freshly prepared Sodium Ascorbate stock in water (final concentration 2 mM). g. Protect the reaction from light and incubate for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation (Methanol/Chloroform): a. To the 500 µL reaction mixture, add 500 µL of methanol and 250 µL of chloroform. b. Vortex thoroughly. c. Add 500 µL of water and vortex again to induce phase separation. d. Centrifuge at 14,000 x g for 5 minutes. A white disc of protein will form at the interface. e. Carefully remove the upper aqueous layer. f. Add 1 mL of ice-cold methanol to the tube, vortex, and centrifuge at 14,000 x g for 10 minutes to pellet the protein. g. Carefully decant the supernatant and air-dry the protein pellet for 10-15 minutes.

Protocol 3: Protein Enrichment and On-Bead Digestion

This protocol enriches the biotinylated proteins and prepares them for MS analysis.

Materials:

  • Urea (8 M in 100 mM TEAB buffer)

  • High-Capacity Streptavidin Magnetic Beads

  • Wash Buffer 1 (2% SDS in PBS)

  • Wash Buffer 2 (8 M Urea in 100 mM TEAB)

  • Wash Buffer 3 (100 mM TEAB)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin/Lys-C Mix, MS-grade

  • Formic Acid (FA)

Procedure:

  • Resuspension and Binding: a. Resuspend the dried protein pellet in 200 µL of 1% SDS in PBS by sonicating. b. Dilute the sample to 1 mL with PBS (final SDS concentration 0.2%). c. Pre-wash 50 µL of streptavidin magnetic bead slurry three times with PBS. d. Add the protein solution to the washed beads and incubate for 2 hours at room temperature with rotation.

  • Stringent Washing: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads sequentially with 1 mL of each of the following solutions, rotating for 5 minutes for each wash:

    • Wash Buffer 1 (twice)
    • Wash Buffer 2 (once)
    • Wash Buffer 3 (three times)

  • On-Bead Digestion: a. After the final wash, resuspend the beads in 100 µL of 8 M Urea in 100 mM TEAB. b. Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes (reduction). c. Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes (alkylation). d. Dilute the urea to 2 M by adding 300 µL of 100 mM TEAB. e. Add 2 µg of Trypsin/Lys-C mix and incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting: a. Pellet the beads and transfer the supernatant containing the peptides to a new tube. b. Acidify the peptides by adding formic acid to a final concentration of 1%. c. Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. d. Dry the eluted peptides in a vacuum concentrator and store at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • High-resolution Orbitrap mass spectrometer (e.g., Q Exactive™ or Orbitrap Fusion™ Lumos™) coupled to a nano-flow HPLC system.

LC Parameters:

  • Column: 75 µm ID x 50 cm C18 column with 2 µm particles.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 80% Acetonitrile, 0.1% Formic Acid in water.

  • Gradient: 5-40% B over 90 minutes, then to 80% B over 10 minutes.

  • Flow Rate: 300 nL/min.

MS Parameters (Data-Dependent Acquisition - DDA):

  • MS1 Scan: 350-1500 m/z range, 60,000 resolution, AGC target 3e6.

  • MS2 Scan (TopN=15): 15,000 resolution, AGC target 1e5, HCD fragmentation with normalized collision energy of 28.

  • Dynamic Exclusion: 30 seconds.

Data Analysis:

  • Process raw data using software such as MaxQuant, Proteome Discoverer, or Skyline.[1]

  • Search against a relevant protein database (e.g., UniProt Human).

  • Specify variable modifications: Oxidation (M), Acetyl (Protein N-term).

  • Specify fixed modifications: Carbamidomethyl (C).

  • For quantitative analysis (e.g., SILAC), set the appropriate labels and multiplicity.

Representative Quantitative Data

While specific data for this compound is context-dependent, the table below provides an example of how quantitative data from a SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment could be presented. In this hypothetical experiment, cells were treated with an inhibitor of a deacylating enzyme, and changes in protein acylation were measured.

Protein AccessionGene NameProtein NameRatio H/L (Inhibitor/Control)-log10(p-value)Function
P63104GNAI2G protein subunit alpha i23.854.12Signal Transduction
P04899HrasGTPase HRas3.113.78Signal Transduction
P61224GNB1G protein subunit beta-12.983.55Signal Transduction
Q9Y281ZDHHC5Palmitoyltransferase ZDHHC52.543.10Acyltransferase
P08107ANXA2Annexin A21.150.45Membrane Scaffolding
P62805EZREzrin1.090.21Cytoskeletal Regulation
P31946YWHAZ14-3-3 protein zeta/delta0.980.05Adapter Protein

Table 1: Example of quantitative data for acylated proteins identified by SILAC-based mass spectrometry. "Ratio H/L" represents the fold change in acylation upon inhibitor treatment. High ratios indicate proteins whose acylation level increased, suggesting they are substrates of the inhibited enzyme.

Logical Relationship Diagram

The following diagram illustrates the logical steps and decision points in the data analysis pipeline for identifying specifically labeled proteins from background contaminants.

G Data Analysis & Filtering Logic cluster_input Inputs cluster_processing Processing cluster_filtering Filtering Steps cluster_output Outputs ProbeSample Probe-Labeled MS Run (+ Alkyne-C12) DB_Search Database Search (e.g., MaxQuant) ProbeSample->DB_Search ControlSample Control MS Run (No Alkyne Probe) ControlSample->DB_Search Filter1 Present in Probe Sample? DB_Search->Filter1 Protein List Filter2 Absent or Reduced in Control? Filter1->Filter2 Yes Background Background Proteins (Non-specific binders) Filter1->Background No Filter2->Background No Hits High-Confidence Acylated Proteins Filter2->Hits Yes

Caption: Logic for identifying true-positive hits.

References

Application Note: Prop-2-ynyl Dodecanoate for Lipase Activity Profiling and Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

This document outlines a putative application of prop-2-ynyl dodecanoate as a reporter substrate for lipase activity, followed by detection using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Introduction

This compound is a synthetic ester that can serve as a valuable tool for studying lipases, a class of enzymes crucial in various physiological and pathological processes. This compound incorporates a dodecanoate (laurate) chain, a known substrate for many lipases, and a terminal propargyl group. The ester bond is susceptible to enzymatic hydrolysis by lipases, releasing dodecanoic acid and propargyl alcohol. The propargyl group-containing product can then be tagged with a reporter molecule (e.g., a fluorophore or biotin) via click chemistry, enabling sensitive detection and quantification of enzyme activity.[1][2] This approach is particularly useful for high-throughput screening of lipase inhibitors and for activity-based protein profiling.

Principle of the Assay

The assay is based on a two-step process. First, a lipase-containing sample is incubated with this compound. The lipase catalyzes the hydrolysis of the ester bond. In the second step, the reaction mixture is treated with an azide-functionalized reporter molecule in the presence of a copper(I) catalyst. The copper catalyzes the cycloaddition of the azide to the alkyne of the hydrolysis product, forming a stable triazole linkage and attaching the reporter molecule for detection.

Quantitative Data Summary

The following tables provide representative kinetic parameters for lipase-catalyzed reactions and typical conditions for click chemistry. Note that these values are derived from studies on analogous substrates and reactions and should be considered as a starting point for optimization.

Table 1: Representative Kinetic Parameters for Lipase-Catalyzed Ester Hydrolysis

Enzyme SourceSubstrateVmax (µmol/min/mg)Km (mM)Reference
Candida rugosa Lipasep-Nitrophenyl dodecanoate15.20.45Adapted from literature
Rhizomucor miehei LipaseTricaprylin8.91.2Adapted from literature
Porcine Pancreatic LipaseTributyrin25.60.8Adapted from literature

Table 2: Typical Reagent Concentrations for CuAAC Click Chemistry

ReagentStock ConcentrationFinal ConcentrationReference
Azide-Reporter (e.g., Azide-Fluor 488)10 mM in DMSO10-50 µM[3][4]
Copper(II) Sulfate (CuSO₄)100 mM in H₂O1 mM[3][4]
Sodium Ascorbate500 mM in H₂O (freshly prepared)5 mM[3][4]
Ligand (e.g., THPTA or TBTA)200 mM in H₂O or DMSO2-5 mM[3][4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Lipase enzyme preparation (e.g., purified enzyme or cell lysate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% Triton X-100)

  • Quenching solution (e.g., 10% Acetic Acid in isopropanol)

  • Microplate reader or fluorescence microscope (depending on the reporter used)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Dilute the substrate to the desired final concentration in the assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration.

  • Add the lipase-containing sample to the wells of a microplate. Include appropriate controls (e.g., no enzyme, heat-inactivated enzyme).

  • Initiate the reaction by adding the substrate solution to the wells.

  • Incubate the reaction at the optimal temperature for the lipase (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

Protocol 2: Click Chemistry-Based Detection of the Hydrolysis Product

Materials:

  • Reaction mixture from Protocol 1

  • Azide-functionalized reporter molecule (e.g., fluorescent azide)

  • Copper(II) Sulfate (CuSO₄) solution

  • Sodium Ascorbate solution (freshly prepared)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a "click mix" by combining the azide-reporter, CuSO₄, and ligand.

  • Add the click mix to the quenched reaction mixture from Protocol 1.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[3]

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4]

  • Analyze the results. For a fluorescent reporter, this can be done using a microplate reader (measuring fluorescence intensity) or by fluorescence microscopy if the assay is performed in cells.[1]

Visualizations

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Click Chemistry Detection Substrate This compound Product_1 Dodecanoic Acid Substrate->Product_1 Hydrolysis Product_2 Propargyl Alcohol (Alkyne-tagged) Substrate->Product_2 Hydrolysis Enzyme Lipase Enzyme->Substrate Product_2_ref Propargyl Alcohol Labeled_Product Fluorescently Labeled Product (Triazole Linkage) Product_2_ref->Labeled_Product Azide_Reporter Azide-Fluorophore Azide_Reporter->Labeled_Product Catalyst Cu(I) Catalyst->Labeled_Product

Caption: Workflow for lipase activity detection using this compound.

G Start Prepare Reagents (Substrate, Enzyme, Buffers) Incubate Incubate Substrate with Enzyme Start->Incubate Quench Stop Reaction Incubate->Quench Add_Click_Mix Add Click Chemistry Reagents (Azide-Reporter, Cu(I)) Quench->Add_Click_Mix Incubate_Click Incubate for Click Reaction Add_Click_Mix->Incubate_Click Analyze Analyze Signal (e.g., Fluorescence) Incubate_Click->Analyze

Caption: Experimental workflow for the two-step lipase assay.

References

Application Notes and Protocols for Studying Fatty Acid Uptake Using Prop-2-ynyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate is a powerful research tool for the investigation of fatty acid uptake and metabolism. As a "clickable" analog of the saturated 12-carbon fatty acid, lauric acid, it enables the sensitive and specific detection of fatty acid transport into living cells. This is achieved through the bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The terminal alkyne group on this compound reacts with an azide-containing fluorescent probe, allowing for the visualization and quantification of fatty acid uptake by methods such as fluorescence microscopy and flow cytometry. This approach offers a non-radioactive and highly efficient alternative to traditional methods for studying fatty acid metabolism, making it an invaluable tool in metabolic research and drug discovery.[1][2]

Principle of the Assay

The assay is based on a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound, which is taken up by fatty acid transport proteins (FATPs) and other uptake mechanisms.[3][4] Once inside the cell, the fatty acid analog can be incorporated into various metabolic pathways.

  • Click Chemistry Reaction: After the labeling period, the cells are fixed and permeabilized. A click chemistry reaction cocktail containing a fluorescent azide probe, a copper(I) catalyst, a reducing agent, and a copper-chelating ligand is then added. The alkyne group of the incorporated this compound covalently bonds with the fluorescent azide, resulting in a stable triazole linkage and fluorescently labeled cells. The intensity of the fluorescence is directly proportional to the amount of fatty acid taken up by the cells.

Key Applications

  • High-throughput screening of fatty acid uptake inhibitors: This method is amenable to a multi-well plate format, making it suitable for screening compound libraries for potential inhibitors of fatty acid transport. This is particularly relevant for drug development in areas such as oncology, obesity, and metabolic syndrome, where dysregulated fatty acid metabolism is a key feature.

  • Studying the role of specific fatty acid transporters: By using cell lines with known expression levels of specific FATPs, or by using siRNA to knock down their expression, researchers can investigate the contribution of individual transporters to fatty acid uptake.[3][5]

  • Investigating the metabolic fate of fatty acids: In addition to uptake, this technique can be adapted to trace the incorporation of fatty acids into complex lipids and for identifying proteins that are post-translationally modified with fatty acids (acylation).[2]

  • Cancer metabolism research: Cancer cells often exhibit increased fatty acid uptake to fuel their rapid proliferation.[6][7] this compound can be used to study these altered metabolic pathways and to screen for drugs that target them.

Data Presentation

Table 1: Recommended Reagent Concentrations for Metabolic Labeling

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMOptimal concentration should be determined empirically for each cell type and experimental condition.
Cell Seeding Density (96-well plate) 1 x 104 - 5 x 104 cells/wellAdjust based on cell size and proliferation rate to achieve 70-80% confluency at the time of the assay.
Labeling Incubation Time 30 minutes - 4 hoursShorter times are suitable for uptake kinetics, while longer times may be needed to study downstream metabolism.
Serum in Labeling Medium Serum-free or low serum (e.g., 1%)Serum contains fatty acids that can compete with the probe for uptake.

Table 2: Click Chemistry Reaction Components

ComponentStock ConcentrationFinal ConcentrationPurpose
Copper (II) Sulfate (CuSO₄) 20 mM in H₂O1 mMSource of the copper catalyst.[8][9]
Copper-chelating Ligand (e.g., THPTA) 50 mM in H₂O5 mMStabilizes the Cu(I) ion and protects cells from copper toxicity.[2][10]
Reducing Agent (e.g., Sodium Ascorbate) 100 mM in H₂O (prepare fresh)5 mMReduces Cu(II) to the active Cu(I) catalyst.[9]
Fluorescent Azide Probe (e.g., Azide-Fluor 488) 2 mM in DMSO2 - 10 µMReacts with the alkyne group for detection.

Experimental Protocols

Protocol 1: General Protocol for Fatty Acid Uptake Assay in Adherent Cells

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Click Chemistry Reaction Cocktail (see Table 2)

  • Nuclear stain (e.g., Hoechst 33342)

  • 96-well black, clear-bottom imaging plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Metabolic Labeling:

    • Aspirate the complete medium from the wells.

    • Wash the cells once with warm serum-free medium.

    • Add serum-free medium containing the desired concentration of this compound to each well.

    • Incubate for the desired labeling time (e.g., 1 hour) at 37°C and 5% CO₂.

  • Fixation and Permeabilization:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the Click Chemistry Reaction Cocktail immediately before use by mixing the components in the order listed in Table 2.

    • Add 50 µL of the reaction cocktail to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells three times with PBS.

    • Add a solution containing a nuclear stain (e.g., Hoechst 33342) in PBS and incubate for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well for imaging.

    • Image the plate using a high-content imager or fluorescence microscope.

Protocol 2: Fatty Acid Uptake Analysis by Flow Cytometry

Materials:

  • Suspension or trypsinized adherent cells

  • Flow cytometry tubes

  • Reagents from Protocol 1

Procedure:

  • Cell Preparation and Labeling:

    • Harvest and wash the cells. Resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Add this compound to the desired final concentration and incubate as in Protocol 1.

  • Fixation and Permeabilization:

    • Transfer the cells to flow cytometry tubes and pellet by centrifugation.

    • Fix and permeabilize the cells as described in Protocol 1, with centrifugation and resuspension steps between each wash.

  • Click Chemistry Reaction:

    • Resuspend the cell pellet in the Click Chemistry Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Analysis:

    • Wash the cells three times with PBS.

    • Resuspend the final cell pellet in PBS.

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

Mandatory Visualization

Fatty_Acid_Uptake_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Metabolic Labeling Incubate with this compound A->B Incubate overnight C 3. Fixation & Permeabilization (e.g., PFA & Triton X-100) B->C Wash cells D 4. Click Chemistry Reaction Add fluorescent azide & catalyst C->D Wash cells E 5. Washing & Staining (e.g., with nuclear stain) D->E Incubate & protect from light F 6. Data Acquisition (Fluorescence Microscopy or Flow Cytometry) E->F Prepare for analysis

Caption: Experimental workflow for fatty acid uptake assay.

Fatty_Acid_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA This compound FATP Fatty Acid Transport Protein (FATP) FA->FATP Binding FA_in This compound FATP->FA_in Transport ACSL Acyl-CoA Synthetase (ACSL) FA_in->ACSL Activation Click Click Reaction with Fluorescent Azide FA_in->Click FA_CoA Prop-2-ynyl Dodecanoyl-CoA ACSL->FA_CoA Metabolism Downstream Metabolism (e.g., β-oxidation, lipid synthesis) FA_CoA->Metabolism FA_CoA->Click

Caption: Fatty acid transport and metabolic labeling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prop-2-ynyl Dodecanoate Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing experiments using prop-2-ynyl dodecanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this metabolic labeling reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical probe used for metabolic labeling. It is a fatty acid analog that contains a terminal alkyne group. This alkyne serves as a "bioorthogonal handle," meaning it can be specifically detected in a complex biological environment. When introduced to cells, it is incorporated into biomolecules, such as proteins, through the cell's natural metabolic pathways. The alkyne handle can then be "clicked" to a reporter molecule, such as a fluorophore or biotin, using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, allowing for visualization and enrichment of the labeled molecules.

Q2: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration will vary depending on the cell type and experimental goals. It is crucial to perform a dose-response experiment to find the ideal balance between efficient labeling and minimal cytotoxicity. A good starting point is to test a range of concentrations, for example, from 1 µM to 50 µM.[1][2] In many cell lines, a concentration of 10 µM has been shown to provide significant labeling without excessive background.[1]

Q3: How can I assess the toxicity of this compound in my cells?

Cell viability should be assessed in parallel with your labeling experiment. Standard cell viability assays, such as the MTT, MTS, or a live/dead cell stain, can be used. It is important to include an untreated control and a vehicle control (e.g., DMSO, if used to dissolve the probe) to accurately determine any cytotoxic effects of the probe itself.

Q4: Can I enhance the labeling efficiency of my protein of interest?

Yes. For certain classes of proteins, such as prenylated proteins, labeling can be enhanced by inhibiting the endogenous biosynthetic pathway. For example, pre-treatment with a statin like lovastatin can inhibit the production of endogenous isoprenoids, leading to increased incorporation of the alkyne-labeled analog.[1][3]

Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal
Possible Cause Troubleshooting Step
Suboptimal Probe Concentration Perform a dose-response experiment with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell type.[1][2]
Inefficient Click Reaction Ensure all click chemistry reagents are fresh and correctly prepared. The order of reagent addition can be critical. A common protocol involves adding the azide, followed by the reducing agent (e.g., sodium ascorbate), the copper source (e.g., CuSO4), and finally the copper ligand (e.g., THPTA).[4] Check the concentrations of all components.
Cellular Efflux of the Probe Some cell types may actively pump out the probe. Consider reducing the incubation time or using a different cell line if possible.
Low Abundance of Target Protein The protein you are studying may be expressed at very low levels. Consider using an enrichment strategy, such as immunoprecipitation, after labeling and click reaction.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Probe Concentration is Too High High concentrations of the probe can lead to non-specific labeling and increased background.[1] Reduce the concentration of this compound used.
Non-specific Binding of Detection Reagents Ensure adequate blocking steps are included in your protocol, especially for immunofluorescence or western blotting. Use a blocking buffer appropriate for your application.
Autofluorescence of Cells/Tissue Include an unlabeled, unstained control to assess the level of natural autofluorescence in your samples. Consider using a fluorophore with an emission wavelength in the far-red spectrum to minimize autofluorescence.
Excess Unreacted Probe Thoroughly wash cells after the metabolic labeling step and before the click reaction to remove any unincorporated probe.[2]
Issue 3: High Cell Death or Changes in Morphology
Possible Cause Troubleshooting Step
Probe Toxicity High concentrations of this compound can be toxic to cells.[2] Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of the probe for your specific cell line. Reduce the probe concentration or shorten the incubation time.
Toxicity of Click Reaction Reagents The copper catalyst used in the click reaction can be toxic to cells. If performing the click reaction on live cells, use a copper-chelating ligand like THPTA to minimize toxicity.[4] Alternatively, perform the click reaction on fixed cells or cell lysates.
Solvent Toxicity If dissolving the probe in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is not toxic. Typically, DMSO concentrations should be kept below 0.5%.

Data Presentation

Table 1: Example Dose-Response Data for this compound Labeling

This compound Concentration (µM)Relative Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)1.0100
15.298
515.895
1025.192
2528.375
5029.555

Note: This is example data. Actual results will vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol 1: Optimizing this compound Labeling Concentration
  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.

  • Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dose-Response Setup: Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle-only control.

  • Labeling: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the probe.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 12-24 hours) at 37°C in a CO2 incubator.

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions to assess the toxicity of each probe concentration.

  • Washing: After incubation, wash the cells thoroughly with PBS to remove any unincorporated probe.

  • Downstream Analysis: Proceed with cell lysis or fixation, followed by the click chemistry reaction and analysis (e.g., fluorescence microscopy, flow cytometry, or western blotting).

Protocol 2: Click Chemistry Reaction on Cell Lysate
  • Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Reaction Setup: In a microcentrifuge tube, combine the following (example final concentrations):

    • Cell lysate (e.g., 50 µg of protein)

    • Azide-fluorophore (e.g., 25 µM)

    • Reducing agent (e.g., TCEP, 1 mM)

    • Copper ligand (e.g., THPTA, 100 µM)

    • Copper(II) sulfate (e.g., 1 mM)

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light.

  • Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents.

  • Analysis: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer for western blotting).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_click_reaction Click Chemistry cluster_analysis Downstream Analysis start Seed Cells labeling Add this compound start->labeling incubation Incubate (e.g., 24h) labeling->incubation wash Wash Cells incubation->wash lysis Cell Lysis wash->lysis add_reagents Add Azide-Fluorophore & Click Reagents lysis->add_reagents click_incubation Incubate (1-2h) add_reagents->click_incubation analysis Fluorescence Microscopy, Flow Cytometry, or Western Blot click_incubation->analysis

Caption: Experimental workflow for metabolic labeling and detection.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor g_protein G-Protein (Prenylated) receptor->g_protein 2. G-Protein Recruitment effector Effector Enzyme g_protein->effector 3. Effector Activation second_messenger Second Messenger effector->second_messenger 4. Generates ligand Ligand ligand->receptor 1. Activation downstream Downstream Signaling (e.g., Kinase Cascade) second_messenger->downstream 5. Activates cellular_response Cellular Response downstream->cellular_response 6. Leads to

Caption: Role of prenylated proteins in signal transduction.

References

"troubleshooting low signal with prop-2-ynyl dodecanoate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Prop-2-ynyl Dodecanoate

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this alkyne-modified fatty acid probe in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemically modified version of dodecanoate, a 12-carbon saturated fatty acid. It contains a terminal alkyne group (prop-2-ynyl), which makes it a valuable tool for "click chemistry" reactions. Its primary application is in metabolic labeling, where it is incorporated into cellular pathways that utilize fatty acids.[1] Once incorporated into biomolecules (like acylated proteins or complex lipids), the alkyne handle can be "clicked" to a reporter molecule, such as a fluorescent dye or biotin, allowing for visualization, isolation, and identification of the labeled species. This makes it a powerful probe for studying fatty acid metabolism, protein modification, and cellular signaling.

Q2: Why am I observing a low or no signal in my experiment?

A2: A low signal when using this compound typically points to an issue in one of three main stages of the experiment:

  • Metabolic Labeling: The probe may not be efficiently entering the cells or being incorporated into the target biomolecules.

  • Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction may be inefficient, leading to poor conjugation of the reporter tag.[2]

  • Downstream Detection: The final detection method (e.g., fluorescence microscopy, western blot) may not be sensitive enough or properly optimized.

The troubleshooting guides below provide a systematic approach to identifying and resolving the specific cause of the low signal.

Q3: Can the alkyne group on the fatty acid alter its biological activity?

A3: Yes, the addition of the alkyne group can sometimes alter the metabolism and biological activity of the fatty acid compared to its natural counterpart.[3] For example, the modified structure might affect its recognition by certain enzymes or its incorporation into specific lipid species. It is crucial to perform control experiments with the natural fatty acid (dodecanoate) and to be aware that the probe's behavior may not perfectly mirror that of the endogenous molecule.

Troubleshooting Low Signal

A low signal is a common issue in metabolic labeling experiments. Follow this guide to systematically troubleshoot the problem.

Step 1: Issues with the Metabolic Labeling Phase

The first potential source of error is inefficient labeling of your biological sample with this compound.

Potential Causes & Solutions

Potential Cause Recommended Action Details
Poor Cell Permeability Optimize probe concentration and incubation time.Fatty acids generally cross cell membranes passively, but efficiency can vary.[4][5] Perform a dose-response and time-course experiment (e.g., 10-100 µM for 4-24 hours) to find the optimal labeling conditions for your specific cell type without inducing cytotoxicity.
Probe Cytotoxicity Perform a cell viability assay (e.g., MTT or Trypan Blue).High concentrations of fatty acids can be toxic to cells, leading to lysis and reduced metabolic activity.[6][7] If viability is low, reduce the probe concentration or incubation time.
Low Metabolic Activity Ensure cells are healthy and in the logarithmic growth phase.Cells that are stressed, senescent, or overly confluent will have altered metabolic rates, leading to reduced uptake and incorporation of the fatty acid probe.
Probe Degradation Prepare fresh stock solutions of the probe in a suitable solvent (e.g., DMSO).Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Problems with the Click Chemistry Reaction (CuAAC)

If metabolic labeling is successful, the issue may lie with the click reaction used to attach your reporter molecule (e.g., an azide-fluorophore or azide-biotin).

Potential Causes & Solutions

Potential Cause Recommended Action Details
Copper(I) Catalyst Oxidation Use freshly prepared reagents. Add the copper reductant (e.g., sodium ascorbate) last.The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by oxygen.[2] Using a copper-stabilizing ligand like TBTA or THPTA is highly recommended to protect the catalyst.[2][8]
Inhibitory Buffer Components Avoid amine-based buffers like Tris and chelating agents like EDTA.Amine groups can chelate the copper catalyst, rendering it inactive.[9] It is best to perform the click reaction in buffers such as PBS or HEPES.
Degraded Reagents Use high-quality, fresh azide reporter tags and copper sources.Ensure your azide-fluorophore or azide-biotin has not been degraded by light exposure or improper storage. Prepare the copper sulfate and sodium ascorbate solutions fresh before each experiment.
Poor Reagent Accessibility Add a small amount of a mild detergent (e.g., 0.1-0.25% SDS) to the lysis buffer.For lipids buried within membranes or proteins, the alkyne group may be sterically hindered.[10] A detergent can help expose the alkyne handle for more efficient clicking.

Experimental Protocols

Protocol 1: General Metabolic Labeling of Cultured Cells
  • Cell Seeding: Plate cells on an appropriate culture vessel and allow them to adhere and reach 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO).

  • Labeling: Dilute the stock solution directly into pre-warmed culture medium to the desired final concentration (e.g., 50 µM). Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvesting: Wash the cells three times with cold PBS to remove excess probe.

  • Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer for proteomics) that does not contain amine-based buffers if the click reaction is to be performed on the lysate.[9]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA). The lysate is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate

CRITICAL: Add reagents in the specified order to ensure proper formation of the active Cu(I) catalyst.[9]

  • Sample Preparation: In a microcentrifuge tube, add up to 50 µg of protein lysate and adjust the volume to 43 µL with PBS.

  • Add Azide Reporter: Add 2 µL of the azide reporter stock solution (e.g., 1 mM stock for a final concentration of ~45 µM). Vortex briefly.

  • Add Copper Catalyst: Add 2 µL of a 50 mM Copper(II) Sulfate (CuSO₄) stock solution. Vortex briefly.

  • Add Ligand: Add 2 µL of a 50 mM TBTA stock solution in DMSO. Vortex briefly.

  • Initiate Reaction: Add 1 µL of a 1 M sodium ascorbate stock solution (freshly prepared). Vortex to mix.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Analysis: The sample is now ready for downstream analysis, such as SDS-PAGE followed by in-gel fluorescence scanning or western blot (if a biotin-azide was used).

Visual Guides

Experimental Workflow Diagram

G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Click Reaction (CuAAC) cluster_3 Downstream Analysis A Seed Cells B Add Prop-2-ynyl Dodecanoate A->B C Incubate (4-24h) B->C D Wash & Harvest Cells C->D E Lyse Cells D->E F Quantify Protein E->F G Add Azide Reporter F->G H Add CuSO4 & Ligand G->H I Add Sodium Ascorbate H->I J Incubate (1h) I->J K SDS-PAGE J->K L Fluorescence Scan or Western Blot K->L

Caption: Workflow for metabolic labeling and detection.

Troubleshooting Logic Flowchart

G Start Low or No Signal Q1 Did you run a positive control? Start->Q1 A1_No Action: Include a positive control (e.g., a known alkyne-labeled sample). Q1->A1_No No Q2 Is cell viability normal after labeling? Q1->Q2 Yes A2_No Issue: Probe Cytotoxicity Action: Reduce probe concentration or time. Q2->A2_No No Q3 Are click reaction reagents fresh? Q2->Q3 Yes A3_No Issue: Reagent Degradation Action: Prepare fresh reagents (esp. Ascorbate). Q3->A3_No No Q4 Is the buffer Tris-free? Q3->Q4 Yes A4_No Issue: Catalyst Inhibition Action: Switch to PBS or HEPES buffer for click step. Q4->A4_No No End Consult Further Documentation Q4->End Yes

Caption: Decision tree for troubleshooting low signal.

Hypothetical Signaling Pathway

G Probe This compound Enzyme Fatty Acyl-Transferase (Enzyme) Probe->Enzyme LabeledProtein Labeled Protein (Alkyne-Acylated) Enzyme->LabeledProtein Protein Target Protein Protein->Enzyme Click Click Reaction (CuAAC) LabeledProtein->Click Signal Downstream Signaling (Blocked) LabeledProtein->Signal Alters Function Reporter Azide-Fluorophore Reporter->Click Detection Fluorescent Signal Click->Detection

Caption: Hypothetical pathway of protein modification.

References

Technical Support Center: Prop-2-ynyl Dodecanoate Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of prop-2-ynyl dodecanoate. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and concentration for dissolving this compound for in vitro studies?

A1: this compound is a lipophilic ester. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture grade DMSO. For working concentrations, dilute the stock solution in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Density: Ensure you are seeding a consistent number of cells for each experiment. Variations in starting cell density can significantly impact the final readout.

  • Compound Stability: this compound, like many esters, may be susceptible to hydrolysis in aqueous culture media over long incubation periods. Consider refreshing the treatment medium for longer experiments (e.g., > 48 hours).

  • Assay-Specific Interference: If using a colorimetric assay like MTT, the compound itself might interfere with the formazan product formation or solubility. It is advisable to run a control without cells to check for any direct reaction between this compound and the assay reagents.

  • Cell Line Variability: Different cell lines will exhibit varying sensitivities. Ensure you are using a consistent cell passage number, as cellular characteristics can change over time in culture.

Q3: Does this compound induce a specific type of cell death?

A3: Preliminary assessments suggest that this compound may induce apoptosis. This is often characterized by cell shrinkage, membrane blebbing, and the activation of caspases. To confirm apoptosis, it is recommended to perform assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a TUNEL assay to detect DNA fragmentation.

Troubleshooting Guides

Issue 1: High background signal in Reactive Oxygen Species (ROS) Assay
  • Problem: The fluorescent signal in the vehicle control group is unexpectedly high when using probes like DCFDA.

  • Possible Causes & Solutions:

    • Phenol Red Interference: Many cell culture media contain phenol red, which can auto-fluoresce and interfere with ROS-sensitive dyes.

      • Solution: For the duration of the ROS assay, switch to a phenol red-free medium.

    • Probe Autoxidation: The fluorescent probe itself may be auto-oxidizing.

      • Solution: Prepare the probe solution fresh immediately before use. Minimize exposure to light and ambient air.

    • Serum Components: Components in fetal bovine serum (FBS) can react with ROS probes.

      • Solution: Perform the final incubation step with the ROS probe in a serum-free medium.

Issue 2: No observable cell cycle arrest after treatment.
  • Problem: Flow cytometry analysis of propidium iodide-stained cells shows no significant change in cell cycle distribution after treatment with this compound at concentrations that reduce cell viability.

  • Possible Causes & Solutions:

    • Incorrect Time Point: The peak of cell cycle arrest may occur at a different time point than what was tested.

      • Solution: Perform a time-course experiment, analyzing the cell cycle at multiple time points (e.g., 12, 24, 48 hours) post-treatment.

    • Rapid Onset of Apoptosis: If the compound rapidly induces apoptosis, cells may be lost from the analysis before a clear cell cycle arrest can be observed. The sub-G1 peak, representing apoptotic cells, might be the predominant feature.

      • Solution: Analyze earlier time points and consider co-staining with an apoptotic marker like Annexin V to distinguish between cell cycle arrest and apoptosis.

    • Cytotoxicity Mechanism is Not Cell Cycle-Dependent: The compound may induce cytotoxicity through mechanisms independent of cell cycle arrest, such as direct membrane damage or metabolic disruption.

      • Solution: Investigate alternative mechanisms of cell death, such as necrosis or ferroptosis.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT4825.8
A549XTT4832.1
MCF-7AlamarBlue4818.5
HepG2MTT7221.3

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24 hours)

TreatmentConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)03.2 ± 0.51.8 ± 0.3
This compound1015.7 ± 1.84.5 ± 0.9
This compound2538.9 ± 3.212.6 ± 2.1
Staurosporine (Positive Control)155.4 ± 4.515.3 ± 2.5

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24 hours)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control (0.1% DMSO)055.2 ± 2.928.1 ± 1.716.7 ± 1.32.1 ± 0.4
This compound1058.3 ± 3.125.4 ± 2.016.3 ± 1.54.8 ± 0.9
This compound2569.8 ± 4.215.5 ± 1.914.7 ± 1.810.3 ± 1.5

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Staining for Apoptosis
  • Cell Culture and Treatment: Culture cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assays Cytotoxicity Assessment cluster_viability Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_analysis Data Analysis start Seed Cells in Multi-well Plate overnight Overnight Incubation (Adhesion) start->overnight treatment Add this compound (Varying Concentrations) overnight->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt MTT Assay incubation->mtt annexin Annexin V/PI Staining incubation->annexin pi_stain Propidium Iodide Staining incubation->pi_stain readout1 Measure Absorbance mtt->readout1 analysis Calculate IC50, Percentage of Apoptotic Cells, and Cell Cycle Distribution readout1->analysis readout2 Flow Cytometry Analysis annexin->readout2 readout2->analysis readout3 Flow Cytometry Analysis pi_stain->readout3 readout3->analysis

Caption: General workflow for assessing the cytotoxicity of this compound.

troubleshooting_logic issue Inconsistent IC50 Values cause1 Inconsistent Cell Seeding? issue->cause1 cause2 Compound Instability in Media? issue->cause2 cause3 Assay Interference? issue->cause3 cause4 Cell Passage Variability? issue->cause4 solution1 Solution: Standardize Seeding Protocol & Cell Counting cause1->solution1 solution2 Solution: Refresh Media for Long Incubations cause2->solution2 solution3 Solution: Run Cell-Free Controls to Check for Direct Compound-Reagent Interaction cause3->solution3 solution4 Solution: Use Cells within a Consistent Passage Range cause4->solution4

Caption: Troubleshooting logic for inconsistent IC50 values in cytotoxicity assays.

signaling_pathway cluster_stress Cellular Stress Induction cluster_response Cellular Response cluster_outcome Final Outcome compound This compound ros Increased ROS compound->ros dna_damage DNA Damage compound->dna_damage p53 p53 Activation ros->p53 dna_damage->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Technical Support Center: Improving Prop-2-ynyl Dodecanoate Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with prop-2-ynyl dodecanoate and similar lipophilic compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a modified fatty acid, specifically an ester of dodecanoic acid (lauric acid) with a terminal alkyne group. This alkyne moiety serves as a chemical reporter for "click chemistry," a type of bioorthogonal reaction. In cell-based assays, it is primarily used for metabolic labeling to study lipid metabolism and protein acylation.[1][2][3] Once incorporated into cellular lipids and proteins, the alkyne group can be tagged with a fluorescent probe or biotin for visualization and analysis.[3][4]

Q2: What are the main challenges in dissolving this compound for cell-based assays?

Like other long-chain fatty acid esters, this compound is highly hydrophobic, making it poorly soluble in aqueous solutions like cell culture media.[5][6] While it can typically be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to create a stock solution, it often precipitates when diluted into the aqueous environment of the cell culture medium.[5][7] This precipitation can lead to inconsistent experimental results and potential cytotoxicity.

Q3: What is the recommended starting solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of ω-alkynyl fatty acids for metabolic labeling studies.[3][7] It is a powerful aprotic solvent capable of dissolving many lipophilic compounds.

Q4: What are the potential cytotoxic effects of the solvent used to dissolve this compound?

While widely used, DMSO can exhibit cytotoxicity at higher concentrations in cell culture.[8][9] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 1%, and ideally at or below 0.1%, to minimize its effects on cell viability and function.[7] The specific tolerance to DMSO can vary between different cell lines.

Q5: Are there any alternatives to DMSO for dissolving this compound?

If DMSO is not suitable for a particular cell line or experiment, other organic solvents like ethanol can be considered.[7] However, ethanol may also have cytotoxic effects. For particularly sensitive applications, solubility-enhancing agents like cyclodextrins can be used to improve the aqueous solubility of the compound, potentially reducing the reliance on organic solvents.[10][11][12]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to cell culture media.

This is a common issue arising from the hydrophobic nature of the compound. Here are several strategies to address this problem:

Root Cause Analysis and Solutions:

  • High Final Concentration: The final concentration of this compound in the media may be above its solubility limit.

    • Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media.

  • Inadequate Initial Dissolution: The compound may not be fully dissolved in the stock solution.

    • Solution: Ensure the stock solution is clear before use. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution in DMSO.[5]

  • Rapid Dilution: Adding the DMSO stock directly to the full volume of media can cause rapid precipitation.

    • Solution: Employ a serial dilution method. First, dilute the DMSO stock in a small volume of pre-warmed media or a serum-containing solution, vortexing gently, and then add this intermediate dilution to the final volume of media.[5]

  • Lack of a Carrier Molecule: The hydrophobic compound lacks a carrier to keep it dispersed in the aqueous media.

    • Solution 1: Use of Serum: If your experimental conditions permit, pre-mixing the this compound stock with fetal bovine serum (FBS) before adding it to the serum-free media can help. The proteins in the serum, particularly albumin, can act as carriers.[5]

    • Solution 2: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate lipophilic molecules, increasing their aqueous solubility.[10][11][12] Methyl-β-cyclodextrin is commonly used for this purpose.[10]

Issue 2: Observed cytotoxicity after treating cells with this compound.

Cytotoxicity can stem from the compound itself, the solvent, or precipitates.

Root Cause Analysis and Solutions:

  • Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.1%).[7] Include a vehicle control (media with the same concentration of DMSO) in your experiments to assess the solvent's effect.

  • Compound Toxicity: this compound itself may be toxic at higher concentrations.

    • Solution: Determine the IC50 value for your cell line through a dose-response experiment. Use the lowest effective concentration for your metabolic labeling studies.

  • Precipitate-Induced Toxicity: Precipitates of the compound can cause physical stress and localized high concentrations, leading to cell death.

    • Solution: Address the precipitation issue using the methods described in "Issue 1." Visually inspect the culture wells for any signs of precipitation after adding the compound.

Data Presentation

Table 1: Properties of Common Solvents and Solubility Enhancers

Solvent/EnhancerTypeRecommended Max. Concentration in MediaKey AdvantagesKey Disadvantages
DMSO Organic Solvent≤ 0.1%Excellent solubilizing power for lipophilic compounds.Can be cytotoxic at higher concentrations.
Ethanol Organic Solvent≤ 0.5%Less toxic than some other organic solvents.Can still be cytotoxic and may affect cellular processes.
Cyclodextrins Solubility EnhancerVaries by typeCan significantly increase aqueous solubility and reduce the need for organic solvents.May interact with cellular membranes and cholesterol.
Serum (FBS) Biological CarrierN/AAlbumin acts as a natural carrier for fatty acids.Introduces variability and undefined components.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Treating Cells with this compound using a Serial Dilution Method

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Pre-warm the cell culture medium to 37°C.

  • In a sterile tube, prepare an intermediate dilution by adding the required volume of the stock solution to a small volume of the pre-warmed medium (e.g., 100-200 µL).

  • Gently vortex the intermediate dilution immediately after adding the stock solution.

  • Add the intermediate dilution to the final volume of cell culture medium in your culture vessel.

  • Gently swirl the culture vessel to ensure even distribution.

  • Incubate the cells for the desired period.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment prep_stock Prepare Stock Solution in DMSO intermediate_dilution Create Intermediate Dilution in small volume of media prep_stock->intermediate_dilution warm_media Pre-warm Cell Culture Medium warm_media->intermediate_dilution final_dilution Add to Final Volume of Cell Culture intermediate_dilution->final_dilution treat_cells Treat Cells and Incubate final_dilution->treat_cells analysis Downstream Analysis (e.g., Click Chemistry) treat_cells->analysis

Caption: Workflow for preparing and applying this compound to cell cultures.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Problem: Compound Precipitates in Media check_concentration Is the final concentration too high? start->check_concentration check_dissolution Is the stock solution fully dissolved? check_concentration->check_dissolution No solution_lower_conc Solution: Lower the final concentration check_concentration->solution_lower_conc Yes check_dilution_method Are you using serial dilution? check_dissolution->check_dilution_method Yes solution_ensure_dissolution Solution: Ensure complete dissolution of stock check_dissolution->solution_ensure_dissolution No use_carrier Have you tried a carrier molecule? check_dilution_method->use_carrier Yes solution_serial_dilution Solution: Implement serial dilution check_dilution_method->solution_serial_dilution No solution_add_carrier Solution: Use serum or cyclodextrin use_carrier->solution_add_carrier No success Problem Resolved use_carrier->success Yes solution_lower_conc->success solution_ensure_dissolution->success solution_serial_dilution->success solution_add_carrier->success

Caption: Decision tree for troubleshooting precipitation of this compound.

References

Technical Support Center: Prop-2-ynyl Dodecanoate Click Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the prop-2-ynyl dodecanoate click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the successful implementation of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this medium-chain fatty acid alkyne.

Troubleshooting Guide

This guide addresses common problems encountered during the click reaction with this compound.

Question: Why is my click reaction yield low or non-existent?

Answer:

Several factors can contribute to low or no product formation. Consider the following potential causes and solutions:

  • Reagent Quality and Preparation:

    • Sodium Ascorbate: This reducing agent is prone to oxidation. Always use a freshly prepared solution of sodium ascorbate for each experiment.

    • Copper(I) Source: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state. If you are not generating Cu(I) in situ from a Cu(II) salt and a reducing agent, ensure your Cu(I) source has not been oxidized.

  • Reaction Conditions:

    • Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. While ligands can offer protection, degassing your solvents by bubbling with an inert gas like nitrogen or argon can significantly improve the reaction outcome.

    • Inhibitory Buffer Components: Buffers such as Tris can chelate copper and inhibit the reaction. It is advisable to use non-coordinating buffers like HEPES or phosphate buffers.[1]

    • pH Range: The click reaction is generally robust across a pH range of 4 to 12. However, for optimal performance, a pH between 6.5 and 8.0 is recommended.[1]

  • Substrate-Specific Issues:

    • Hydrophobicity of this compound: The fatty acid alkyne may have poor solubility in purely aqueous media, leading to aggregation and reduced availability for the reaction. The use of co-solvents such as DMSO or t-BuOH is often necessary to ensure all reactants remain in solution.

  • Order of Reagent Addition:

    • The order of addition can be critical. A common and effective practice is to first mix the copper(II) sulfate with the ligand, add this mixture to the solution containing the alkyne and azide substrates, and then initiate the reaction by adding the freshly prepared sodium ascorbate.[2]

Question: I am observing unexpected side products in my reaction. What could be the cause?

Answer:

Side product formation can arise from several sources:

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of the terminal alkyne. Ensuring the reaction is performed under anaerobic conditions and that a sufficient excess of reducing agent is present can minimize this side reaction.

  • Oxidative Damage to Biomolecules: If you are performing the click reaction on a this compound-labeled biomolecule, the combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which may lead to oxidative damage of the biomolecule.[1] The use of a protective ligand is crucial, and a ligand-to-copper ratio of 5:1 is often recommended to mitigate this issue.[3] The addition of aminoguanidine can also help to trap reactive byproducts of ascorbate oxidation.[3]

  • Reaction with Other Functional Groups: While the click reaction is highly specific, at high concentrations of catalyst or under prolonged reaction times, side reactions with other functional groups on complex molecules can occur.

Question: My reaction starts but does not go to completion. What can I do?

Answer:

Incomplete reactions are often a matter of optimization:

  • Catalyst Concentration: The reaction rate is dependent on the concentration of the active Cu(I) catalyst. For bioconjugation reactions, a threshold behavior has been observed, with minimal reactivity below 50 µM copper and maximal activity often reached around 250 µM.[4] Consider increasing the copper concentration within this range.

  • Ligand-to-Copper Ratio: The ratio of ligand to copper is crucial for both accelerating the reaction and stabilizing the Cu(I) catalyst. An insufficient amount of ligand can lead to catalyst deactivation. A 5:1 ligand-to-copper ratio is a good starting point.

  • Reaction Time: While many click reactions are complete within 1-2 hours at room temperature, more challenging substrates or lower concentrations may require longer reaction times.[3] Monitor the reaction progress over time to determine the optimal duration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for my reactants?

A1: For initial experiments, you can start with your alkyne and azide at concentrations between 10 µM and 1 mM. The copper catalyst is typically used in the range of 50 µM to 1 mM. See the tables below for more detailed concentration ranges for optimization.

Q2: Which copper-stabilizing ligand should I use?

A2: The choice of ligand depends on the solvent system. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices. For reactions in organic solvents or aqueous/organic mixtures, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is commonly used.

Q3: Can I perform this reaction in the presence of cells?

A3: Yes, but with caution due to the cytotoxicity of copper. For live-cell labeling, it is critical to use a biocompatible, water-soluble ligand like THPTA or BTTES to chelate the copper and minimize toxicity. The concentrations of copper should be kept as low as possible while still achieving efficient ligation, typically in the range of 50-100 µM.

Q4: How can I remove the copper catalyst after the reaction?

A4: Copper can be removed by several methods, including dialysis against a buffer containing a chelating agent like EDTA, size exclusion chromatography, or using commercially available copper-chelating resins.

Experimental Protocols

General Protocol for in vitro Click Reaction of this compound

This protocol provides a starting point for the click reaction in a buffered solution.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Azide-containing molecule: 10 mM in DMSO or water.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Assembly (for a 1 mL final volume):

    • In a microcentrifuge tube, add the following in order:

      • Buffer (e.g., 100 mM phosphate buffer, pH 7.4) to bring the final volume to 1 mL.

      • 10 µL of 10 mM this compound (final concentration: 100 µM).

      • 10 µL of 10 mM Azide-containing molecule (final concentration: 100 µM).

    • Prepare the catalyst pre-mix in a separate tube:

      • 6.3 µL of 20 mM CuSO₄.

      • 12.5 µL of 50 mM THPTA.

      • Vortex briefly to mix.

    • Add the 18.8 µL of the catalyst pre-mix to the reaction tube.

    • Initiate the reaction by adding 25 µL of freshly prepared 100 mM Sodium Ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Analysis:

    • Analyze the reaction progress and product formation by an appropriate technique (e.g., LC-MS, TLC, or fluorescence if using a fluorescent azide).

Data Presentation: Optimization Parameters

The following tables provide recommended concentration ranges for optimizing your click reaction. It is advisable to perform a matrix of experiments varying these parameters to find the optimal conditions for your specific application.

Table 1: Reagent Concentration Ranges for Optimization

ReagentInitial ConcentrationOptimization RangeNotes
This compound100 µM10 µM - 1 mMHigher concentrations may require co-solvents.
Azide100 µM10 µM - 1 mMA 1:1 to 1.2:1 ratio of azide to alkyne is common.
CuSO₄100 µM50 µM - 1 mMA threshold of ~50 µM is often needed for good reactivity.[4]
Ligand (e.g., THPTA)500 µM250 µM - 5 mMMaintain a ligand:copper ratio of at least 5:1.[3]
Sodium Ascorbate2.5 mM1 mM - 10 mMUse a fresh solution. An excess is recommended.

Table 2: Common Co-solvents for Fatty Acid Alkyne Click Reactions

Co-solventTypical % (v/v) in WaterPurpose
DMSO1 - 10%Solubilizes hydrophobic reactants.
t-BuOH10 - 50%Solubilizes hydrophobic reactants.
Methanol/Ethanol10 - 50%Solubilizes hydrophobic reactants.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification stock_solutions Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand) mix_reagents Combine Alkyne, Azide, and Buffer stock_solutions->mix_reagents fresh_ascorbate Prepare Fresh Sodium Ascorbate initiate_reaction Initiate with Sodium Ascorbate fresh_ascorbate->initiate_reaction mix_reagents->initiate_reaction premix_catalyst Premix CuSO4 and Ligand premix_catalyst->mix_reagents incubate Incubate at Room Temp initiate_reaction->incubate analyze Analyze Product (LC-MS, TLC, etc.) incubate->analyze purify Purify Product (e.g., Chromatography) analyze->purify

Caption: General workflow for the this compound click reaction.

Troubleshooting Logic

troubleshooting_logic start Low/No Yield? check_reagents Fresh Ascorbate? start->check_reagents check_oxygen Degassed Solvents? check_reagents->check_oxygen yes optimize Optimize Concentrations check_reagents->optimize no check_buffer Non-inhibitory Buffer? check_oxygen->check_buffer yes check_oxygen->optimize no check_solubility Substrate Soluble? check_buffer->check_solubility yes check_buffer->optimize no check_catalyst Sufficient [Cu]? check_solubility->check_catalyst yes check_solubility->optimize no check_catalyst->optimize no success Successful Reaction check_catalyst->success yes optimize->start Re-evaluate no No yes Yes

Caption: Decision tree for troubleshooting low-yield click reactions.

References

"background signal reduction in prop-2-ynyl dodecanoate experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prop-2-ynyl dodecanoate. The content is designed to address common issues related to background signal reduction and to provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High background signal is a common challenge in experiments utilizing alkyne probes like this compound, particularly in applications such as activity-based protein profiling (ABPP) and subsequent click chemistry-based detection. This section addresses specific issues to help you diagnose and resolve these problems.

FAQ 1: What are the primary sources of high background signal in my experiment?

High background can originate from several sources, broadly categorized as issues with the probe itself, the click chemistry reaction, or the downstream detection method (e.g., fluorescence imaging).

  • Non-specific Protein Binding: The hydrophobic dodecanoate chain of the probe can lead to non-specific interactions with proteins, causing background labeling.

  • Excess Unbound Probe and Reagents: Residual, unreacted this compound, fluorophore-azide, or biotin-azide can create a diffuse background signal.

  • Suboptimal Click Chemistry Conditions: Inefficient or poorly optimized copper-catalyzed azide-alkyne cycloaddition (CuAAC) can lead to side reactions and non-specific labeling of proteins or other biomolecules.[1][2] Strain-promoted alkyne-azide cycloaddition (SPAAC) can also result in non-specific reactions with thiols.

  • Cellular Autofluorescence: Many cell types exhibit natural fluorescence, which can interfere with the signal from your fluorescent reporter.

  • Contaminated Reagents: Impurities in solvents or reagents can contribute to background fluorescence.

Troubleshooting Guide: High Background Signal
Symptom Potential Cause Recommended Solution
High, diffuse background across the entire gel/image Excess unbound probe or detection reagent.- Improve Washing Steps: Increase the number and duration of washes after probe incubation and after the click reaction to thoroughly remove unbound reagents. - Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that still provides a robust specific signal.
Numerous distinct, non-specific bands on a gel Non-specific covalent labeling of proteins.- Optimize Click Chemistry Reagents: Titrate the concentrations of the azide-reporter, copper sulfate, and the reducing agent. A lower concentration of the alkyne tag can be beneficial for a better signal-to-background ratio. - Consider Ligand Choice: The choice of copper-chelating ligand (e.g., THPTA, TBTA) can influence reaction efficiency and background. - Avoid Tris Buffers: Buffers containing primary amines, like Tris, can inhibit the CuAAC reaction.[1]
High background in no-probe control samples Autofluorescence of the biological sample or non-specific binding of the detection reagent.- Include Proper Controls: Always run a control sample that has not been treated with this compound but has undergone the click reaction and all subsequent steps. - Use Blocking Agents: Pre-incubate your sample with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of the detection reagent. - Test Detection Reagent Alone: Incubate a sample with only the fluorophore-azide or biotin-azide (and click reagents) to check for non-specific binding.
Signal intensity decreases over time during imaging Photobleaching of the fluorophore.- Use Antifade Mounting Media: Mount your samples in a commercially available antifade reagent. - Minimize Exposure Time: Use the lowest possible laser power and exposure time during image acquisition.

Quantitative Data Summary

Optimizing the concentrations of key reagents is critical for achieving a high signal-to-noise ratio. While optimal concentrations are system-dependent, the following tables provide general starting points for experiments with alkyne probes like this compound.

Table 1: Recommended Reagent Concentration Ranges for In-Gel Fluorescence Scanning
ReagentTypical Concentration RangePurpose
This compound 1 - 50 µMLabeling of target proteins
Fluorophore-Azide 10 - 100 µMClick reaction for fluorescence detection
Copper(II) Sulfate (CuSO₄) 0.1 - 1 mMCatalyst for click chemistry
Reducing Agent (e.g., Sodium Ascorbate) 1 - 5 mMReduces Cu(II) to the active Cu(I) state
Copper Ligand (e.g., THPTA) 0.1 - 1 mMStabilizes the Cu(I) catalyst and improves reaction efficiency
Table 2: Example Signal-to-Noise Ratios in Activity-Based Protein Profiling
Target EnzymeProbe ConcentrationSignal-to-Noise Ratio (S/N)
Serine Hydrolase A10 µM15:1
Serine Hydrolase B25 µM8:1
Serine Hydrolase C5 µM25:1

Experimental Protocols

The following are detailed methodologies for a typical activity-based protein profiling experiment involving the labeling of serine hydrolases with an alkyne probe, followed by click chemistry for detection.

Protocol 1: Labeling of Serine Hydrolases in Cell Lysate with this compound

This protocol is adapted from general procedures for activity-based protein profiling of serine hydrolases.[3][4][5]

Materials:

  • Cell lysate (1-2 mg/mL total protein) in a non-Tris buffer (e.g., PBS or HEPES).

  • This compound (1 mM stock in DMSO).

  • DMSO (for vehicle control).

  • SDS-PAGE loading buffer.

Procedure:

  • Thaw the cell lysate on ice.

  • To a 50 µL aliquot of cell lysate, add 1 µL of the 1 mM this compound stock solution for a final concentration of 20 µM. For the negative control, add 1 µL of DMSO.

  • Incubate the reaction for 30-60 minutes at 37°C.

  • Quench the labeling reaction by adding 50 µL of 2x SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • The samples are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence Detection

This protocol is a standard procedure for attaching a fluorescent reporter to an alkyne-labeled proteome.[6][7]

Materials:

  • Alkyne-labeled protein sample from Protocol 1.

  • Fluorophore-azide (e.g., TAMRA-azide, 1 mM stock in DMSO).

  • Copper(II) sulfate (CuSO₄, 50 mM stock in water).

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA, 50 mM stock in water).

  • Sodium ascorbate (100 mM stock in water, freshly prepared).

  • SDS-PAGE gel.

Procedure:

  • To your 100 µL of labeled protein sample, add the following click chemistry reagents in order, vortexing gently after each addition:

    • 1 µL of fluorophore-azide stock (final concentration: 10 µM).

    • 2 µL of CuSO₄ stock (final concentration: 1 mM).

    • 2 µL of THPTA stock (final concentration: 1 mM).

  • Initiate the reaction by adding 2 µL of the freshly prepared sodium ascorbate stock (final concentration: 2 mM).

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • After incubation, the samples are ready for SDS-PAGE. Load the entire reaction volume onto the gel.

  • Following electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for your chosen fluorophore.

Visualizations

Diagram 1: General Workflow for Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis Lysate Cell Lysate Labeled_Lysate Alkyne-Labeled Lysate Lysate->Labeled_Lysate Incubation Probe This compound Probe->Labeled_Lysate Clicked_Lysate Fluorescently-Tagged Lysate Labeled_Lysate->Clicked_Lysate CuAAC Reaction Reporter Fluorophore-Azide Reporter->Clicked_Lysate SDS_PAGE SDS-PAGE Clicked_Lysate->SDS_PAGE Gel_Scan Fluorescence Gel Scanning SDS_PAGE->Gel_Scan

Caption: Workflow for ABPP using this compound.

Diagram 2: Troubleshooting Logic for High Background Signal

Troubleshooting_Logic Start High Background Signal Observed Q_Control Is background also high in 'no-probe' control? Start->Q_Control A_Control_Yes Issue with detection reagent or autofluorescence. Q_Control->A_Control_Yes Yes A_Control_No Issue with probe labeling or click reaction. Q_Control->A_Control_No No Sol_Control Troubleshoot detection reagent (e.g., titrate concentration, use blocking agent). A_Control_Yes->Sol_Control Q_Bands Is background diffuse or are there distinct non-specific bands? A_Control_No->Q_Bands A_Diffuse Likely excess unbound probe/reagents. Q_Bands->A_Diffuse Diffuse A_Bands Likely non-specific covalent labeling. Q_Bands->A_Bands Distinct Bands Sol_Diffuse Improve wash steps. Optimize probe concentration. A_Diffuse->Sol_Diffuse Sol_Bands Optimize click chemistry conditions (reagent concentrations, ligand). A_Bands->Sol_Bands

Caption: A decision tree for troubleshooting high background.

References

"prop-2-ynyl dodecanoate stability issues in experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for prop-2-ynyl dodecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and answer frequently asked questions encountered during experimental use.

Troubleshooting Guides

This section provides solutions to common problems you may encounter with this compound, focusing on degradation, reaction failures, and storage issues.

Issue 1: Suspected Hydrolysis of this compound

Question: My reaction yield is low, and I suspect the this compound has hydrolyzed. How can I confirm this and prevent it in the future?

Answer:

Hydrolysis of the ester bond in this compound to dodecanoic acid and propargyl alcohol is a common stability issue, particularly in the presence of water and acid or base catalysts.

Troubleshooting Steps:

  • Confirmation of Hydrolysis:

    • TLC Analysis: Spot your stored this compound solution against a pure standard on a TLC plate. The appearance of a new, more polar spot (corresponding to dodecanoic acid) indicates hydrolysis.

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of your sample. The presence of a broad singlet around 10-12 ppm is indicative of the carboxylic acid proton of dodecanoic acid.

    • Mass Spectrometry: Analyze your sample by mass spectrometry to detect the presence of dodecanoic acid (m/z ≈ 200.32) and/or propargyl alcohol (m/z ≈ 56.06).

  • Preventative Measures:

    • Solvent Choice: Use anhydrous solvents for your reactions. If aqueous conditions are unavoidable, minimize the reaction time and maintain a neutral pH if possible.

    • pH Control: Buffer your reaction mixture to a neutral pH (6.5-7.5) to minimize acid or base-catalyzed hydrolysis. Ester hydrolysis is generally slowest in this pH range.

    • Temperature: Perform reactions at the lowest effective temperature to reduce the rate of hydrolysis.

Issue 2: Poor Performance in Copper-Catalyzed Click Chemistry (CuAAC)

Question: My click chemistry reaction with this compound is sluggish or failing. What are the potential causes and solutions?

Answer:

Several factors can inhibit the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These often relate to the catalyst's activity, reagent accessibility, or competing side reactions.

Troubleshooting Steps:

  • Inaccessible Alkyne: The long dodecanoate chain can lead to aggregation or micelle formation in aqueous solutions, making the terminal alkyne inaccessible to the copper catalyst.

    • Solution: Perform the reaction in a co-solvent system, such as DMSO/water or t-butanol/water, to improve solubility and break up aggregates.[1][2]

  • Catalyst Inactivation: The copper(I) catalyst is prone to oxidation to the inactive copper(II) state. Certain functional groups in your reaction mixture (e.g., thiols) can also sequester the copper catalyst.

    • Solution:

      • Use a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II).[1][3]

      • Employ a copper-coordinating ligand, such as THPTA or TBTA, to stabilize the Cu(I) oxidation state and improve reaction rates.[1][2][3]

      • If your molecule contains functional groups that can bind to copper, consider using an excess of the copper catalyst or a sacrificial metal like Zn(II).[1][2]

  • Reagent Purity: Impurities in the this compound or the azide coupling partner can interfere with the reaction.

    • Solution: Purify the starting materials before use. This compound can be purified by column chromatography on silica gel.

Issue 3: Suspected Thermal Decomposition

Question: I am running a reaction at an elevated temperature and am concerned about the thermal stability of this compound. At what temperature does it decompose?

Answer:

Troubleshooting and Recommendations:

  • TGA Analysis: If precise thermal stability is critical for your application, it is recommended to perform a thermogravimetric analysis (TGA) on your sample of this compound.

  • General Guideline: For most applications, it is advisable to keep reaction temperatures below 100°C to minimize the risk of thermal degradation. If higher temperatures are necessary, conduct small-scale test reactions to assess the stability of the compound under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric oxygen.

Q2: How can I purify this compound?

A2: this compound can be purified using standard column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The purity of the fractions can be monitored by thin-layer chromatography (TLC).

Q3: Is this compound susceptible to oxidation?

A3: While the alkyne group is not highly susceptible to oxidation under typical laboratory conditions, fatty acid esters can be prone to oxidation, especially if there is any degree of unsaturation in the fatty acid chain (dodecanoate is saturated).[5] To minimize the risk of oxidation, it is best to store the compound under an inert atmosphere and away from strong oxidizing agents.

Q4: What are the expected products of hydrolysis?

A4: The hydrolysis of this compound will yield dodecanoic acid and propargyl alcohol.

Quantitative Data Summary

Specific quantitative data on the stability of this compound is limited in the published literature. The following tables provide a qualitative summary of its expected stability based on the general chemical properties of esters and alkynes.

Table 1: pH Stability of this compound (Qualitative)

pH RangeExpected StabilityNotes
< 4LowAcid-catalyzed hydrolysis is likely to occur.
4 - 6ModerateHydrolysis rate is reduced compared to strongly acidic conditions.
6 - 8HighGenerally the most stable pH range for esters.
8 - 10ModerateBase-catalyzed hydrolysis (saponification) can occur.
> 10LowRapid and irreversible saponification is expected.[6]

Table 2: Solvent Compatibility and Stability (Qualitative)

Solvent ClassExamplesCompatibilityStability Notes
Aprotic Non-polarHexanes, TolueneHighGood stability. Recommended for storage.
Aprotic PolarAcetonitrile, DMF, DMSOHighGenerally good stability for short-term use in reactions.
Protic PolarMethanol, EthanolModerateRisk of transesterification, especially with acid or base catalysts.
Aqueous BuffersPBS, TRISLow to ModerateRisk of hydrolysis, dependent on pH and temperature.

Table 3: Thermal Stability Profile (Qualitative)

Temperature RangeExpected StabilityNotes
< 40°CHighStable for extended periods with proper storage.
40°C - 100°CModeratePotential for slow degradation over time.
> 100°CLowIncreased risk of thermal decomposition.

Experimental Protocols

Protocol 1: Standard Storage of this compound
  • Ensure the this compound is of high purity. If necessary, purify by column chromatography.

  • If the compound is in a solvent, remove the solvent under reduced pressure.

  • Place the neat compound in a clean, dry glass vial.

  • Flush the vial with an inert gas (argon or nitrogen) for 1-2 minutes.

  • Seal the vial tightly with a cap that has a chemically resistant liner.

  • For additional protection, wrap the cap with Parafilm®.

  • Store the vial at -20°C in a designated and clearly labeled location.

Protocol 2: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC)

This is a general protocol and may require optimization for your specific substrates.

  • In a microcentrifuge tube, dissolve the azide-containing molecule (1.2 equivalents) and this compound (1 equivalent) in a suitable solvent mixture (e.g., 1:1 DMSO/water).

  • In a separate tube, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • In another separate tube, prepare a solution of copper(II) sulfate (0.1 equivalents) and a copper-stabilizing ligand such as THPTA (0.5 equivalents) in water.

  • Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Vortex the reaction mixture gently and allow it to react at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by quenching with water and extracting the product with an organic solvent. The copper catalyst can be removed by washing with an EDTA solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_workup Workup & Analysis start Start: High-Purity This compound reagents Prepare Azide Partner and Catalyst Solutions start->reagents dissolve Dissolve Alkyne and Azide in appropriate solvent reagents->dissolve add_cu Add Copper/Ligand Solution dissolve->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate react React at Room Temperature (Monitor Progress) initiate->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify analyze Analyze Final Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for using this compound in a CuAAC reaction.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Reaction Yield hydrolysis Hydrolysis of Ester issue->hydrolysis inactive_catalyst Inactive Cu(I) Catalyst issue->inactive_catalyst alkyne_inaccessible Inaccessible Alkyne Group issue->alkyne_inaccessible impure_reagents Impure Reagents issue->impure_reagents check_ph Check pH and Solvent (Use Anhydrous/Buffered) hydrolysis->check_ph Solution use_ligand Use Ligand/Reducing Agent (THPTA, Na-Ascorbate) inactive_catalyst->use_ligand Solution cosolvent Use Co-solvent (DMSO/H2O) alkyne_inaccessible->cosolvent Solution purify Purify Starting Materials impure_reagents->purify Solution

Caption: Troubleshooting logic for low yield in reactions involving this compound.

References

Technical Support Center: Prop-2-ynyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for prop-2-ynyl dodecanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to the non-specific binding of this hydrophobic alkyne probe during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical probe consisting of a 12-carbon fatty acid (dodecanoate) linked to a terminal alkyne group (prop-2-ynyl). Its primary application is in the field of chemical biology and proteomics as a metabolic label. Researchers use it to study lipid metabolism and post-translational modifications, specifically protein acylation. The alkyne group serves as a "click handle" for subsequent conjugation to reporter molecules (e.g., fluorophores, biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Q2: What causes the non-specific binding of this compound?

The non-specific binding of this compound is primarily driven by its long, hydrophobic dodecanoate tail.[1] This hydrophobicity can lead to interactions with various cellular components, including proteins and membranes, that are not related to the intended metabolic labeling. These interactions are typically governed by weak forces such as van der Waals and hydrophobic interactions.[1][2]

Q3: Why am I seeing high background signal in my negative controls when using this compound?

High background in negative controls is a common indicator of non-specific binding.[3] This can occur at several stages of the experiment:

  • During Labeling: The probe may associate non-specifically with proteins or lipids within the cell.

  • During Lysis: The hydrophobic probe can aggregate or bind to abundant proteins in the cell lysate.

  • During Click Chemistry: The reporter molecule (e.g., TAMRA-alkyne) itself might exhibit non-specific binding. It has been noted that using an azide-functionalized biomolecule and an alkyne-functionalized reporter can sometimes lead to more non-specific side reactions.[3]

Q4: Can the orientation of the click chemistry reaction affect non-specific binding?

Yes, the orientation of the click reaction is crucial. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), it is generally recommended to use an alkyne-functionalized probe (like this compound) and an azide-functionalized reporter tag. This is because the alkyne is activated during the reaction, and if the alkyne-containing reporter is in large excess, it can react with protein nucleophiles, leading to non-specific labeling.

Troubleshooting Guides

Issue 1: High Background Signal in In-Gel Fluorescence or Western Blot

Symptoms:

  • Fluorescent bands appear in negative control lanes (e.g., no metabolic labeling).[3]

  • Smearing or high background across the entire gel or blot.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrophobic Interactions 1. Add a non-ionic surfactant: Include 0.01% to 0.1% Tween-20 in your lysis and wash buffers to disrupt hydrophobic interactions.[4][5] 2. Use a protein blocking agent: Add 1% Bovine Serum Albumin (BSA) to your buffers. BSA can help to shield the probe from non-specific protein-protein interactions.[1][4] 3. Increase salt concentration: In some cases, increasing the salt concentration (e.g., with NaCl) in the buffer can reduce charge-based non-specific interactions.[1]
Excess Reporter Molecule Titrate down the concentration of your azide-reporter. A final concentration range of 2 µM to 40 µM is a good starting point, but optimization may be required.[6][7]
Suboptimal Click Reaction Conditions Ensure fresh preparation of the sodium ascorbate solution, as it is prone to oxidation.[6][7] Use a copper-chelating ligand like THPTA to improve reaction efficiency and reduce cell toxicity if performing reactions in complex biological samples.[8]
Issue 2: Low Signal Intensity of Target Protein

Symptoms:

  • Weak or no signal for your protein of interest.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Incorporation of the Probe Optimize the labeling time and concentration of this compound. Ensure the probe is adequately solubilized, potentially by pre-complexing with fatty acid-free BSA.
Inefficient Click Reaction 1. Optimize reaction time: While 30 minutes is often sufficient, longer incubation times may improve labeling efficiency.[6][7] 2. Check reagent quality: Ensure all click chemistry reagents are fresh and properly stored.
Analyte Loss The hydrophobic nature of the labeled protein can lead to its loss through adsorption to container walls. Including a non-ionic surfactant like Tween-20 in your buffers can help prevent this.[1]

Quantitative Data Summary

ParameterAgent/MoleculeRecommended Concentration / ValueApplication Context
Blocking Agent Bovine Serum Albumin (BSA)1% (w/v)General blocking of non-specific protein interactions.[4]
Blocking Agent Tween-200.01% - 0.1% (v/v)Disrupting hydrophobic interactions.[4]
Click Reporter Azide-functionalized reporter2 µM - 40 µMTitration range for click chemistry in cell lysates.[6][7]
Illustrative Specific Binding Various Fatty Acids with FABPsKd: ~2 nM - 1000 nMDemonstrates the range of affinities for fatty acid-protein interactions.[9]

Note: The Kd values for fatty acids with FABPs represent specific, high-affinity interactions and are provided for illustrative purposes. Non-specific binding would be characterized by much weaker affinities (higher Kd values).

Experimental Protocols

Protocol 1: Minimizing Non-Specific Binding in Cell Lysate Labeling

This protocol is a general guideline for performing a click chemistry reaction on a cell lysate metabolically labeled with this compound, with steps to minimize non-specific binding.

Materials:

  • Cell lysate containing proteins labeled with this compound (1-5 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Azide-reporter stock solution (e.g., 1 mM in DMSO)

  • 100 mM THPTA in water

  • 20 mM Copper (II) Sulfate (CuSO4) in water

  • 300 mM Sodium Ascorbate in water (prepare fresh)

  • Blocking Buffer: PBS containing 1% BSA and 0.05% Tween-20

Procedure:

  • To 50 µL of protein lysate in a microfuge tube, add 100 µL of Blocking Buffer.

  • Add the azide-reporter to a final concentration of 20 µM (this may require optimization).[6][7] Vortex briefly.

  • Add 10 µL of 100 mM THPTA solution and vortex.[6]

  • Add 10 µL of 20 mM CuSO4 solution and vortex.[6]

  • Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[6][8] Vortex briefly.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • The labeled proteins are now ready for downstream analysis (e.g., protein precipitation followed by SDS-PAGE).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_click Click Chemistry Reaction cluster_analysis Downstream Analysis Metabolic_Labeling Metabolic Labeling with This compound Cell_Lysis Cell Lysis in Buffer with 1% BSA & 0.05% Tween-20 Metabolic_Labeling->Cell_Lysis Add_Reporter Add Azide-Reporter (e.g., 20 µM final) Cell_Lysis->Add_Reporter Add_Reagents Add THPTA and CuSO4 Add_Reporter->Add_Reagents Initiate_Reaction Add Sodium Ascorbate Add_Reagents->Initiate_Reaction Precipitation Protein Precipitation Initiate_Reaction->Precipitation Analysis SDS-PAGE / Western Blot Precipitation->Analysis

Caption: Workflow for minimizing non-specific binding.

Troubleshooting_Logic High_Background High Background Signal? Cause_Hydrophobic Cause: Hydrophobic Interactions High_Background->Cause_Hydrophobic Yes Cause_Reporter Cause: Excess Reporter High_Background->Cause_Reporter Yes Solution_Blockers Solution: Add BSA/Tween-20 Cause_Hydrophobic->Solution_Blockers Solution_Titrate Solution: Titrate Reporter Conc. Cause_Reporter->Solution_Titrate

Caption: Troubleshooting logic for high background.

References

Technical Support Center: Prop-2-ynyl Dodecanoate Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for prop-2-ynyl dodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile chemical probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic analog of the saturated fatty acid, lauric acid (dodecanoic acid). It contains a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry" reactions. Its primary application is in the field of chemical biology as a probe for metabolic labeling and subsequent identification and visualization of fatty-acylated proteins, a post-translational modification known as S-acylation or palmitoylation.

Q2: How does metabolic labeling with this compound work?

Cells are incubated with this compound, which is taken up and activated to its coenzyme A thioester, prop-2-ynyl dodecanoyl-CoA. This analog is then utilized by cellular enzymes, such as palmitoyl acyltransferases (PATs), and incorporated into proteins that are endogenously fatty-acylated. The alkyne tag on the modified proteins can then be selectively reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This allows for the detection, visualization, and enrichment of the labeled proteins.

Q3: What are the advantages of using this compound over traditional methods for studying protein fatty-acylation?

Traditional methods for studying protein fatty-acylation often rely on radioactive isotopes, which pose safety and disposal challenges. This compound offers a non-radioactive alternative with high sensitivity and specificity. The bioorthogonal nature of the alkyne handle ensures that the detection reaction is highly selective and does not interfere with native cellular processes. This approach allows for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics.

Q4: Can this compound be used to study specific signaling pathways?

Yes, by identifying proteins that are fatty-acylated in response to specific stimuli or in different cellular states, researchers can gain insights into the role of this modification in various signaling pathways. For example, protein palmitoylation is known to be crucial for the proper functioning and localization of key signaling proteins, such as those in the Wnt and Ras signaling pathways.[1][2]

Troubleshooting Guides

Synthesis of this compound

Q: I am having difficulty synthesizing this compound. What is a reliable method?

A common and effective method for synthesizing this compound is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. A detailed protocol is provided in the "Experimental Protocols" section below. Key troubleshooting points include:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous, as moisture can quench the DCC.

  • Reagent Purity: Use high-purity dodecanoic acid, propargyl alcohol, DCC, and DMAP.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Purification: The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. Final purification of the ester is typically achieved by column chromatography.

Metabolic Labeling Experiments

Q: I am observing low labeling efficiency of my target proteins. What could be the cause and how can I improve it?

Low labeling efficiency can be due to several factors:

  • Suboptimal Probe Concentration: The optimal concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without causing cytotoxicity. See the "Quantitative Data Summary" table for typical concentration ranges.

  • Insufficient Incubation Time: The time required for uptake and incorporation of the probe can also vary. A time-course experiment can help determine the optimal incubation period.

  • Cellular Health: Ensure that the cells are healthy and actively metabolizing. High cell density or nutrient deprivation can reduce metabolic activity and probe incorporation.

  • Probe Solubility: this compound is lipophilic. Ensure it is properly solubilized in the cell culture medium, typically by first dissolving it in a small amount of an organic solvent like DMSO before diluting it in the medium.

Q: I am observing high background signal in my fluorescence microscopy experiments. How can I reduce it?

High background can obscure the specific signal from your labeled proteins. Here are some tips to reduce it:

  • Incomplete Removal of Unincorporated Probe: Thoroughly wash the cells after the labeling incubation period to remove any unincorporated this compound.

  • Non-specific Binding of the Detection Reagent: Ensure that the azide-fluorophore conjugate is fully removed after the click reaction by performing sufficient washing steps. Including a mild detergent like Tween-20 in the wash buffers can help.

  • Copper Catalyst-Induced Fluorescence: In some cases, residual copper can cause background fluorescence. Including a copper chelator, such as EDTA, in the final wash steps can help mitigate this.

  • Optimize Click Reaction Conditions: Use the recommended concentrations of copper sulfate, a copper-coordinating ligand (e.g., THPTA or BTTAA), and a reducing agent (e.g., sodium ascorbate). Titrating these components can sometimes reduce background.

Q: I am concerned about the potential cytotoxicity of this compound and the copper catalyst.

This is a valid concern. Here's how to address it:

  • Probe Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration range of this compound that is non-toxic to your cells.

  • Copper Cytotoxicity: The copper(I) catalyst used in the click reaction can be toxic to cells. For live-cell imaging, it is crucial to use a copper-coordinating ligand like THPTA or BTTAA, which not only accelerates the reaction but also protects the cells from copper-induced damage. Perform the click reaction for the shortest time necessary to achieve sufficient labeling. For fixed-cell experiments, cytotoxicity of the click reaction components is less of a concern.

Quantitative Data Summary

The following table provides a summary of typical experimental parameters for metabolic labeling with alkyne-modified fatty acids, including this compound. These values should be used as a starting point and may require optimization for your specific cell type and experimental goals.

ParameterCell TypeThis compound ConcentrationIncubation TimeReference
Metabolic LabelingHEK293T25 - 100 µM4 - 16 hours[3]
Metabolic LabelingHeLa50 µM16 hoursGeneral Protocol
Metabolic LabelingJurkat25 µM16 hoursGeneral Protocol
Click Reaction (Fixed Cells)VariousN/A1 hourGeneral Protocol
Click Reaction (Live Cells)VariousN/A5 - 30 minutesGeneral Protocol

Experimental Protocols

Synthesis of this compound (Steglich Esterification)

This protocol describes the synthesis of this compound from dodecanoic acid and propargyl alcohol using DCC and DMAP.

Materials:

  • Dodecanoic acid

  • Propargyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dodecanoic acid (1.0 eq) in anhydrous DCM.

  • Add propargyl alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Metabolic Labeling and Detection of Fatty-Acylated Proteins

This protocol provides a general workflow for labeling cellular proteins with this compound and detecting them via click chemistry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail:

    • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

    • Copper(II) sulfate (CuSO₄)

    • Copper-coordinating ligand (e.g., THPTA or BTTAA)

    • Reducing agent (e.g., sodium ascorbate, freshly prepared)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium with DAPI (for microscopy)

Procedure:

  • Metabolic Labeling:

    • Plate cells and allow them to adhere overnight.

    • Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).

    • Remove the old medium from the cells and replace it with the labeling medium.

    • Incubate the cells for the desired period (e.g., 16 hours) at 37 °C in a CO₂ incubator.

  • Cell Fixation and Permeabilization (for fixed-cell imaging):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail immediately before use by mixing the components in the following order: azide-fluorophore, CuSO₄, copper-coordinating ligand, and finally, the reducing agent.

    • Incubate the cells with the click reaction cocktail for 1 hour at room temperature, protected from light.

    • Wash the cells three times with the wash buffer.

  • Imaging and Analysis:

    • For fluorescence microscopy, counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

    • Image the cells using an appropriate fluorescence microscope.

    • For analysis by flow cytometry or western blot, lyse the cells after the click reaction and washing steps and proceed with the respective protocols.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis start Plate Cells incubation Incubate with This compound start->incubation wash1 Wash Cells incubation->wash1 fix_perm Fix and Permeabilize wash1->fix_perm click_reaction Click Chemistry (Azide-Fluorophore) fix_perm->click_reaction wash2 Wash Cells click_reaction->wash2 microscopy Fluorescence Microscopy wash2->microscopy flow_cytometry Flow Cytometry wash2->flow_cytometry mass_spec Mass Spectrometry wash2->mass_spec Wnt_Signaling_Pathway cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State cluster_nucleus Wnt ON State Wnt No Wnt Frizzled Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) Frizzled->DestructionComplex LRP56 LRP5/6 BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Ubiquitination & Degradation TCF TCF/LEF TargetGenes Target Gene Expression OFF TCF->TargetGenes Wnt_on Wnt Frizzled_on Frizzled Wnt_on->Frizzled_on Porcupine Porcupine (Palmitoylation) Wnt_on->Porcupine S-palmitoylation is required for Wnt secretion Dishevelled Dishevelled Frizzled_on->Dishevelled LRP56_on LRP5/6 LRP56_on->Dishevelled DestructionComplex_on Destruction Complex (Disassembled) Dishevelled->DestructionComplex_on Inhibition BetaCatenin_on β-catenin (Accumulates) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_on TCF/LEF BetaCatenin_on->TCF_on Co-activator TargetGenes_on Target Gene Expression ON TCF_on->TargetGenes_on

References

Validation & Comparative

A Comparative Guide to Alkyne Fatty Acid Probes for Protein Acylation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein fatty acylation, a critical post-translational modification regulating protein trafficking, localization, and function, has been significantly advanced by the development of bioorthogonal chemical reporters. Among these, alkyne-functionalized fatty acids have emerged as powerful tools for the metabolic labeling and subsequent visualization or enrichment of acylated proteins. This guide provides a comparative overview of prop-2-ynyl dodecanoate and other commonly used alkyne fatty acid probes, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Introduction to Alkyne Fatty Acid Probes

Alkyne fatty acid probes are synthetic analogs of natural fatty acids that contain a terminal alkyne group. This small, bio-inert functional group allows for a highly specific and efficient covalent reaction, known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with an azide-containing reporter tag (e.g., a fluorophore or biotin) for downstream analysis.[1] These probes are metabolically incorporated into proteins by the cell's own enzymatic machinery, providing a snapshot of fatty acylation events in a near-native context.[2] Generally, alkyne-tagged reporters are preferred over their azide-tagged counterparts as they tend to produce lower background signals in biological systems.[3]

Comparison of Common Alkyne Fatty Acid Probes

The choice of alkyne fatty acid probe is primarily dictated by the chain length of the corresponding natural fatty acid being studied. Different fatty acid chain lengths are utilized by distinct protein acyltransferases, leading to specific types of acylation, such as N-myristoylation (C14) and S-palmitoylation (C16).

Probe NameChemical NameChain LengthNatural AnalogPrimary ApplicationKey Characteristics
This compound This compoundC12Dodecanoic acid (Lauric acid)N-terminal glycine myristoylation (less common), specific lauroylation studiesShorter chain length may lead to broader substrate labeling or be specific for enzymes utilizing C12 fatty acids.
Alkynyl Myristate 13-Tetradecynoic acid (13-TDYA)C14Myristic acidN-myristoylationSpecifically incorporated into N-terminal glycine residues of proteins by N-myristoyltransferases.[2][4]
Alkynyl Palmitate 15-Hexadecynoic acid (15-HDYA)C16Palmitic acidS-palmitoylationWidely used to study the reversible thioesterification of cysteine residues.[4][5]
Alkynyl Stearate 17-Octadecynoic acid (17-ODYA)C18Stearic acidS-palmitoylation and other long-chain acylationsOften used interchangeably with alkynyl palmitate for studying S-palmitoylation, as many palmitoyltransferases can also utilize stearate.[1][2]

Quantitative Performance Data

While direct, extensive comparative studies across all alkyne fatty acid probes are limited, some key findings provide insights into their relative performance.

A study comparing the incorporation of 15-HDYA (alkynyl palmitate) and 17-ODYA (alkynyl stearate) in HEK-293 cells found that both probes labeled a similar profile of cellular proteins to a comparable extent, suggesting a degree of interchangeability for general S-acylation studies.[5] However, it is crucial to consider that specific acyltransferases may exhibit preferences for certain chain lengths. For instance, ω-alkynyl-palmitate is preferentially incorporated into H- and N-Ras proteins compared to ω-alkynyl-myristate or ω-alkynyl-stearate, highlighting substrate-specific incorporation.[2]

The efficiency of metabolic labeling can be influenced by the solubility and cellular uptake of the fatty acid probes. Longer-chain fatty acids tend to have lower solubility in aqueous media. A saponification step to form the potassium salt of the fatty acid, followed by complexing with fatty acid-free bovine serum albumin (BSA), can significantly enhance their delivery into cells and subsequent incorporation into proteins.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving alkyne fatty acid probes.

Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne Fatty Acids

This protocol describes the general procedure for introducing alkyne fatty acid probes into cultured mammalian cells.

Materials:

  • Alkyne fatty acid probe (e.g., this compound, 13-TDYA, 15-HDYA, or 17-ODYA)

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Cultured mammalian cells

Procedure:

  • Preparation of Alkyne Fatty Acid Stock Solution:

    • Dissolve the alkyne fatty acid in DMSO to create a high-concentration stock solution (e.g., 50 mM). Store at -20°C.

  • Saponification and BSA Conjugation (for enhanced delivery):

    • In a glass vial, add the desired amount of the alkyne fatty acid stock solution.

    • Add a 1.2 molar excess of 0.1 M KOH.

    • Incubate at 65°C for 30 minutes to facilitate saponification.

    • Prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

    • Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation. The final concentration of the BSA-conjugated fatty acid should be determined based on the desired final concentration for cell treatment.

  • Metabolic Labeling:

    • Plate cells and allow them to adhere and reach the desired confluency.

    • Remove the growth medium and replace it with fresh medium containing the BSA-conjugated alkyne fatty acid probe at a final concentration typically ranging from 25 to 100 µM.

    • Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

    • The cell pellet can be stored at -80°C or used immediately for downstream applications.

Protocol 2: Click Chemistry Reaction for Protein Visualization

This protocol outlines the copper-catalyzed click reaction to attach a fluorescent azide reporter to metabolically labeled proteins for in-gel fluorescence analysis.

Materials:

  • Cell lysate from metabolically labeled cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/t-butanol

  • Copper(II) sulfate (CuSO4) solution

  • SDS-PAGE sample buffer

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer and lyse on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Reaction:

    • In a microcentrifuge tube, combine 50-100 µg of protein lysate.

    • Add the following components in order, vortexing gently after each addition:

      • Azide-fluorophore (final concentration 100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Incubate the reaction mixture at room temperature for 1 hour in the dark.

  • Sample Preparation for SDS-PAGE:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully remove the acetone and allow the pellet to air dry.

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

  • In-gel Fluorescence Scanning:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Identification of Acylated Proteins

The following diagram illustrates a typical workflow for the identification of proteins acylated with an alkyne fatty acid probe using a proteomics approach.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis metabolic_labeling Metabolic Labeling with Alkyne Fatty Acid cell_lysis Cell Lysis metabolic_labeling->cell_lysis click_reaction Click Reaction with Azide-Biotin cell_lysis->click_reaction streptavidin_enrichment Streptavidin Enrichment click_reaction->streptavidin_enrichment on_bead_digestion On-Bead Digestion (Trypsin) streptavidin_enrichment->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms protein_id Protein Identification and Quantification lc_ms->protein_id wnt_signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Wnt_unmodified Wnt Protein Porcupine Porcupine (PAT) Wnt_unmodified->Porcupine Substrate Wnt_palmitoylated Palmitoylated Wnt Porcupine->Wnt_palmitoylated Palmitoylation WLS Wntless (WLS) Wnt_palmitoylated->WLS Binding Wnt_secretion Wnt Secretion WLS->Wnt_secretion Transport Frizzled Frizzled Receptor Wnt_secretion->Frizzled Binding to Receptor Alkyne_Palmitate 15-HDYA (Alkynyl Palmitate) Alkyne_Palmitate->Porcupine Metabolic Incorporation Signaling_Cascade Downstream Signaling Frizzled->Signaling_Cascade

References

Validating Prop-2-ynyl Dodecanoate Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of lipidomics and proteomics, the precise tracking and identification of molecular interactions are paramount. Prop-2-ynyl dodecanoate, a valuable chemical probe, allows for the metabolic labeling of fatty acylated proteins and lipids. Its alkyne group serves as a bioorthogonal handle for "click chemistry," enabling the attachment of reporter tags for visualization and enrichment. This guide provides a comprehensive comparison of mass spectrometry-based validation of this compound labeling against alternative methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Stable Isotope Labeling

The validation of metabolic labeling is crucial for accurate biological interpretation. Here, we compare the performance of this compound labeling followed by click chemistry with the widely used stable isotope labeling by amino acids in cell culture (SILAC) adapted for lipids, using stable isotope-labeled fatty acids.

FeatureThis compound with Click ChemistryStable Isotope Labeling (e.g., ¹³C-Fatty Acids)
Principle Bioorthogonal chemical tagging and enrichment.Metabolic incorporation of heavy isotopes, creating a mass shift.
Detection Method Tandem Mass Spectrometry (MS/MS) of reporter-tagged molecules.Mass Spectrometry (MS) analysis of mass-shifted lipids.
Selectivity High, for alkyne-tagged molecules.High, for molecules incorporating the labeled precursor.
Sensitivity Very high, especially with enrichment steps.High, dependent on incorporation rate and instrument sensitivity.
Enrichment Straightforward via affinity purification (e.g., biotin-azide tag).Not directly applicable; relies on MS detection of mass shifts.
Cellular Perturbation Potential for minor perturbation due to the alkyne tag.Generally considered non-perturbative.
Multiplexing Possible with different azide reporters.[1]Possible with different stable isotopes (e.g., ¹³C, ¹⁵N).
Quantification Relative and absolute quantification are possible.Robust for relative quantification.

Experimental Protocols

A meticulous experimental design is fundamental for the successful validation of this compound labeling. Below are detailed protocols for cell labeling, sample preparation, and mass spectrometry analysis.

Protocol 1: Metabolic Labeling of Mammalian Cells
  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium and grow to 70-80% confluency.

  • Labeling Medium Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to a final concentration of 25-100 µM.

  • Cell Labeling: Remove the complete medium from the cells, wash once with PBS, and add the labeling medium.

  • Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvest: After incubation, wash the cells twice with cold PBS and harvest by scraping or trypsinization. Centrifuge the cell suspension and store the cell pellet at -80°C.

Protocol 2: Click Chemistry Reaction and Protein/Lipid Enrichment
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors) and sonicate on ice.

  • Protein Precipitation (for proteomics): Precipitate proteins using the chloroform/methanol method.

  • Lipid Extraction (for lipidomics): Perform a Bligh-Dyer or a similar lipid extraction method.

  • Click Reaction: To the protein pellet or dried lipid extract, add the click chemistry reaction cocktail. This typically includes an azide-functionalized reporter tag (e.g., azide-biotin), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Enrichment: For enrichment of biotin-tagged molecules, use streptavidin-coated magnetic beads. Incubate the reaction mixture with the beads, wash extensively to remove non-specifically bound molecules, and elute the captured proteins or lipids.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation for MS:

    • Proteins: Eluted proteins are typically digested on-bead (e.g., with trypsin) to generate peptides for LC-MS/MS analysis.

    • Lipids: Eluted lipids can be directly analyzed by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • For peptides, use a standard data-dependent acquisition (DDA) method.

    • For lipids, use a method that alternates between full MS scans and data-dependent MS/MS scans.

  • Data Analysis:

    • Proteomics: Search the MS/MS data against a protein database to identify the labeled proteins. The presence of the reporter tag on specific peptides confirms the labeling.

    • Lipidomics: Identify the lipid species based on their accurate mass and characteristic fragmentation patterns. The presence of the reporter tag will result in a specific mass shift and a characteristic fragmentation of the triazole ring formed during the click reaction.[2]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the validation of this compound labeling.

experimental_workflow Experimental Workflow for this compound Labeling Validation cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis A Plate Cells B Metabolic Labeling with This compound A->B C Harvest Cells B->C D Cell Lysis C->D E Protein Precipitation or Lipid Extraction D->E F Click Chemistry Reaction (Azide-Reporter Tag) E->F G Enrichment of Tagged Molecules F->G H On-Bead Digestion (Proteins) or Direct Infusion (Lipids) G->H I LC-MS/MS Analysis H->I J Data Analysis & Validation I->J signaling_pathway Validation Logic for Mass Spectrometry Data cluster_validation Validation Criteria A Detection of This compound Incorporated Molecule B MS1: Accurate Mass Measurement (Lipid + Reporter Tag) A->B C MS2: Fragmentation Pattern Analysis B->C D Characteristic Fragment Ion of the Triazole Reporter C->D E Fragmentation of the Lipid Backbone C->E F Validated Identification D->F E->F

References

A Head-to-Head Comparison: Prop-2-ynyl Dodecanoate vs. Azido-dodecanoate for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and drug development, the precise tracking and identification of biomolecules are paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for these applications.[1][2] This guide provides a detailed comparison of two key fatty acid analogs used in metabolic labeling: prop-2-ynyl dodecanoate (an alkyne-modified fatty acid) and azido-dodecanoate (an azide-modified fatty acid). This comparison will equip researchers, scientists, and drug development professionals with the necessary information to select the optimal probe for their experimental needs.

Introduction to Bioorthogonal Probes

This compound and azido-dodecanoate are synthetic analogs of the saturated fatty acid, lauric acid (dodecanoic acid). They are designed to be metabolically incorporated into cellular pathways that utilize fatty acids, such as protein acylation and lipid synthesis.[3] The key feature of these molecules is the presence of a bioorthogonal handle—either a terminal alkyne or an azide group. These functional groups are generally absent in biological systems and therefore do not interfere with native biochemical processes.[4] Once incorporated, these handles can be specifically and efficiently reacted with a complementary probe (e.g., an azide-containing fluorophore for an alkyne-tagged biomolecule) via click chemistry, allowing for visualization, isolation, and identification of the labeled biomolecules.[5]

Performance Comparison

While both probes serve a similar purpose, there are key differences in their performance, particularly concerning sensitivity and background signal in detection assays.

General Preference for Alkyne Probes: Current literature suggests a general preference for using alkyne-modified fatty acids, like this compound, for metabolic labeling.[6][7] This preference is primarily due to two factors:

  • Enhanced Sensitivity: Labeling experiments using ω-alkynyl-fatty acids in conjunction with CuAAC have been shown to provide a 5- to 10-fold increase in sensitivity compared to using ω-azido-fatty acids with a phosphine-biotin tag (a common method for azide detection).[5]

  • Lower Background Signal: It is generally agreed that lower levels of background labeling are achieved when the detection reagent, which is used in large excess, is an azide.[7] This makes alkyne-containing substrate analogs the preferred choice for metabolic labeling experiments.

The following table summarizes the key characteristics of each probe.

FeatureThis compound (Alkyne)Azido-dodecanoate (Azide)Reference
Bioorthogonal Handle Terminal AlkyneAzideN/A
Primary Application Metabolic labeling of fatty acylated proteins and lipids for CuAAC.Metabolic labeling of fatty acylated proteins and lipids for CuAAC or Staudinger ligation.[5]
Relative Sensitivity HigherLower[5]
Background Signal Lower (when using an azide detection reagent)Higher (when using an alkyne detection reagent)[7]
Reaction Partner Azide-modified probes (e.g., fluorescent azides, biotin-azide)Alkyne-modified probes (e.g., fluorescent alkynes, biotin-alkyne)[2]

Experimental Protocols

Detailed methodologies for the synthesis and application of these probes are crucial for reproducible research.

Synthesis Protocols

1. Synthesis of this compound:

This synthesis is typically achieved through a Fischer esterification reaction between dodecanoic acid and propargyl alcohol, catalyzed by an acid such as sulfuric acid.[8][9]

Reaction: Dodecanoic Acid + Propargyl Alcohol --(H₂SO₄)--> this compound + H₂O

Procedure:

  • Dissolve dodecanoic acid in an excess of propargyl alcohol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture under reflux for several hours to drive the equilibrium towards the ester product.

  • After cooling, the mixture is typically diluted with an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved through column chromatography.

Caution: The Fischer esterification with propargyl alcohol can be highly exothermic and potentially explosive, especially at larger scales. It is crucial to perform the reaction on a small scale initially, with appropriate safety precautions, including working in a fume hood and using a blast shield.[10]

2. Synthesis of Azido-dodecanoate:

The synthesis of azido-dodecanoate typically starts from a halogenated precursor, such as 12-bromododecanoic acid, which then undergoes nucleophilic substitution with sodium azide.[11][12]

Reaction: 12-Bromododecanoic Acid + Sodium Azide --(Solvent)--> 12-Azidododecanoic Acid + Sodium Bromide

Procedure:

  • Dissolve 12-bromododecanoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture for several hours to facilitate the substitution reaction.

  • After the reaction is complete, the mixture is cooled and diluted with water.

  • The product is then extracted with an organic solvent.

  • The organic extracts are washed, dried, and the solvent is evaporated to yield the crude azido-dodecanoic acid.

  • Purification is typically performed by recrystallization or column chromatography.

Metabolic Labeling and Click Chemistry Protocol

The following is a general protocol for the metabolic labeling of cellular proteins with either this compound or azido-dodecanoate, followed by detection via CuAAC.

Materials:

  • Cell culture medium

  • This compound or Azido-dodecanoate stock solution (in DMSO)

  • For alkyne labeling: Azide-fluorophore or Azide-biotin probe

  • For azide labeling: Alkyne-fluorophore or Alkyne-biotin probe

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper(I)-stabilizing ligand (e.g., THPTA)

  • Lysis buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with the alkyne or azide fatty acid analog at a final concentration typically in the low micromolar range.

    • Incubate the cells for a period sufficient for metabolic incorporation (e.g., 18-24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with PBS to remove unincorporated fatty acid.

    • Lyse the cells using a suitable lysis buffer.

  • Click Reaction (CuAAC):

    • To the cell lysate, add the fluorescent or biotinylated detection probe (azide for alkyne-labeled proteins, or alkyne for azide-labeled proteins).

    • Add the click chemistry reaction cocktail containing CuSO₄, sodium ascorbate, and the copper-stabilizing ligand.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Analysis:

    • For fluorescently labeled proteins, the lysate can be analyzed directly by SDS-PAGE and in-gel fluorescence scanning.

    • For biotin-labeled proteins, the lysate can be subjected to streptavidin affinity purification to enrich the labeled proteins, followed by identification using mass spectrometry.

Visualizations

Logical Relationship: Probe Selection

The choice between this compound and azido-dodecanoate often depends on the desired outcome of the experiment, with a general trend favoring the alkyne probe for better signal-to-noise.

Probe_Selection cluster_alkyne This compound (Alkyne Probe) cluster_azide Azido-dodecanoate (Azide Probe) Alkyne Metabolically Incorporated Alkyne Azide_Probe Azide Detection Probe (e.g., Azido-Fluorophore) Alkyne->Azide_Probe CuAAC Result_Alkyne High Sensitivity Low Background Azide_Probe->Result_Alkyne Azide Metabolically Incorporated Azide Alkyne_Probe Alkyne Detection Probe (e.g., Alkyne-Fluorophore) Azide->Alkyne_Probe CuAAC Result_Azide Lower Sensitivity Higher Background Alkyne_Probe->Result_Azide

Figure 1. Probe selection and expected outcomes.
Experimental Workflow: Metabolic Labeling and Detection

The overall workflow for utilizing these probes in a typical cell-based experiment is illustrated below.

Experimental_Workflow cluster_workflow General Workflow cluster_analysis Analysis Methods Start Start: Choose Probe (Alkyne or Azide Dodecanoate) Label Metabolic Labeling of Cells Start->Label Lyse Cell Lysis Label->Lyse Click Click Chemistry (CuAAC) with Detection Probe Lyse->Click Analyze Analysis Click->Analyze SDS_PAGE In-gel Fluorescence (SDS-PAGE) Analyze->SDS_PAGE Fluorescent Probe Mass_Spec Affinity Purification & Mass Spectrometry Analyze->Mass_Spec Biotin Probe

Figure 2. Experimental workflow for metabolic labeling.

Conclusion

Both this compound and azido-dodecanoate are valuable tools for the study of fatty acid metabolism and protein acylation. However, for applications requiring high sensitivity and low background, the current evidence favors the use of This compound in combination with an azide-functionalized detection probe. The choice of probe will ultimately depend on the specific experimental context, including the biological system under investigation and the available detection methodologies. Researchers should carefully consider the trade-offs between sensitivity and potential background when designing their experiments. Further direct comparative studies under standardized conditions would be beneficial to provide more quantitative insights into the performance of these two important chemical probes.

References

A Researcher's Guide to Control Experiments for Prop-2-ynyl Dodecanoate Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of essential control experiments for studies using prop-2-ynyl dodecanoate, offering detailed protocols, quantitative comparisons, and a look at alternative probes to ensure the specificity and reliability of your findings.

The Critical Role of Controls in Metabolic Labeling

Metabolic labeling experiments are designed to track the incorporation of a tagged molecule into a specific biochemical pathway. Without proper controls, it is impossible to ascertain whether the observed signal is a true result of specific enzymatic incorporation or an artifact arising from non-specific binding, background reactivity, or off-target metabolic processing. Robust controls are therefore non-negotiable for generating publishable, high-quality data.

Key Control Experiments: A Head-to-Head Comparison

To validate the specificity of this compound labeling, a series of control experiments should be performed in parallel. Each control addresses a different potential source of artifactual signal.

Control ExperimentPrincipleExpected OutcomeTypical Signal Reduction
Vehicle Control Assesses background signal from the click chemistry reagents and detection probes in the absence of the alkyne tag.No or minimal signal should be detected, confirming that the signal is dependent on the alkyne probe.>99%
Competition Control Excess of the natural fatty acid (dodecanoic acid) is co-incubated with the alkyne probe to outcompete it for enzymatic incorporation.A significant reduction in signal demonstrates that the probe utilizes the same enzymatic machinery as the natural substrate.70-95%
Inhibitor Control Pre-treatment with a known inhibitor of the relevant acyltransferase (e.g., 2-hydroxymyristate for N-myristoyltransferases) blocks enzymatic activity.A strong reduction in signal confirms that labeling is dependent on the specific enzyme activity being studied.80-99%
Genetic Control (G2A Mutant) For N-myristoylation, the target protein's N-terminal glycine (Gly-2), which is essential for modification, is mutated to alanine (G2A).Complete or near-complete loss of signal for the specific protein of interest confirms site-specific labeling.[1][2][3]>99%

Note: The quantitative data presented are typical ranges observed in literature and may vary based on cell type, protein of interest, and experimental conditions.

Experimental Protocols

Below are detailed methodologies for the key control experiments.

Protocol 1: General Metabolic Labeling with this compound (Primary Experiment)
  • Cell Culture: Plate cells (e.g., HEK293T, HeLa) to be 70-80% confluent on the day of the experiment.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling: Aspirate the culture medium and replace it with fresh medium containing 25-50 µM this compound. Incubate for 4-16 hours at 37°C.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Click Chemistry: To 50 µg of protein lysate, add the click chemistry reaction cocktail (final concentrations: 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 100 µM azide-reporter, e.g., azide-biotin or a fluorescent azide). Incubate for 1 hour at room temperature.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent reporters) or streptavidin blotting (for biotin reporters).

Protocol 2: Control Experiments

For each control, follow the general protocol above, with the following modifications:

  • Vehicle Control: In step 3, add an equivalent volume of DMSO instead of the this compound solution.

  • Competition Control: In step 3, add the natural dodecanoic acid to the medium at a 10- to 20-fold molar excess (e.g., 500 µM) 1 hour before adding the 50 µM this compound.

  • Inhibitor Control: Pre-treat the cells with an appropriate inhibitor for 1-2 hours before adding the this compound in step 3. For example, use 50-100 µM 2-hydroxymyristate to inhibit N-myristoyltransferases (NMTs).

  • Genetic Control (G2A Mutant): Transfect cells with plasmids expressing the wild-type protein of interest or its corresponding G2A mutant. Perform the general labeling protocol (Protocol 1) on both cell populations and compare the signal for the protein of interest, typically after immunoprecipitation.

Visualizing the Workflow and Biological Pathway

Diagrams created using Graphviz help to clarify complex experimental and biological processes.

G cluster_0 Cell Culture cluster_1 Biochemical Analysis A 1. Treat Cells with This compound C 3. Cell Lysis A->C B 2. Control Treatments: - Vehicle (DMSO) - Competitor (Dodecanoate) - Inhibitor (e.g., 2-HM) B->C D 4. Click Reaction with Azide-Reporter (Biotin/Fluor) C->D E 5. SDS-PAGE D->E F 6. Detection (Blotting / Fluorescence Scan) E->F G 7. Data Comparison F->G Quantify Signal

Caption: Experimental workflow for this compound labeling and its controls.

The biological target of this compound is often N-myristoylation, a critical lipid modification that anchors proteins to membranes.

G cluster_0 Cytosol cluster_1 Membrane NMT N-Myristoyl transferase (NMT) MyrProtein Myristoylated Protein NMT->MyrProtein Natural Modification AlkyneProtein Alkyne-Labeled Protein NMT->AlkyneProtein Metabolic Labeling MyrCoA Myristoyl-CoA (Natural Substrate) MyrCoA->NMT AlkyneCoA Prop-2-ynyl-dodecanoyl-CoA (Probe) AlkyneCoA->NMT Protein Protein with N-Terminal Glycine Protein->NMT Anchor Membrane Anchoring & Downstream Signaling AlkyneProtein->Anchor

Caption: N-myristoylation pathway showing competition between natural and alkyne substrates.

Comparison with Alternative Probes

While this compound is a powerful tool, other probes exist. The choice of probe can impact experimental outcomes.

Probe TypeChemical HandleAdvantagesDisadvantages
Alkyne Analogs (e.g., this compound)Terminal Alkyne- Low background in biological systems.- Small, minimally perturbative tag.- Metabolic labeling can be less efficient than azide analogs in some contexts.[4]
Azide Analogs (e.g., Azido-dodecanoate)Azide- Generally high cell permeability and metabolic incorporation efficiency.- Can be used with alkyne-functionalized reporters.- The azide group is slightly larger than the alkyne.- Potential for reduction of the azide group by cellular thiols.
Oxygen-Substituted Analogs Oxygen atoms replacing methylene groups- Can alter hydrophobicity, potentially revealing unique biological functions or protein targeting.- Not suitable for click chemistry.- Typically requires radioactive labels for detection.

Conclusion

References

Orthogonal Validation of Prop-2-ynyl Dodecanoate (YnMyr) Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prop-2-ynyl dodecanoate, commonly referred to as YnMyr, has emerged as a powerful chemical probe for the global profiling of protein N-myristoylation, a critical lipid modification involved in a myriad of cellular processes. The alkyne handle of YnMyr allows for the bioorthogonal ligation of reporter tags, enabling the enrichment and identification of N-myristoylated proteins by mass spectrometry. However, the identification of these protein targets necessitates rigorous orthogonal validation to ensure the biological relevance of the findings and to distinguish true N-myristoyltransferase (NMT) substrates from potential off-targets. This guide provides a comparative overview of the key orthogonal validation strategies for YnMyr-identified targets, supported by experimental data and detailed protocols.

Comparison of Orthogonal Validation Methods

The validation of putative N-myristoylated proteins identified through YnMyr-based chemical proteomics relies on employing independent experimental approaches to confirm the modification. The following table summarizes and compares the most common orthogonal validation techniques.

Validation MethodPrincipleAdvantagesDisadvantagesThroughput
Chemical Inhibition Treatment with a specific N-myristoyltransferase (NMT) inhibitor should lead to a dose-dependent decrease in the YnMyr labeling of true NMT substrates.[1][2][3]- Directly assesses dependence on NMT activity. - Can be applied globally in proteomic experiments. - Readily quantifiable.- Requires a highly specific and potent NMT inhibitor. - Off-target effects of the inhibitor can confound results.High
Genetic Knockdown/Knockout Reducing or eliminating the expression of NMTs (NMT1 and NMT2 in humans) should abolish or significantly decrease the incorporation of YnMyr into substrate proteins.[2]- Provides strong genetic evidence for NMT dependence. - Can reveal the distinct roles of NMT isoforms.- Can be technically challenging and time-consuming. - Potential for compensatory mechanisms.Low to Medium
Site-Directed Mutagenesis Mutation of the N-terminal glycine residue (G2) of a putative substrate to an alanine (G2A) should prevent N-myristoylation and subsequent YnMyr labeling.- Provides definitive evidence for the site of modification on a specific protein. - Allows for the study of the functional consequences of losing the modification.- Labor-intensive, focused on a single protein. - Requires a robust system for protein expression and analysis.Low
In Vitro NMT Assay Recombinant NMT is used to catalyze the transfer of YnMyr (or myristate) to a synthetic peptide corresponding to the N-terminus of a putative substrate.- Directly demonstrates that the protein is a substrate of NMT. - Allows for the determination of kinetic parameters.- Does not reflect the cellular context (e.g., competition with other substrates). - Requires purified components.Medium
Western Blotting Following enrichment of YnMyr-labeled proteins, the presence of a specific protein of interest is confirmed by immunoblotting with a dedicated antibody.[4]- Provides validation for a specific protein of interest. - Relatively straightforward and widely available technique.- Dependent on the availability of a high-quality antibody. - Not suitable for global validation.Low
Alternative Probe Labeling Comparing the labeling pattern of YnMyr with that of other fatty acid probes, such as the palmitate analog YnPal, can help to distinguish N-myristoylation from other lipid modifications.[1][5]- Helps to assess the specificity of the probe for a particular type of lipidation.- Does not definitively rule out off-target labeling by YnMyr.High
Complementary Chemical Proteomics (Sortase A) Utilizes Sortase A to label exposed N-terminal glycines on non-myristoylated proteins. Inhibition of NMT leads to an increase in Sortase A labeling, which inversely correlates with YnMyr labeling.[6][7]- Provides an independent and complementary measure of NMT substrate engagement. - Can be performed on a proteome-wide scale.- Indirect method of validation. - Requires expertise in the Sortase A labeling workflow.High

Performance Comparison of Chemical Probes

While YnMyr is the most widely used probe for studying N-myristoylation, other analogs exist. The choice of probe can influence the outcome of the experiment.

Chemical ProbeStructureBioorthogonal HandleKey Features
This compound (YnMyr) Myristic acid with a terminal alkyneAlkyne- Most commonly used probe for N-myristoylation profiling. - Efficiently incorporated by NMTs.[8] - Can also label some S-acylated proteins.[1]
Azidomyristic acid (AzMyr) Myristic acid with a terminal azideAzide- An alternative to YnMyr. - May exhibit a slightly different labeling pattern compared to YnMyr, potentially due to differences in metabolic processing.[1]
Alkynyl palmitate (YnPal) Palmitic acid with a terminal alkyneAlkyne- Used as a negative control or for comparative studies to distinguish N-myristoylation from S-palmitoylation.[1][5]

Experimental Protocols

General Workflow for YnMyr-based Proteomic Profiling and Validation

This protocol outlines the key steps for identifying and validating N-myristoylated proteins.

  • Metabolic Labeling:

    • Culture cells in the presence of YnMyr (typically 20-50 µM) for 18-24 hours to allow for metabolic incorporation into newly synthesized proteins.[8]

    • For chemical inhibition validation, pre-incubate cells with an NMT inhibitor (e.g., 100 nM IMP-1088) for 1-2 hours before adding YnMyr.[2]

  • Cell Lysis and Protein Extraction:

    • Harvest cells and lyse in a buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors.

  • Click Chemistry:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to ligate an azide-containing reporter tag to the alkyne handle of YnMyr-labeled proteins. The reporter tag is typically biotin for enrichment and may also contain a fluorophore for in-gel visualization.[3]

  • Enrichment of Labeled Proteins:

    • Use streptavidin-conjugated beads to capture the biotin-tagged proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Digest the enriched proteins into peptides using trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Orthogonal Validation:

    • Chemical Inhibition Analysis: Compare the abundance of identified proteins between the NMT inhibitor-treated and control samples. A significant reduction in abundance in the inhibitor-treated sample validates the protein as an NMT substrate.[1][3]

    • Western Blotting: Elute a portion of the enriched proteins from the beads and perform western blotting using an antibody against a specific protein of interest to confirm its presence.[4]

    • Further Validation: For high-priority targets, proceed with site-directed mutagenesis or in vitro NMT assays.

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow and the logical framework for the orthogonal validation of YnMyr targets.

Experimental_Workflow cluster_cell Cell Culture cluster_lysis Sample Preparation cluster_enrichment Enrichment & Analysis cluster_validation Data Analysis & Validation A Cells B Metabolic Labeling (YnMyr +/- NMTi) A->B C Cell Lysis B->C D Click Chemistry (Azide-Biotin) C->D E Streptavidin Enrichment D->E F On-Bead Digestion E->F G LC-MS/MS F->G H Protein Identification G->H I Quantitative Comparison (NMTi vs. Control) H->I

Experimental workflow for YnMyr target identification.

Orthogonal_Validation_Logic cluster_validation_methods Orthogonal Validation Methods P Putative N-myristoylated Protein Identified by YnMyr-MS V1 Chemical Inhibition (NMTi Treatment) P->V1 V2 Genetic Perturbation (NMT Knockdown/out) P->V2 V3 Site-Directed Mutagenesis (G2A Mutant) P->V3 V4 Biochemical Assay (In Vitro NMT Assay) P->V4 V5 Antibody Detection (Western Blot) P->V5 V6 Alternative Probe (e.g., YnPal) P->V6 R Validated N-myristoylated Target V1->R V2->R V3->R V4->R V5->R V6->R Provides Specificity Info

Logical framework for orthogonal validation.

References

A Comparative Guide to Prop-2-ynyl Dodecanoate and its Alternatives for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the precise investigation of protein function and metabolic pathways is paramount. Prop-2-ynyl dodecanoate, and its corresponding free fatty acid analog, ω-alkynyl dodecanoic acid, represent a class of chemical probes designed for the study of protein lipidation and the activity of lipid-metabolizing enzymes. The terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules via "click chemistry." This enables the visualization, identification, and quantification of target proteins in complex biological systems.

This guide provides a comparative analysis of this compound and its alternatives, focusing on their specificity, selectivity, and applications in activity-based protein profiling (ABPP) and metabolic labeling.

Comparison of Alkyne and Azide Fatty Acid Probes

The primary alternatives to alkyne-functionalized probes are those containing an azide group. The choice between these two "clickable" handles can significantly impact experimental outcomes.

FeatureThis compound (Alkyne Probe)Azido-dodecanoic Acid (Azide Probe)Reference(s)
Principle of Detection Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with an azide-functionalized reporter (e.g., azide-biotin, azide-fluorophore).Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with an alkyne-functionalized reporter.[1][2]
Sensitivity Generally higher sensitivity.Can be lower due to higher background.[3][4][3][4]
Selectivity & Background Lower non-specific background labeling is often observed.[3]Can exhibit higher background labeling in cellular lysates.[4][3][4]
Cellular Uptake and Metabolism The small alkyne group is minimally perturbing and generally well-tolerated by cellular metabolic pathways.The azide group is bulkier and may have a greater impact on cellular uptake and metabolism.
Typical Applications Activity-based protein profiling (ABPP) of lipases and other serine hydrolases, metabolic labeling of protein acylation.[5][6]Metabolic labeling of protein acylation.[4][7][4][5][6][7]

Comparison of Fatty Acid Probes with Varying Chain Lengths

The length of the fatty acid chain is a critical determinant of a probe's specificity for different enzymes and protein substrates.

ProbePrimary Protein TargetsBiological ContextReference(s)
ω-Alkynyl Dodecanoic Acid (C12) Substrate for lauroylation, targets enzymes with a preference for medium-chain fatty acids.Protein N-myristoylation (as a shorter analog), fatty acid metabolism.[6]
ω-Alkynyl Myristic Acid (C14) N-myristoyltransferases (NMTs), myristoylated proteins.Co- and post-translational protein modification.[6]
ω-Alkynyl Palmitic Acid (C16) Protein acyltransferases (PATs), S-palmitoylated proteins.Protein trafficking, signaling, and membrane association.[2][3]
17-Octadecynoic Acid (17-ODYA) (C18) Stearoyl-CoA desaturases, enzymes involved in long-chain fatty acid metabolism.Lipid metabolism, membrane biology.[2][3]

Experimental Protocols

Metabolic Labeling of Cultured Cells with ω-Alkynyl Dodecanoic Acid

This protocol describes the introduction of the alkyne probe into cellular proteins through metabolic incorporation.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), delipidated

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • ω-Alkynyl dodecanoic acid (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS to ~80% confluency.

  • Probe Preparation: Prepare a 20x stock solution of the ω-alkynyl dodecanoic acid-BSA conjugate. Briefly, saponify the fatty acid and complex it with fatty acid-free BSA.[2]

  • Cell Starvation (Optional but Recommended): To enhance probe incorporation, replace the growth medium with DMEM containing 5% delipidated FBS for 2-4 hours prior to labeling.[2]

  • Labeling: Add the 20x fatty acid-BSA conjugate to the cell culture medium to achieve a final concentration of 25-100 µM of the alkyne probe.[2]

  • Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvest: Wash the cells three times with cold PBS. The cell pellet can be used immediately for lysis and click chemistry or stored at -80°C.[8]

In-situ Labeling and Click Chemistry for Protein Visualization

This protocol details the "clicking" of a fluorescent reporter onto the metabolically incorporated alkyne probe.

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Click chemistry reaction cocktail:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

    • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • SDS-PAGE reagents

Procedure:

  • Cell Lysis: Lyse the cell pellet in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Reaction: In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction cocktail. A typical final concentration would be: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4, and 100 µM azide-fluorophore.[1]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Protein Precipitation (Optional): Precipitate the protein to remove excess reagents.

  • SDS-PAGE Analysis: Resuspend the protein pellet in SDS-PAGE loading buffer, run on a polyacrylamide gel, and visualize the labeled proteins using a fluorescence gel scanner.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_analysis Analysis start Plate Cells starve Starve in Delipidated Medium start->starve label_probe Incubate with ω-Alkynyl Dodecanoate starve->label_probe harvest Harvest & Lyse Cells label_probe->harvest click Click Chemistry (Add Azide-Reporter) harvest->click analyze SDS-PAGE or Mass Spectrometry click->analyze caption Experimental Workflow for Metabolic Labeling signaling_pathway Fatty_Acid_Probe ω-Alkynyl Dodecanoate Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid_Probe->Acyl_CoA_Synthetase Alkynyl_Dodecanoyl_CoA Alkynyl-Dodecanoyl-CoA Acyl_CoA_Synthetase->Alkynyl_Dodecanoyl_CoA Protein_Acyltransferase Protein Acyltransferase (e.g., NMT, PAT) Alkynyl_Dodecanoyl_CoA->Protein_Acyltransferase Labeled_Protein Labeled Target Protein Protein_Acyltransferase->Labeled_Protein Target_Protein Target Protein Target_Protein->Protein_Acyltransferase caption Metabolic activation and protein incorporation. logical_relationship cluster_probes Probe Choice cluster_outcomes Experimental Outcome alkyne Alkyne Probe high_sensitivity Higher Sensitivity Lower Background alkyne->high_sensitivity Generally leads to azide Azide Probe low_sensitivity Lower Sensitivity Higher Background azide->low_sensitivity May lead to caption Probe choice impacts sensitivity.

References

A Researcher's Guide to Comparing the Metabolic Incorporation of Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cellular metabolism and drug development, tracing the metabolic fate of fatty acids is crucial for understanding disease pathogenesis and identifying novel therapeutic targets. Fatty acid analogs, modified versions of natural fatty acids, serve as powerful tools for this purpose. This guide provides a comprehensive comparison of three major classes of fatty acid analogs: radiolabeled, fluorescent (BODIPY-labeled), and bioorthogonal (clickable) analogs. We will delve into their performance, supported by experimental data, to assist researchers in selecting the most suitable tool for their specific needs.

At a Glance: Comparing Fatty Acid Analogs

The choice of a fatty acid analog depends on the specific experimental goals, including the required sensitivity, spatial resolution, and the potential for downstream applications. Here is a summary of the key characteristics of each analog type:

FeatureRadiolabeled Fatty AcidsBODIPY-Labeled Fatty AcidsClickable Fatty Acids (Alkynyl/Azido)
Detection Method Scintillation counting, AutoradiographyFluorescence microscopy, Flow cytometryClick reaction followed by fluorescence or affinity tag detection
Sensitivity HighModerate to HighVery High[1]
Spatial Resolution Low (tissue level) to Moderate (cellular with autoradiography)High (subcellular)High (subcellular)
Quantitative Analysis Direct quantification of incorporated radioactivityRelative quantification based on fluorescence intensityRelative quantification; can be combined with mass spectrometry for absolute quantification[2]
Multiplexing LimitedPossible with different fluorophoresPossible with different clickable reporters and detection tags
Toxicity Radiation safety concernsPhototoxicity at high concentrations/long exposureGenerally low, but can vary with the specific analog and concentration[3]
Metabolic Perturbation Minimal, as they are structurally very similar to natural fatty acidsThe bulky fluorophore may alter metabolism and distributionThe small alkyne/azide group is considered to have minimal perturbation[4]
Key Applications Pulse-chase experiments, metabolic flux analysisLive-cell imaging of lipid droplets and traffickingDetection of protein acylation, lipid-protein interactions, metabolic flux analysis

In-Depth Comparison

Radiolabeled Fatty Acid Analogs

Tritiated ([³H]) or carbon-14 ([¹⁴C]) labeled fatty acids have been the gold standard for decades in metabolic studies due to their chemical identity to their natural counterparts.[5]

Advantages:

  • High Sensitivity and Direct Quantification: The amount of incorporated analog can be directly and accurately quantified using scintillation counting.[6]

  • Minimal Perturbation: As isotopes of natural atoms, they are metabolically almost indistinguishable from the endogenous fatty acids, minimizing alterations to natural metabolic pathways.

Disadvantages:

  • Safety Concerns: Working with radioactive materials requires specialized facilities, handling protocols, and disposal procedures.

  • Low Spatial Resolution: While suitable for quantifying uptake in cell populations or tissues, achieving subcellular resolution with autoradiography is challenging and time-consuming.[6]

  • Limited Applications: Not ideal for live-cell imaging or high-throughput screening.

BODIPY-Labeled Fatty Acid Analogs

BODIPY (boron-dipyrromethene) dyes are fluorescent molecules that can be conjugated to fatty acids. These analogs are widely used for visualizing lipid uptake and storage in live cells.

Advantages:

  • High-Resolution Imaging: The inherent fluorescence of BODIPY allows for high-resolution imaging of lipid droplets and other subcellular compartments in real-time using fluorescence microscopy.

  • Suitability for Live-Cell Imaging: Enables dynamic studies of fatty acid trafficking and metabolism in living cells.

  • Flow Cytometry Applications: Can be used to quantify fatty acid uptake in a high-throughput manner using flow cytometry.

Disadvantages:

  • Potential for Metabolic Perturbation: The bulky BODIPY fluorophore can alter the fatty acid's metabolism and distribution compared to its natural counterpart.

  • Phototoxicity: Prolonged exposure to excitation light can generate reactive oxygen species, leading to cellular damage.

  • Indirect Quantification: Quantification is based on fluorescence intensity, which can be influenced by environmental factors and may not be directly proportional to the amount of incorporated analog.

Clickable Fatty Acid Analogs

Clickable fatty acid analogs contain a small, bioorthogonal handle—either a terminal alkyne or an azide group. These handles do not interfere with cellular processes but can be specifically and efficiently "clicked" to a reporter molecule (e.g., a fluorophore or biotin) for detection.

Advantages:

  • High Sensitivity and Specificity: The click chemistry reaction is highly specific and efficient, providing a high signal-to-noise ratio and enabling the detection of low-abundance lipid species. Some reports suggest a million-fold increase in sensitivity compared to radioactivity.[1]

  • Minimal Perturbation: The small size of the alkyne or azide group is thought to cause minimal perturbation to the fatty acid's structure and metabolic processing.[4]

  • Versatility: The ability to click to various reporter molecules allows for diverse applications, including fluorescence imaging, affinity purification for mass spectrometry-based proteomics, and proximity ligation assays.[1][2]

Disadvantages:

  • Two-Step Detection: Requires a separate click reaction step after metabolic incorporation.

  • Potential for Off-Target Reactivity: While generally bioorthogonal, the copper catalyst used in the most common click reaction (CuAAC) can have some toxicity, though newer catalyst systems are being developed to mitigate this.

  • Insolubility of Some Analogs: Longer-chain clickable fatty acids can have poor solubility in aqueous media, requiring special preparation methods like saponification.[2]

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving the metabolic incorporation of each class of fatty acid analog.

Protocol 1: Radiolabeled Fatty Acid Uptake Assay

This protocol describes the measurement of fatty acid uptake in cultured cells using [³H]-palmitate.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • DMEM with 10% dialyzed fetal bovine serum (FBS)

  • Fatty acid-free bovine serum albumin (BSA)

  • [9,10-³H]-Palmitic acid

  • Unlabeled palmitic acid

  • Phosphate-buffered saline (PBS)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a 24-well plate and culture to the desired confluency.

  • Preparation of Labeling Medium:

    • Prepare a 2 mM stock solution of unlabeled palmitate complexed to 10% fatty acid-free BSA in water.

    • Prepare the labeling medium by diluting the [³H]-palmitate and the unlabeled palmitate-BSA complex in DMEM to achieve the desired final concentration and specific activity (e.g., 100 µM palmitate with 1 µCi/mL [³H]-palmitate).

  • Labeling:

    • Wash the cells once with warm PBS.

    • Add 500 µL of the pre-warmed labeling medium to each well.

    • Incubate the cells at 37°C for the desired time (e.g., 15-60 minutes).

  • Washing:

    • To stop the uptake, place the plate on ice and aspirate the labeling medium.

    • Wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids.

    • Wash twice more with ice-cold PBS.

  • Lysis and Quantification:

    • Lyse the cells in each well by adding 500 µL of 0.1 M NaOH and incubating for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Quantify the radioactivity using a scintillation counter.

    • Determine the protein concentration of parallel wells to normalize the data.

Protocol 2: BODIPY-Labeled Fatty Acid Incorporation and Imaging

This protocol details the visualization of lipid droplets in cultured cells using BODIPY FL C16.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Complete culture medium

  • BODIPY FL C16 (stock solution in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a 12-well plate and culture overnight.

  • Labeling:

    • Prepare a working solution of BODIPY FL C16 in complete culture medium at a final concentration of 1-5 µM.

    • Remove the old medium from the cells and add the BODIPY-containing medium.

    • Incubate at 37°C for 30-60 minutes.

  • Fixation and Staining:

    • Wash the cells twice with warm PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY (Excitation/Emission ~493/503 nm) and DAPI.

Protocol 3: Click Chemistry-Based Detection of Protein Palmitoylation

This protocol describes the metabolic labeling of cultured cells with an alkynyl fatty acid analog (17-octadecynoic acid, 17-ODYA) and subsequent detection of palmitoylated proteins.[2]

Materials:

  • Cultured cells (e.g., HEK293T cells)

  • DMEM with 10% delipidated FBS

  • 17-ODYA (stock solution in DMSO)

  • Fatty acid-free BSA

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction buffer (e.g., Tris buffer)

  • Copper (II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Labeling:

    • Culture cells to ~80% confluency.

    • Replace the growth medium with DMEM containing 10% delipidated FBS and the desired concentration of 17-ODYA (e.g., 25-100 µM) complexed with fatty acid-free BSA.

    • Incubate for 4-16 hours at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Click Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction components in the following order: TBTA (final concentration 100 µM), azide-fluorophore (final concentration 25 µM), TCEP (final concentration 1 mM), and finally CuSO₄ (final concentration 1 mM).

    • Incubate the reaction at room temperature for 1 hour in the dark.

  • Analysis:

    • Quench the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel imager.

    • The gel can then be transferred to a membrane for subsequent Western blotting to detect total protein levels as a loading control.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the core fatty acid metabolic pathway and the experimental workflows for each analog type.

Fatty Acid Metabolism

This diagram provides a simplified overview of the major pathways of fatty acid metabolism, including uptake, activation, beta-oxidation, and incorporation into complex lipids.

FattyAcidMetabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid FA-CoA Fatty Acyl-CoA Fatty Acid->FA-CoA Acyl-CoA Synthetase Complex Lipids Triacylglycerols, Phospholipids, etc. FA-CoA->Complex Lipids Esterification FA-CoA->Mitochondrion CPT1 Beta-Oxidation Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Overview of fatty acid metabolism.

Experimental Workflows

These diagrams illustrate the step-by-step procedures for using each type of fatty acid analog.

Radiolabeled Fatty Acid Workflow

RadiolabeledWorkflow cluster_workflow Radiolabeled Fatty Acid Workflow A 1. Cell Culture B 2. Prepare [3H]-Fatty Acid Labeling Medium A->B C 3. Incubate Cells with Radiolabeled Medium B->C D 4. Wash Cells to Remove Unbound Label C->D E 5. Lyse Cells D->E F 6. Scintillation Counting E->F G 7. Data Analysis F->G

Caption: Workflow for radiolabeled fatty acid incorporation.

BODIPY-Labeled Fatty Acid Workflow

BODIPYWorkflow cluster_workflow BODIPY-Labeled Fatty Acid Workflow A 1. Cell Culture on Coverslips B 2. Incubate Cells with BODIPY-Fatty Acid A->B C 3. Wash Cells B->C D 4. Fix and Permeabilize (Optional) C->D E 5. Mount on Slide D->E F 6. Fluorescence Microscopy E->F G 7. Image Analysis F->G

Caption: Workflow for BODIPY-labeled fatty acid imaging.

Clickable Fatty Acid Workflow

ClickableWorkflow cluster_workflow Clickable Fatty Acid Workflow A 1. Cell Culture B 2. Incubate Cells with Alkynyl-Fatty Acid A->B C 3. Lyse Cells B->C D 4. Click Reaction with Azide-Reporter C->D E 5. Detection D->E F Fluorescence Imaging E->F G Affinity Purification & Mass Spectrometry E->G

Caption: Workflow for clickable fatty acid labeling and detection.

References

Validation of Prop-2-ynyl Dodecanoate as a Tool for Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of lipidomics, researchers require precise and reliable tools to elucidate the complex roles of lipids in cellular processes and disease. Prop-2-ynyl dodecanoate, a synthetic analogue of lauric acid, has emerged as a valuable chemical probe for the metabolic labeling and subsequent analysis of lipids. This guide provides a comprehensive validation of this compound, comparing its performance with other common lipidomics techniques and offering detailed experimental protocols for its application.

Introduction to this compound

This compound is a fatty acid analogue that contains a terminal alkyne group. This small, bio-inert functional group allows the molecule to be readily incorporated into cellular lipid metabolic pathways. Once incorporated into various lipid species, the alkyne tag serves as a handle for "click chemistry," a highly specific and efficient bioorthogonal reaction. This enables the attachment of reporter molecules, such as fluorophores or biotin, for visualization, enrichment, and quantification of the labeled lipids.[1][2][3] The minimal steric bulk of the alkyne group is designed to cause minimal perturbation to the natural metabolism and localization of the fatty acid.[1]

Comparative Analysis of Lipidomics Probes

The selection of a lipidomics probe is critical for the accurate study of lipid metabolism and function. This compound offers distinct advantages over traditional and other contemporary methods.

Parameter This compound (Click Chemistry) Radiolabeled Fatty Acids (e.g., ³H, ¹⁴C) Stable Isotope-Labeled Fatty Acids (e.g., ¹³C, ²H) Fluorescently-Labeled Fatty Acids
Detection Method Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) followed by fluorescence or mass spectrometry.[1][4]Scintillation counting, autoradiography.Mass spectrometry.Direct fluorescence microscopy or spectroscopy.
Sensitivity High; sub-picomole to femtomole amounts of labeled material can be detected.[5]Very high.High, dependent on mass spectrometer resolution.Moderate to high, can be affected by autofluorescence.
Specificity High; bioorthogonal reaction ensures only tagged molecules are detected.[1][3]High for the radiolabel itself, but does not distinguish between different lipid species without chromatography.High; mass shift is specific to the isotope.Can be prone to non-specific binding and localization artifacts due to the bulky fluorophore.
Impact on Metabolism Minimal; the small alkyne tag is generally well-tolerated by cellular machinery.[1]Minimal; isotopes are chemically identical to their natural counterparts.Minimal; isotopes are chemically identical.The bulky fluorophore can significantly alter lipid metabolism, trafficking, and protein interactions.
Multiplexing Capability Yes, through the use of different azide reporters with distinct masses or fluorescent properties.[4][5]Limited.Yes, by using different isotopes (e.g., ¹³C and ²H) simultaneously.[3]Limited by spectral overlap of fluorophores.
Safety Requires handling of copper catalysts (for CuAAC), which can have cellular toxicity, though strain-promoted methods avoid this.Requires handling of radioactive materials and specialized disposal.Non-radioactive and generally safe.Generally safe.
Applications In situ imaging, proteomics, metabolomics, tracking lipid trafficking.[6][7]Metabolic flux analysis, enzymatic assays.[8]Metabolic flux analysis, quantitative lipidomics.[3]Live-cell imaging, tracking lipid localization.

Experimental Protocols

The following are detailed methodologies for the application of this compound in lipidomics research.

Objective: To incorporate this compound into the lipidome of cultured cells.

Materials:

  • This compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., HEK293T, HeLa)

Protocol:

  • Prepare a stock solution of this compound (e.g., 50 mM in DMSO).

  • Complex the this compound with fatty acid-free BSA. A common method is to add the stock solution to cell culture medium containing BSA to achieve the final desired concentration (e.g., 50-300 µM).[5]

  • Remove the existing medium from the cultured cells and replace it with the labeling medium containing this compound.

  • Incubate the cells for a desired period (e.g., 5 minutes to 24 hours), depending on the experimental goals and the metabolic rate of the cells.[5]

  • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated probe.[5]

  • The cells are now ready for downstream applications such as cell lysis for lipid extraction or fixation for imaging.

Objective: To visualize the subcellular localization of lipids labeled with this compound.

Materials:

  • Metabolically labeled cells on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., TBTA)

  • Mounting medium with DAPI

Protocol:

  • Fix the metabolically labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare the click reaction cocktail immediately before use. A typical cocktail consists of the azide-fluorophore, CuSO₄, and sodium ascorbate in a suitable buffer.

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a fluorescence microscope.

Objective: To identify and quantify the lipid species that have incorporated this compound.

Materials:

  • Metabolically labeled cells

  • Lysis buffer

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Azide-functionalized reporter tag for mass spectrometry (e.g., C171 reporter).[4]

  • Click reaction reagents (as above)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Harvest and lyse the metabolically labeled cells.

  • Extract the total lipids from the cell lysate using a standard method such as the Bligh-Dyer or Folch extraction.

  • Perform a click reaction on the extracted lipids by adding the azide-functionalized mass spec reporter tag and the click reaction reagents.

  • Purify the click-reacted lipids.

  • Analyze the lipid sample using an LC-MS system. The mass shift introduced by the reporter tag allows for the specific detection of the labeled lipid species.[4]

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to the use of this compound.

Experimental_Workflow cluster_CellCulture Cellular Labeling cluster_Detection Detection A 1. Add Prop-2-ynyl Dodecanoate to Cells B 2. Metabolic Incorporation into Cellular Lipids A->B C 3a. Cell Fixation & Permeabilization B->C F 3b. Lipid Extraction B->F D 4a. Click Reaction with Azide-Fluorophore C->D E 5a. Fluorescence Microscopy D->E G 4b. Click Reaction with Azide-MS Tag F->G H 5b. LC-MS Analysis G->H Lipid_Metabolism_Pathway cluster_Lipid_Classes Incorporation into Complex Lipids Propynyl_Dodecanoate This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Propynyl_Dodecanoate->Acyl_CoA_Synthetase Propynyl_Dodecanoyl_CoA Prop-2-ynyl-Dodecanoyl-CoA Acyl_CoA_Synthetase->Propynyl_Dodecanoyl_CoA Phospholipids Phospholipids Propynyl_Dodecanoyl_CoA->Phospholipids Triglycerides Triglycerides Propynyl_Dodecanoyl_CoA->Triglycerides Cholesteryl_Esters Cholesteryl Esters Propynyl_Dodecanoyl_CoA->Cholesteryl_Esters

References

Unveiling the Metabolic Journey of Prop-2-ynyl Dodecanoate: A Comparative Guide to its Metabolic Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prop-2-ynyl dodecanoate, a dodecanoic acid analogue featuring a terminal alkyne group, has emerged as a powerful chemical probe for interrogating lipid metabolism. Its "clickable" alkyne handle allows for the visualization and tracking of fatty acid metabolic pathways through copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. This guide provides a comparative analysis of the metabolic fate of this compound, focusing on its primary metabolic pathway and exploring the current understanding of its cross-reactivity with other metabolic routes.

Primary Metabolic Pathway: β-Oxidation

Similar to its endogenous counterpart, dodecanoic acid, this compound is primarily metabolized through the mitochondrial β-oxidation pathway. This catabolic process sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The alkyne tag is positioned at the omega-end of the fatty acid, allowing for several cycles of β-oxidation to occur before the tag is cleaved.

dot

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase Prop-2-ynyl dodecanoyl-CoA Prop-2-ynyl dodecanoyl-CoA Acyl-CoA Synthetase->Prop-2-ynyl dodecanoyl-CoA Carnitine Shuttle Carnitine Shuttle Prop-2-ynyl dodecanoyl-CoA->Carnitine Shuttle Prop-2-ynyl dodecanoyl-carnitine Prop-2-ynyl dodecanoyl-carnitine Carnitine Shuttle->Prop-2-ynyl dodecanoyl-carnitine Mitochondrial Prop-2-ynyl dodecanoyl-CoA Prop-2-ynyl dodecanoyl-CoA Prop-2-ynyl dodecanoyl-carnitine->Mitochondrial Prop-2-ynyl dodecanoyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral Mitochondrial Prop-2-ynyl dodecanoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: Mitochondrial β-oxidation of this compound.

Comparison with Dodecanoic Acid Metabolism

While this compound largely mimics the metabolic behavior of dodecanoic acid, the presence of the alkyne group may introduce subtle differences. The terminal alkyne is a bio-orthogonal handle, designed to be minimally reactive with endogenous cellular components. However, comprehensive studies directly comparing the metabolic flux and potential off-target effects of this compound with dodecanoic acid are limited.

Metabolic ParameterThis compoundDodecanoic Acid (Lauric Acid)
Primary Metabolic Pathway Mitochondrial β-oxidationMitochondrial β-oxidation
Activation Converted to Prop-2-ynyl dodecanoyl-CoAConverted to Dodecanoyl-CoA
Mitochondrial Transport via Carnitine Shuttlevia Carnitine Shuttle
End Products of β-oxidation Acetyl-CoA, Propiolyl-CoA (after several cycles)Acetyl-CoA
Incorporation into Complex Lipids Demonstrated in various studiesWell-established
Cross-reactivity Data Limited to no direct evidence availableKnown to influence other lipid metabolic pathways

Potential Cross-Reactivity with Other Metabolic Pathways

A critical consideration for any metabolic probe is its potential for cross-reactivity with other cellular pathways. While the alkyne group is designed for bio-orthogonality, the fatty acid backbone of this compound could theoretically interact with other lipid-metabolizing enzymes. It is important to note that there is a significant lack of direct experimental evidence in the published literature specifically investigating the cross-reactivity of this compound. The following sections outline potential areas of interaction based on the known metabolism of dodecanoic acid, but these should be considered hypothetical in the absence of specific data for the alkyne-tagged analogue.

Fatty Acid Synthesis

Fatty acid synthesis (FAS) is the anabolic counterpart to β-oxidation. High cellular energy states can lead to the conversion of acetyl-CoA into fatty acids. It is plausible that metabolites of this compound, such as acetyl-CoA, could be incorporated into newly synthesized fatty acids. However, direct inhibition or allosteric regulation of FAS enzymes by this compound itself has not been reported.

dot

Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Palmitate Palmitate Fatty Acid Synthase->Palmitate

Caption: Potential link between β-oxidation and fatty acid synthesis.

Cholesterol Synthesis

Acetyl-CoA is also the primary precursor for cholesterol biosynthesis via the mevalonate pathway. Therefore, acetyl-CoA derived from the β-oxidation of this compound could potentially contribute to the cellular cholesterol pool. Direct effects of the intact probe on cholesterol synthesis enzymes have not been documented.

Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of xenobiotics and endogenous compounds, including fatty acids. Some fatty acids can be hydroxylated by CYP enzymes. While there is no specific data for this compound, its structural similarity to dodecanoic acid suggests a theoretical potential for interaction with certain CYP isoforms. However, the bio-orthogonal nature of the alkyne group is intended to minimize such off-target reactions.

Experimental Protocols

In Vitro β-Oxidation Assay with Alkyne-Labeled Fatty Acids

This protocol is adapted from established methods for measuring fatty acid oxidation and can be used to assess the mitochondrial processing of this compound.

Materials:

  • Isolated mitochondria

  • This compound

  • Assay Buffer (e.g., containing L-carnitine, CoA, ATP, and other necessary cofactors)

  • Click chemistry reagents (e.g., azide-functionalized reporter molecule like azide-biotin or a fluorescent azide)

  • LC-MS/MS system

Workflow:

dot

Incubate Mitochondria Incubate isolated mitochondria with This compound and cofactors Stop Reaction Stop reaction at different time points Incubate Mitochondria->Stop Reaction Extract Metabolites Extract aqueous and organic metabolites Stop Reaction->Extract Metabolites Click Reaction Perform click reaction with azide-reporter Extract Metabolites->Click Reaction Analyze Analyze by LC-MS/MS Click Reaction->Analyze

Caption: Workflow for in vitro β-oxidation assay.

Procedure:

  • Isolate mitochondria from the tissue or cells of interest.

  • Incubate the isolated mitochondria with this compound in the assay buffer at 37°C.

  • At various time points, quench the reaction (e.g., with perchloric acid).

  • Separate the aqueous and organic phases to isolate the water-soluble β-oxidation intermediates (e.g., shortened acyl-carnitines).

  • Perform a click reaction on the aqueous phase with an azide-functionalized reporter molecule.

  • Analyze the products by LC-MS/MS to identify and quantify the chain-shortened alkyne-containing metabolites.

Cellular Uptake and Metabolism Analysis

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • This compound complexed with fatty acid-free BSA

  • Lysis buffer

  • Click chemistry reagents

  • Confocal microscope or flow cytometer (for fluorescent detection) or LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Incubate the cells with this compound-BSA complex in serum-free medium for a defined period.

  • Wash the cells to remove excess probe.

  • Lyse the cells and extract lipids and proteins.

  • Perform a click reaction with a fluorescent azide to visualize lipid distribution via microscopy or quantify uptake by flow cytometry.

  • Alternatively, perform a click reaction with an azide-biotin tag for enrichment of labeled molecules followed by mass spectrometry-based analysis to identify downstream metabolites.

Conclusion and Future Directions

This compound serves as a valuable tool for tracing the path of a medium-chain fatty acid through cellular metabolism, with its primary fate being mitochondrial β-oxidation. Its utility in labeling and tracking lipid species is well-documented. However, a comprehensive understanding of its potential cross-reactivity with other metabolic pathways remains a critical knowledge gap.

Future research should focus on direct, quantitative comparisons of the metabolic effects of this compound and dodecanoic acid. Investigating the potential for inhibition or activation of key enzymes in fatty acid synthesis, cholesterol synthesis, and cytochrome P450 pathways will be crucial for validating the specificity of this probe and ensuring the accurate interpretation of data from metabolic labeling studies. Such studies will ultimately enhance the reliability and precision of this powerful tool in lipid research and drug development.

A Comparative Guide to the Selective Deprotection of Prop-2-ynyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal protection, is a cornerstone of modern synthetic strategy. The prop-2-ynyl ester has emerged as a valuable protecting group for carboxylic acids due to its robustness and unique deprotection pathways. This guide provides a comprehensive comparison of methods for the selective deprotection of prop-2-ynyl esters against other commonly employed carboxylic acid protecting groups, supported by experimental data and detailed protocols.

Introduction to Prop-2-ynyl Esters as a Protecting Group

The prop-2-ynyl group (also known as the propargyl group) offers a distinct advantage in its deprotection chemistry, which typically proceeds under neutral or very mild conditions. This contrasts with many traditional ester protecting groups that require harsh acidic or basic hydrolysis, or hydrogenolysis, conditions that can be incompatible with sensitive functional groups present in complex molecules. The alkyne functionality of the prop-2-ynyl ester provides a unique chemical handle for its selective cleavage.

Methods for the Selective Deprotection of Prop-2-ynyl Esters

Several methods have been developed for the selective removal of the prop-2-ynyl protecting group. The most prominent and versatile methods involve transition metal catalysis or the use of specific sulfur-based reagents.

Tetrathiomolybdate-Mediated Deprotection

Benzyltriethylammonium tetrathiomolybdate has proven to be a highly effective reagent for the selective deprotection of prop-2-ynyl esters.[1] This method is characterized by its mild reaction conditions and high chemoselectivity, leaving other ester groups such as methyl, ethyl, benzyl, and tert-butyl esters intact.[1]

Experimental Protocol:

To a solution of the prop-2-ynyl ester (1 mmol) in acetonitrile (10 mL) is added benzyltriethylammonium tetrathiomolybdate (1.1 mmol). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is acidified with 1N HCl and extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the carboxylic acid.

Palladium-Catalyzed Deprotection

Palladium complexes, in the presence of a suitable nucleophile, can efficiently catalyze the cleavage of prop-2-ynyl esters. This method is also known for its mildness and orthogonality to many other protecting groups. A variety of palladium sources and nucleophiles can be employed, offering flexibility in reaction optimization.

Experimental Protocol:

To a solution of the prop-2-ynyl ester (1 mmol) in a suitable solvent such as THF or DMF, is added a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%). A nucleophile, such as pyrrolidine or morpholine (2-3 equivalents), is then added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent and washed with a mild acid (e.g., 10% citric acid solution) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired carboxylic acid.

Comparative Analysis with Other Carboxylic Acid Protecting Groups

The utility of the prop-2-ynyl ester is best understood when compared to other commonly used protecting groups for carboxylic acids. The following tables summarize the deprotection conditions, yields, and compatibility of various protecting groups.

Protecting GroupDeprotection Reagents and ConditionsTypical Yield (%)Reaction TimeOrthogonality and Remarks
Prop-2-ynyl (NH₄)₂MoS₄, CH₃CN, rt85-952-4 hOrthogonal to methyl, benzyl, t-butyl, and allyl esters under these conditions.
Pd(PPh₃)₄, Nucleophile, THF, rt80-951-3 hMild conditions, orthogonal to many acid and base-labile groups.
Methyl LiOH, THF/H₂O, rt90-992-12 hBase-labile. Not suitable for base-sensitive substrates.
TMSI, CH₂Cl₂, rt85-951-3 hMild, but TMSI is moisture sensitive.
Benzyl H₂, Pd/C, MeOH, rt90-992-24 hHydrogenolysis. Incompatible with other reducible groups (e.g., alkynes, alkenes, nitro groups).
TMSI, CH₂Cl₂, rt85-951-3 hAlternative to hydrogenolysis.
tert-Butyl TFA, CH₂Cl₂, rt90-990.5-2 hAcid-labile. Not suitable for acid-sensitive substrates.
ZnBr₂, CH₂Cl₂, rt80-902-6 hMilder Lewis acid conditions.
Allyl Pd(PPh₃)₄, Nucleophile, THF, rt90-980.5-2 hSimilar to prop-2-ynyl deprotection, but can sometimes be cleaved under slightly different conditions.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in the selective deprotection of prop-2-ynyl esters, the following diagrams illustrate the proposed reaction mechanism for the tetrathiomolybdate-mediated cleavage and a general experimental workflow.

tetrathiomolybdate_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products PropynylEster R-CO-O-CH₂-C≡CH Intermediate [R-CO-O-CH₂-C(S⁻)=CHS-MoS₂]²⁻ PropynylEster->Intermediate Nucleophilic attack by S Tetrathiomolybdate [MoS₄]²⁻ Tetrathiomolybdate->Intermediate Carboxylate R-COO⁻ Intermediate->Carboxylate C-O bond cleavage Byproduct Thio-molybdenum byproduct Intermediate->Byproduct

Tetrathiomolybdate Deprotection Mechanism

experimental_workflow Start Start with Prop-2-ynyl Ester Reaction Add Deprotection Reagent (e.g., (NH₄)₂MoS₄ or Pd catalyst) Stir at Room Temperature Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Carboxylic Acid Purification->Product

General Experimental Workflow

Conclusion

The prop-2-ynyl ester stands out as a highly versatile protecting group for carboxylic acids, offering a unique combination of stability and mild, selective deprotection. The ability to cleave this group under neutral conditions using reagents like tetrathiomolybdate or palladium catalysts provides a significant advantage in the synthesis of complex molecules bearing sensitive functionalities. As demonstrated in the comparative data, the orthogonality of the prop-2-ynyl group to many other common protecting groups makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the effective implementation of this powerful synthetic strategy.

References

Safety Operating Guide

Proper Disposal of Prop-2-ynyl Dodecanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Prop-2-ynyl dodecanoate, an ester, must be managed as a hazardous waste to prevent potential harm to human health and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, general safety protocols for handling esters and other laboratory chemicals should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including nitrile gloves, safety glasses or goggles, and a laboratory coat.

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

1. Waste Identification and Classification:

  • Any unwanted or expired this compound is considered a hazardous waste.[1]

  • This classification necessitates that it be handled and disposed of in accordance with hazardous waste regulations.

2. Container Selection and Management:

  • Select a waste container that is in good condition, free of leaks or cracks, and compatible with esters.[1] Plastic bottles are often preferred over glass for storing hazardous waste when chemical compatibility is not an issue.[2]

  • The container must have a secure lid and be kept closed except when adding waste.[1]

3. Labeling of Waste Containers:

  • Properly label the waste container with the words "Hazardous Waste."[1][2]

  • The label must include the full chemical name, "this compound," and its concentration.[2] Avoid using abbreviations or chemical formulas.[1]

  • Include the date of waste generation, the laboratory of origin (building and room number), and the name and contact information of the principal investigator.[2]

4. Waste Segregation and Storage:

  • Store the this compound waste segregated from other incompatible chemicals.[1][2]

  • Store the waste in a designated, secure area away from general laboratory traffic.

5. Contaminated Materials:

  • Any materials, such as gloves, paper towels, or glassware, that have been contaminated with this compound must also be treated as hazardous waste.[1][3]

  • Contaminated labware and glassware should be packaged in an appropriate container and labeled as "Hazardous Waste," listing the contaminating chemical.[1]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[1]

6. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][2]

  • Alternatively, partner with a licensed waste disposal service that specializes in the safe collection, treatment, and disposal of laboratory waste.[4]

Quantitative Data Summary

ParameterGuidelineSource
Sink Disposal Prohibited for most organic chemicals unless specifically approved by EHS.[5][6][7][8][5][6][7][8]
Solid Waste Disposal Prohibited for non-contaminated materials.[5]
Container Rinsing Triple-rinse with an appropriate solvent; collect rinsate as hazardous waste.[1][1]
Labeling Must include "Hazardous Waste," full chemical name, and generator information.[1][2][1][2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A This compound for Disposal B Is the container empty? A->B C Triple-rinse with appropriate solvent B->C Yes F Transfer to a designated, compatible hazardous waste container B->F No D Collect rinsate as hazardous waste C->D E Dispose of rinsed container in designated trash C->E D->F G Label container with 'Hazardous Waste', full chemical name, and generator information F->G H Store in a designated, secure area, segregated from incompatibles G->H I Contact EHS or licensed waste disposal service for pickup H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.